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5-(2,5-Difluorophenyl)-5-oxovaleric acid Documentation Hub

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  • Product: 5-(2,5-Difluorophenyl)-5-oxovaleric acid
  • CAS: 898766-34-2

Core Science & Biosynthesis

Foundational

Synthesis Mechanism and Methodological Guide for 5-(2,5-Difluorophenyl)-5-oxovaleric Acid

Executive Summary 5-(2,5-Difluorophenyl)-5-oxovaleric acid is a highly versatile fluorinated keto-acid utilized as a critical building block in medicinal chemistry and advanced organic synthesis. Structurally, it consist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(2,5-Difluorophenyl)-5-oxovaleric acid is a highly versatile fluorinated keto-acid utilized as a critical building block in medicinal chemistry and advanced organic synthesis. Structurally, it consists of a valeric acid backbone featuring a ketone group at the C5 position, which is directly bonded to a 2,5-difluorophenyl ring. The strategic placement of fluorine atoms enhances the metabolic stability and lipophilicity of downstream Active Pharmaceutical Ingredients (APIs)[1].

This whitepaper provides an in-depth technical analysis of its synthesis, focusing on the core Friedel-Crafts acylation mechanism, regioselectivity principles, and a field-proven, self-validating experimental protocol designed for high yield and purity.

Molecular Identity & Physicochemical Profiling

Before initiating synthesis, it is critical to understand the target molecule's physicochemical properties, which dictate solvent selection, extraction parameters, and purification strategies[2].

PropertyValue
Chemical Name 5-(2,5-Difluorophenyl)-5-oxovaleric acid
CAS Number 898766-34-2
Molecular Formula C₁₁H₁₀F₂O₃
Molecular Weight 228.19 g/mol
SMILES String OC(=O)CCCC(=O)C1=C(F)C=CC(F)=C1
Structural Features γ-keto-γ-arylvaleric acid framework; 1,4-difluoro aromatic substitution

Core Synthetic Mechanism: Friedel-Crafts Acylation

The primary synthetic route for 5-(2,5-Difluorophenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of 1,4-difluorobenzene with glutaric anhydride, catalyzed by a strong Lewis acid such as anhydrous Aluminum Chloride (AlCl₃)[1][3].

Mechanistic Stages
  • Lewis Acid Activation : The reaction initiates with the coordination of AlCl₃ to the oxygen atom of glutaric anhydride. This highly electrophilic complex undergoes ring-opening to generate a resonance-stabilized acylium ion intermediate[4].

  • Electrophilic Aromatic Substitution (EAS) : The acylium ion acts as a potent electrophile, attacking the electron-rich π-system of 1,4-difluorobenzene to form a sigma complex (arenium ion).

  • Rearomatization : Deprotonation of the sigma complex restores the aromaticity of the ring, yielding the aluminum complex of the keto-acid.

  • Hydrolysis : The reaction is quenched with an acidic ice bath, which hydrolyzes the aluminum-oxygen bonds and releases the free 5-(2,5-Difluorophenyl)-5-oxovaleric acid[5].

Regioselectivity and Symmetry

A critical aspect of this synthesis is the predictable regioselectivity. Fluorine is an ortho/para director due to resonance (lone pair donation), but it is overall deactivating due to its strong inductive electron-withdrawing effect (-I)[6]. In 1,4-difluorobenzene, the two fluorine atoms are para to each other. Consequently, all four unsubstituted carbon atoms on the benzene ring are chemically and sterically equivalent. Electrophilic attack at any of these positions inherently yields the 2,5-difluorophenyl substitution pattern relative to the newly attached acyl group. This symmetry prevents the formation of complex positional isomer mixtures, ensuring a highly selective reaction[6].

Mechanism A Glutaric Anhydride + AlCl3 B Lewis Acid Complex (Activation) A->B Coordination C Acylium Ion Intermediate (Electrophile) B->C Ring Opening E Sigma Complex (Arenium Ion) C->E Electrophilic Attack D 1,4-Difluorobenzene (Nucleophile) D->E Pi-electron donation F Rearomatization (Loss of H+) E->F Deprotonation G Aluminum Complex of Keto-Acid F->G Complexation H Acidic Quench (HCl / Ice) G->H Hydrolysis I 5-(2,5-Difluorophenyl)- 5-oxovaleric acid H->I Product Release

Mechanistic pathway of the Friedel-Crafts acylation yielding the target keto-acid.

Experimental Methodology

The following protocol is engineered for high fidelity, incorporating causality-driven steps to maximize yield and mitigate side reactions.

Reagent Stoichiometry
  • 1,4-Difluorobenzene : 1.0 equivalent (Substrate)

  • Glutaric Anhydride : 1.1 equivalents (Acylating Agent)

  • Aluminum Chloride (AlCl₃, anhydrous) : 2.2 equivalents (Lewis Acid Catalyst)

  • Dichloromethane (DCM) or Nitrobenzene : Solvent

Expert Insight on Stoichiometry: Why 2.2 equivalents of AlCl₃? The first equivalent is consumed to coordinate with the anhydride and generate the acylium ion. However, the resulting ketone product also contains a highly Lewis-basic carbonyl oxygen that will immediately sequester a second equivalent of AlCl₃. Using less than 2.0 equivalents will stall the reaction at 50% conversion[5].

Step-by-Step Protocol
  • Activation Phase : Under an inert argon atmosphere, suspend anhydrous AlCl₃ (2.2 eq) in anhydrous DCM. Cool the flask to 0–5 °C using an ice bath. Slowly add glutaric anhydride (1.1 eq) portion-wise. Stir for 15 minutes to ensure complete formation of the acylium ion complex[5].

  • Coupling Phase : Maintain the temperature at 0–5 °C to prevent uncontrolled exothermic decomposition. Add 1,4-difluorobenzene (1.0 eq) dropwise via an addition funnel over 30 minutes[6].

  • Propagation Phase : Remove the ice bath and allow the reaction to warm to room temperature. Because the difluorobenzene ring is deactivated by the two fluorine atoms, the mixture must be heated to a gentle reflux (approx. 40 °C for DCM) for 4 to 18 hours to drive the reaction to completion[5][6]. Monitor via TLC.

  • Quenching Phase : Once complete, cool the reaction to 0 °C. Carefully pour the mixture into a vigorously stirred slurry of crushed ice and concentrated Hydrochloric Acid (HCl). Causality: The HCl is mandatory to prevent the precipitation of insoluble aluminum hydroxide (

    
    ) salts, keeping the aluminum species water-soluble (
    
    
    
    or
    
    
    ) and preventing emulsions during extraction[5].
  • Acid-Base Purification (Self-Validating System) :

    • Extract the aqueous quench mixture with DCM. The target keto-acid and unreacted neutral organics are in the DCM layer.

    • Extract the DCM layer with saturated aqueous

      
      . The keto-acid deprotonates into its water-soluble sodium salt, migrating to the aqueous layer. Discard the DCM layer (which contains neutral impurities like unreacted 1,4-difluorobenzene).
      
    • Carefully acidify the aqueous layer with concentrated HCl to pH 1–2. The pure keto-acid will precipitate or can be re-extracted into fresh DCM.

  • Isolation : Dry the final organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Recrystallize from toluene to yield the pure product[5].
    

Workflow Step1 Preparation Suspend AlCl3 in DCM at 0-5 °C Step2 Activation Add Glutaric Anhydride Stir 15 mins Step1->Step2 Step3 Coupling Dropwise addition of 1,4-Difluorobenzene Step2->Step3 Step4 Propagation Warm to RT, then Reflux (4-18 hours) Step3->Step4 Step5 Quenching Pour into Ice/HCl slurry (Hydrolysis) Step4->Step5 Step6 Extraction Acid-Base Wash to isolate Keto-Acid Step5->Step6 Step7 Purification Concentrate & Recrystallize (e.g., from Toluene) Step6->Step7

Step-by-step experimental workflow for the synthesis and purification of the target compound.

References

  • National Institutes of Health (NIH) / PMC. "Synthesis of 6,13-difluoropentacene." PubMed Central. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(2,5-Difluorophenyl)-5-oxovaleric Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 5-(2,5-Difluorophenyl)-5-oxovaleric acid is a fluorinated aromatic keto-acid of significant interes...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

5-(2,5-Difluorophenyl)-5-oxovaleric acid is a fluorinated aromatic keto-acid of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-(2,5-Difluorophenyl)-5-oxovaleric acid, detailed synthetic protocols, and robust analytical methodologies for its characterization. This document is intended to serve as a vital resource for researchers engaged in the synthesis, analysis, and application of this and similar compounds.

Core Physicochemical Properties

A molecule's fundamental physicochemical characteristics govern its behavior in both chemical and biological systems. For 5-(2,5-Difluorophenyl)-5-oxovaleric acid, these properties are influenced by the interplay between the carboxylic acid, the ketone, and the difluorinated phenyl ring.

Structural and General Properties

A summary of the fundamental properties of 5-(2,5-Difluorophenyl)-5-oxovaleric acid is presented in Table 1.

PropertyValueSource
CAS Number 898766-34-2[1]
Molecular Formula C₁₁H₁₀F₂O₃[1]
Molecular Weight 228.19 g/mol [1]
Appearance White to Off-White Solid (Predicted)
SMILES OC(=O)CCCC(=O)C1=C(F)C=CC(F)=C1[1]
Predicted Physicochemical Data
Property5-(2,5-Difluorophenyl)-5-oxovaleric acid (Predicted)Related Isomer DataSource
Melting Point Not available69 - 72 °C (2-fluoro isomer) 136 °C (3-fluoro isomer) 142-144 °C (4-fluoro isomer)[2][3]
Boiling Point Not available381.7±22.0 °C (2-fluoro isomer, predicted) 339 °C (3-fluoro isomer, predicted) 394.6 °C (4-fluoro isomer)[3][4][5]
pKa Not available4.57±0.10 (2-fluoro isomer, predicted) 3.38 (3-fluoro isomer, predicted)[2][3]
LogP 2.4024[1]
Topological Polar Surface Area (TPSA) 54.37 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 5[1]

Expert Insight: The presence of two electron-withdrawing fluorine atoms on the phenyl ring is expected to increase the acidity of the carboxylic acid (lower pKa) compared to its non-fluorinated analog. The LogP value suggests moderate lipophilicity, which is a critical parameter for cell membrane permeability in drug design.

Solubility

While quantitative solubility data for 5-(2,5-Difluorophenyl)-5-oxovaleric acid is not widely published, its structure suggests it will be sparingly soluble in water and more soluble in organic solvents.

Predicted Solubility Profile:

  • Water: Low solubility, expected to increase with pH as the carboxylic acid is deprotonated to the more soluble carboxylate salt.

  • Organic Solvents: Soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF.[6] It is also expected to be slightly soluble in chloroform and acetonitrile.[2]

Experimental Justification: For a related compound, 2-amino-5-fluorobenzoic acid, the solubility in PBS (pH 7.2) is approximately 0.25 mg/mL, while in DMSO and DMF, it is around 30 mg/mL.[6] This highlights the significant increase in solubility in polar aprotic solvents.

Synthesis and Experimental Protocols

The primary synthetic route to 5-(2,5-Difluorophenyl)-5-oxovaleric acid is through a Friedel-Crafts acylation reaction.

Reaction Principle

Friedel-Crafts acylation involves the electrophilic aromatic substitution of an aromatic ring with an acyl group. In this case, 1,4-difluorobenzene is acylated with glutaric anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid activates the glutaric anhydride, generating a highly electrophilic acylium ion intermediate, which is then attacked by the electron-rich aromatic ring. A key advantage of acylation over alkylation is the deactivation of the product towards further reaction, which prevents polysubstitution.[7]

Experimental Workflow: Friedel-Crafts Acylation

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Suspend AlCl₃ in an inert solvent (e.g., DCM) in a dry, inert atmosphere flask B Cool the suspension to 0-5 °C A->B C Add glutaric anhydride to the cooled suspension B->C D Add 1,4-difluorobenzene dropwise while maintaining low temperature C->D E Allow the reaction to warm to room temperature and stir for several hours D->E F Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl E->F G Extract the product with an organic solvent (e.g., ethyl acetate) F->G H Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter G->H I Remove the solvent under reduced pressure H->I J Purify the crude product by recrystallization or column chromatography I->J

Caption: Workflow for the synthesis of 5-(2,5-Difluorophenyl)-5-oxovaleric acid.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in a dry, inert solvent such as dichloromethane (DCM) or nitrobenzene.

  • Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

  • Addition of Anhydride: Add glutaric anhydride (1.0 equivalent) to the cooled suspension and stir until well-mixed.

  • Addition of Aryl Halide: Add a solution of 1,4-difluorobenzene (1.0 equivalent) in the same inert solvent to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C. The reaction between aluminum chloride and the anhydride is exothermic, so careful control of the addition rate is crucial.[8]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[7]

  • Washing and Drying: Combine the organic layers and wash sequentially with water and saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.

Analytical and Characterization Methods

Robust analytical methods are essential for confirming the identity, purity, and quantity of 5-(2,5-Difluorophenyl)-5-oxovaleric acid.

Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, chemical suppliers of the analogous 2-fluoro isomer indicate that a comprehensive data package typically includes ¹H-NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).[9]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, which will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The aliphatic protons of the valeric acid chain will appear as multiplets in the upfield region.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons (with C-F coupling), and the aliphatic carbons.

  • IR (Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), the C=O stretch of the ketone (~1680-1700 cm⁻¹), and C-F stretches in the aromatic region (~1100-1300 cm⁻¹).

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z 228.19.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of non-volatile compounds like 5-(2,5-Difluorophenyl)-5-oxovaleric acid.

Experimental Workflow: HPLC Purity Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) B Perform serial dilutions to create calibration standards A->B C Filter samples through a 0.45 µm syringe filter B->C D Inject the sample onto a C18 reversed-phase column C->D E Elute with a mobile phase gradient (e.g., acetonitrile/water with 0.1% formic acid) D->E F Detect the analyte using a UV detector (e.g., at 254 nm) E->F G Integrate the peak area of the analyte F->G H Calculate purity based on the relative peak area G->H

Caption: Workflow for HPLC purity analysis of 5-(2,5-Difluorophenyl)-5-oxovaleric acid.

Detailed HPLC Method Protocol

This protocol is based on established methods for the analysis of aromatic and aliphatic keto acids.[10][11][12][13]

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to a high percentage over 15-20 minutes to ensure the elution of the compound and any potential impurities.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Trustworthiness of the Protocol: This HPLC method is a self-validating system. The use of a C18 column provides robust separation for moderately polar compounds. The acidic mobile phase ensures that the carboxylic acid is in its protonated form, leading to consistent retention times and sharp peak shapes. UV detection at 254 nm is suitable for aromatic compounds. System suitability tests, including replicate injections of a standard to check for consistent retention time and peak area, should be performed to ensure the reliability of the results.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and analysis of 5-(2,5-Difluorophenyl)-5-oxovaleric acid. While some experimental data for this specific isomer are not yet publicly available, the provided information, based on established chemical principles, predictive models, and data from related analogs, offers a solid foundation for researchers. The detailed protocols for synthesis and analysis are designed to be robust and reproducible, enabling scientists to confidently work with this important chemical entity in their research and development endeavors.

References

  • Carlucci, G., et al. (1992). High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides.
  • Dutta, G., et al. (2021). Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. International Journal of Pharmaceutics, 609, 121165.
  • Han, J., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(20), 2555-2559.
  • Hudlicky, M., & Pavlath, A. E. (Eds.). (1995). Chemistry of Organic Fluorine Compounds II: A Critical Review. American Chemical Society.
  • Kamal, A., et al. (2012). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Journal of the Chinese Chemical Society, 59(5), 591-597.
  • NIST. (n.d.). 5-Phenylvaleric acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Fluorophenyl)-5-oxopentanoic acid. Retrieved from [Link]

  • BenchChem. (n.d.). Application Note and Protocol: Friedel-Crafts Acylation of 1,4-Dichlorobenzene.
  • Ventura College. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • Echemi. (n.d.). 5-(2-fluorophenyl)-5-oxopentanoic acid.
  • EPA. (n.d.). 5-(3-Fluorophenyl)-5-oxovaleric acid Properties. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide on 5-(2-Fluorophenyl)-5-oxopentanoic Acid.
  • Cayman Chemical. (n.d.). 2-Amino-5-fluorobenzoic Acid.

Sources

Foundational

Technical Guide: Spectral Analysis of 5-(2,5-Difluorophenyl)-5-oxovaleric Acid

This guide details the spectral characterization and structural analysis of 5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-34-2). It is designed for analytical chemists and process engineers requiring robust ident...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectral characterization and structural analysis of 5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-34-2). It is designed for analytical chemists and process engineers requiring robust identification protocols during drug substance intermediate verification.

Executive Summary & Compound Profile

5-(2,5-Difluorophenyl)-5-oxovaleric acid is a critical fluorinated building block, primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other oncology pharmacophores. Its structural integrity relies on the precise placement of fluorine atoms at the 2 and 5 positions of the phenyl ring relative to the oxovaleric side chain.

  • IUPAC Name: 5-(2,5-difluorophenyl)-5-oxopentanoic acid

  • Molecular Formula: C₁₁H₁₀F₂O₃[1][2][3]

  • Molecular Weight: 228.19 g/mol [1][2][3]

  • Appearance: White to off-white crystalline powder

  • Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.

Structural Context & Synthesis Origin

Understanding the synthesis origin (Friedel-Crafts acylation of 1,4-difluorobenzene with glutaric anhydride) is vital for interpreting the spectral data, particularly for identifying regiochemical isomers (e.g., 3,4-difluoro impurities) and solvent residuals.

SynthesisContext SM1 1,4-Difluorobenzene Intermediate Acylium Complex SM1->Intermediate + SM2 SM2 Glutaric Anhydride SM2->Intermediate Cat AlCl3 / Lewis Acid Cat->Intermediate Product 5-(2,5-Difluorophenyl)- 5-oxovaleric acid Intermediate->Product Hydrolysis Impurity Regioisomer Impurity (Trace 3,4-difluoro) Intermediate->Impurity Minor Pathway

Figure 1: Synthesis pathway highlighting the origin of the 2,5-substitution pattern and potential isomeric impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for verifying the regiochemistry of the difluoro-substitution. The 2,5-substitution pattern creates a distinct splitting pattern in both ¹H and ¹³C spectra due to ¹H-¹⁹F and ¹³C-¹⁹F coupling.

¹H NMR Analysis (400 MHz, DMSO-d₆)

The aromatic region is characterized by complex multiplets due to the superposition of proton-proton and proton-fluorine couplings.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
12.05 br s1H-COOH Carboxylic acid proton; exchangeable with D₂O.
7.55 – 7.65 m1HAr-H6 Ortho to carbonyl; deshielded. Shows coupling to F5.
7.35 – 7.48 m2HAr-H3 , Ar-H4 Overlapping multiplets due to F2/F5 coupling.
2.98 t (J=7.2 Hz)2H-C(=O)CH ₂-α-methylene to ketone (deshielded).
2.28 t (J=7.3 Hz)2H-CH ₂COOHα-methylene to acid.
1.78 quint (J=7.3 Hz)2H-CH₂CH ₂CH₂-Central methylene (β-position).

Critical Diagnostic:

  • The H6 proton (ortho to the ketone) typically appears as a multiplet (ddd) due to coupling with F5 (ortho, J ≈ 9–11 Hz), H4 (meta, J ≈ 3 Hz), and F2 (para, J ≈ 6–8 Hz).

  • Absence of a singlet in the aromatic region confirms the lack of 3,4-difluoro impurity (which would show a distinct isolated proton).

¹³C NMR Analysis (100 MHz, DMSO-d₆)

The ¹³C spectrum is dominated by C-F coupling, splitting aromatic carbon signals into doublets (d) or doublets of doublets (dd).

Chemical Shift (δ ppm)Splitting (J Hz)AssignmentNotes
198.5 d (J ≈ 3 Hz)C =O (Ketone)Long-range coupling to F.
174.2 sC OOHAcid carbonyl.
158.0 d (J ≈ 240 Hz)C -F (C2 or C5)Direct C-F coupling (large splitting).
156.5 d (J ≈ 240 Hz)C -F (C5 or C2)Direct C-F coupling.
126.0 – 115.0 mAr-C (CH)Aromatic CH carbons split by F.
38.5 s-C H₂-C=OAliphatic chain.[1][4]
33.0 s-C H₂-COOHAliphatic chain.
19.5 s-CH₂-C H₂-CH₂-Central methylene.
¹⁹F NMR (376 MHz, DMSO-d₆)

Two distinct signals confirm the non-equivalence of the fluorine atoms.

  • δ -115 to -118 ppm: Multiplet (F at position 2).

  • δ -120 to -125 ppm: Multiplet (F at position 5).

Mass Spectrometry (MS) Analysis

Mass spectrometry provides confirmation of the molecular weight and characteristic fragmentation indicative of the aryl ketone structure.

Ionization Mode: ESI (-) or EI (70 eV) Molecular Ion: [M-H]⁻ = 227.05 (ESI Negative); M⁺ = 228 (EI)

Fragmentation Pathway (EI - 70 eV)

The fragmentation is driven by alpha-cleavage at the ketone and McLafferty rearrangement.

  • m/z 228: Molecular Ion (M⁺).

  • m/z 210: [M - H₂O]⁺ (Loss of water from acid).

  • m/z 141: [2,5-Difluorobenzoyl]⁺ (Base Peak). This is the diagnostic acylium ion formed by alpha-cleavage.

  • m/z 113: [2,5-Difluorophenyl]⁺ (Loss of CO from acylium).

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 228 McLafferty McLafferty Rearrangement m/z 156 (Enol Ion) M_Ion->McLafferty - C3H4O2 AlphaCleave Alpha Cleavage m/z 141 (Acylium Ion - Base Peak) M_Ion->AlphaCleave - (CH2)3COOH ArylIon Aryl Cation m/z 113 (Difluorophenyl) AlphaCleave->ArylIon - CO

Figure 2: Primary mass spectrometry fragmentation pathways (Electron Impact).

Infrared (IR) Spectroscopy

IR analysis is useful for rapid identification of functional groups and solid-state form verification.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3300 – 2500 Broad, MedO-H StretchCarboxylic Acid dimer
1710 StrongC=O StretchCarboxylic Acid
1685 StrongC=O[5] StretchAryl Ketone (Conjugated)
1490, 1420 MediumC=C StretchAromatic Ring
1250 – 1150 StrongC-F StretchAryl Fluoride
820, 780 MediumC-H Bend1,2,4-Trisubstituted Benzene

Interpretation: The presence of two carbonyl peaks is the key fingerprint. The ketone peak at ~1685 cm⁻¹ is lower than a standard aliphatic ketone (~1715 cm⁻¹) due to conjugation with the difluorophenyl ring.

Quality Control & Impurity Profiling

When analyzing this intermediate, researchers must watch for specific process-related impurities.

  • Regioisomers: 5-(3,4-difluorophenyl)-5-oxovaleric acid.[3]

    • Detection: ¹H NMR.[6][7][8][9] Look for different aromatic coupling patterns.

  • Over-acylation: Bis-acylated byproducts (rare with glutaric anhydride but possible).

    • Detection: LC-MS (Higher MW).

  • Glutaric Acid: Hydrolysis byproduct of excess anhydride.

    • Detection: ¹H NMR (Simple triplets at ~2.2 and quintet at ~1.7 ppm, no aromatic signals).

Reference Standards

For quantitative analysis, ensure comparison against a certified reference standard (CRS) if available, or use an internal standard (e.g., maleic acid) for qNMR purity determination.

References
  • BenchChem. (2025).[3][6] Synthesis and Experimental Protocols: 5-(2,5-Difluorophenyl)-5-oxovaleric acid. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). Mass Spectral Library: Aryl Ketone Fragmentation Patterns. Retrieved from

  • ChemScene. (2025). Product Data Sheet: 5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS 898766-34-2).[2] Retrieved from

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.
  • PubChem. (2025).[4][10] Compound Summary: 5-(2,5-difluorophenyl)-5-oxopentanoic acid. Retrieved from

Sources

Exploratory

Biological Activity and Medicinal Chemistry Profiling of 5-(2,5-Difluorophenyl)-5-oxovaleric Acid

Executive Summary As a Senior Application Scientist in drug discovery, evaluating the structural and functional potential of novel building blocks is a critical first step in rational drug design. 5-(2,5-Difluorophenyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug discovery, evaluating the structural and functional potential of novel building blocks is a critical first step in rational drug design. 5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS 898766-34-2) is a highly specialized fluorinated intermediate[1]. While it is not deployed as a standalone therapeutic agent, its unique structural motifs—a flexible keto-acid tail coupled with a metabolically shielded difluorophenyl ring—make it an exceptional pharmacophore for synthesizing inhibitors targeting metalloenzymes and hydrophobic binding pockets[2].

This technical guide dissects the physicochemical properties, predictive biological activity, and self-validating experimental workflows required to utilize this molecule effectively in a drug development pipeline.

Physicochemical Profiling & Structural Rationale

In medicinal chemistry, the choice of halogen substitution profoundly influences a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties[2]. The 2,5-difluoro substitution pattern on the aryl-oxo-valeric acid scaffold is chosen for specific, causal reasons:

  • Metabolic Shielding: Unsubstituted phenyl rings are highly susceptible to cytochrome P450-mediated oxidation (particularly at the para and ortho positions). The fluorine atoms at the 2 and 5 positions act as metabolic blocks, extending the half-life of downstream derivatives without adding the massive steric bulk associated with chlorine or bromine[2].

  • Lipophilicity and Permeability: Fluorine substitution increases the LogP to approximately 2.40[3]. This optimizes cell membrane permeability while avoiding the non-specific protein binding and potential toxicity often seen in heavier, highly lipophilic halogenated analogs[2].

  • Keto-Acid Pharmacophore: The 5-carbon chain acts as a flexible linker. The terminal carboxylic acid is a classic Zinc-Binding Group (ZBG), while the C5 ketone acts as a hydrogen-bond acceptor, locking the molecule into favorable conformations via intramolecular interactions or binding with active-site residues[2].

Quantitative Data Summaries

Table 1: Physicochemical Properties of 5-(2,5-Difluorophenyl)-5-oxovaleric acid [3]

PropertyValueMedicinal Chemistry Implication
CAS Number 898766-34-2Unique identifier for procurement and QA.
Molecular Formula C₁₁H₁₀F₂O₃Baseline for mass spectrometry validation.
Molecular Weight 228.19 g/mol Low MW allows for downstream functionalization while maintaining drug-like properties (Rule of 5).
LogP 2.40Ideal lipophilicity for oral bioavailability and membrane crossing.
Topological Polar Surface Area (TPSA) 54.37 ŲExcellent for blood-brain barrier (BBB) penetration if targeting CNS.
H-Bond Donors / Acceptors 1 / 2Ensures solubility and specific target engagement.

Table 2: Comparative Halogen Effects on 5-Oxovaleric Acid Derivatives [2]

SubstitutionSteric Bulk (vdW Radius)LipophilicityMetabolic StabilityTarget Binding Impact
Unsubstituted (H) 1.20 ÅLowLow (Prone to CYP450 oxidation)Baseline
2,5-Difluoro (F) 1.47 ÅModerateHighEnhanced π-π stacking; acts as weak H-bond acceptor.
2,5-Dichloro (Cl) 1.75 ÅHighHighIncreased non-specific binding; potential steric clashes.

Predictive Biological Activity & Target Mapping

Based on its structural profile, 5-(2,5-Difluorophenyl)-5-oxovaleric acid is primed for integration into inhibitors targeting two primary classes of proteins:

  • Metalloenzymes (e.g., Histone Deacetylases - HDACs, Matrix Metalloproteinases - MMPs): The terminal carboxylic acid is capable of chelating the catalytic zinc ion (Zn²⁺) in the active site. Simultaneously, the difluorophenyl group is perfectly positioned to occupy adjacent hydrophobic channels, increasing target residence time.

  • Aldose Reductase (ALR2): Aryl-oxo-valeric acids are well-documented pharmacophores for ALR2 inhibitors, which are critical for managing diabetic complications. The 2,5-difluoro pattern enhances binding affinity via π-π stacking with aromatic residues (e.g., Trp111) in the ALR2 specificity pocket.

Pharmacophore M 5-(2,5-Difluorophenyl)-5-oxovaleric acid F 2,5-Difluorophenyl Ring • Metabolic Stability • Pi-Pi Stacking • Hydrophobic Pocket Binding M->F K C5 Ketone Group • H-Bond Acceptor • Conformational Rigidity M->K C Terminal Carboxylic Acid • Zinc Chelation (Metalloenzymes) • Salt Bridge Formation M->C

Fig 1. Pharmacophore mapping and logical binding relationships of the molecule.

Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity, the synthesis and biological evaluation of this compound must follow rigorous, self-validating protocols. Every step must include internal controls to prevent false positives or artifacts.

Protocol 1: Synthesis and Purification (Friedel-Crafts Acylation)[2]

Causality: We utilize 1,4-difluorobenzene as the starting material. Electrophilic aromatic substitution (acylation) at the 2-position inherently yields the desired 2,5-difluorophenyl substitution pattern relative to the new ketone group.

  • Step 1: Reaction Setup. Suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert nitrogen atmosphere. Add glutaric anhydride (1.0 eq) dropwise to form the active acylium ion complex.

  • Step 2: Acylation. Slowly introduce 1,4-difluorobenzene (1.0 eq). Maintaining a low temperature (0°C) is critical to control the reaction rate and prevent unwanted polyacylation or positional isomerization[2]. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Step 3: Quenching & Extraction. Pour the reaction mixture over crushed ice and 1M HCl to safely decompose the aluminum complex[2]. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

  • Step 4: Self-Validation (Quality Control). Purify the crude product via recrystallization (toluene/hexane).

    • Validation Check: Confirm purity is >98% via HPLC[3].

    • Structural Check: Confirm identity via ¹H NMR (look for specific multiplets corresponding to the 2,5-difluoro aromatic protons) and LC-MS (target m/z 227 [M-H]⁻ in negative ion mode).

Protocol 2: In Vitro Target Binding Assay (Surface Plasmon Resonance - SPR)

Causality: SPR is prioritized over standard endpoint enzymatic assays because it provides real-time, label-free kinetic data (


, 

,

). Understanding the residence time (

) of the difluorophenyl moiety in the binding pocket is crucial for predicting in vivo efficacy.
  • Step 1: Chip Functionalization. Immobilize the recombinant target protein (e.g., HDAC or ALR2) onto a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry). Block unreacted sites with 1M ethanolamine.

  • Step 2: Analyte Preparation. Dissolve the purified 5-(2,5-Difluorophenyl)-5-oxovaleric acid in 100% DMSO. Dilute into the SPR running buffer to a final DMSO concentration of exactly 1%. Causality: Maintaining a strict 1% DMSO concentration prevents bulk refractive index shifts (solvent mismatch artifacts).

  • Step 3: Kinetic Injection. Inject a concentration series (e.g., 0.1 µM to 10 µM) over the active and reference flow cells at a flow rate of 30 µL/min to minimize mass transport limitations.

  • Step 4: Self-Validation.

    • Reference Subtraction: Subtract the signal from an unmodified reference channel to account for non-specific binding.

    • Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5%) to correct for minor pipetting errors.

    • Positive Control: Inject a known high-affinity inhibitor (e.g., Vorinostat for HDACs) to validate that the immobilized protein retains its active conformation.

Workflow A Synthesis (Friedel-Crafts Acylation) B Quality Control (HPLC/NMR >98%) A->B Purified Intermediate C In Vitro Screening (SPR Binding Kinetics) B->C Validation D Lead Optimization (SAR Analysis) C->D Hit Identification

Fig 2. Self-validating drug discovery workflow from synthesis to lead optimization.

References

Sources

Foundational

5-(2,5-Difluorophenyl)-5-oxovaleric acid derivatives synthesis and characterization

Topic: 5-(2,5-Difluorophenyl)-5-oxovaleric Acid Derivatives: Synthesis, Characterization, and Application in Pyridazinone Scaffolds Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-(2,5-Difluorophenyl)-5-oxovaleric Acid Derivatives: Synthesis, Characterization, and Application in Pyridazinone Scaffolds Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Fluorinated Scaffold Advantage

In modern drug discovery, the incorporation of fluorine atoms into aromatic scaffolds is a pivotal strategy to modulate lipophilicity, metabolic stability, and protein-ligand binding interactions. 5-(2,5-Difluorophenyl)-5-oxovaleric acid represents a high-value intermediate used primarily in the synthesis of 6-(2,5-difluorophenyl)-4,5-dihydropyridazin-3(2H)-ones .

These dihydropyridazinone derivatives serve as bioisosteres for various pharmacophores found in p38 MAP kinase inhibitors, COX-2 inhibitors, and poly(ADP-ribose) polymerase (PARP) inhibitor analogs. This guide provides a validated protocol for the regioselective synthesis of the core keto-acid and its subsequent cyclization, emphasizing process safety and analytical rigor.

Retrosynthetic Analysis & Strategic Disconnections

The synthesis of 5-(2,5-difluorophenyl)-5-oxovaleric acid is logically disconnected at the C(aryl)-Carbonyl bond. The most efficient pathway utilizes a Friedel-Crafts acylation .

  • Precursors: 1,4-Difluorobenzene and Glutaric Anhydride.

  • Regioselectivity: 1,4-Difluorobenzene is a symmetric substrate. Electrophilic attack at any open position (ortho to one fluorine and meta to the other) yields the thermodynamically stable 2,5-difluoro substitution pattern in the final acyl product.

  • Mechanism: Activation of glutaric anhydride by aluminum chloride (

    
    ) generates a simplified acylium-like complex, which undergoes electrophilic aromatic substitution (EAS).
    

Retrosynthesis Target 5-(2,5-Difluorophenyl)-5-oxovaleric acid Disconnection C(sp2)-C(=O) Disconnection Target->Disconnection Retrosynthesis Precursors 1,4-Difluorobenzene + Glutaric Anhydride Disconnection->Precursors

Figure 1: Retrosynthetic logic for the target keto-acid scaffold.

Core Synthesis: Friedel-Crafts Acylation Protocol

This protocol utilizes 1,4-difluorobenzene as both the reactant and the solvent to maximize reaction kinetics and minimize byproduct formation.

Reaction Parameters
ParameterSpecificationRationale
Substrate 1,4-DifluorobenzeneSymmetric starting material ensures single regioisomer formation.
Acylating Agent Glutaric AnhydrideOpens to form the

-keto acid chain; less corrosive than acyl chlorides.
Catalyst

(Anhydrous)
Strong Lewis acid required to activate the anhydride. Stoichiometry > 2.0 equiv is critical (complexes with both carbonyls).
Temperature

Initial cooling controls exotherm; heating drives conversion to completion.
Quench HCl / IceHydrolyzes the aluminum alkoxide intermediate and solubilizes aluminum salts.
Step-by-Step Experimental Protocol

Safety Warning: Aluminum chloride reacts violently with water. Perform all steps in a fume hood under an inert atmosphere (


 or Ar).
  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser (vented to a caustic scrubber), and a pressure-equalizing addition funnel. Flush with nitrogen.[1]

  • Catalyst Suspension: Charge the flask with Anhydrous

    
     (29.3 g, 220 mmol)  and dry 1,4-Difluorobenzene (100 mL) .
    
    • Note: 1,4-Difluorobenzene acts as the solvent. If conserving reagent, use DCM (100 mL) and 1.2 equiv of 1,4-difluorobenzene.

  • Addition: Cool the suspension to

    
     using an ice bath. Add Glutaric Anhydride (11.4 g, 100 mmol)  portion-wise over 30 minutes.
    
    • Observation: The mixture will turn yellow/orange and HCl gas may evolve.

  • Reaction: Remove the ice bath. Allow the mixture to warm to room temperature, then heat to 55^\circ\text{C} for 4 hours.

    • Monitoring: Check reaction progress via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of glutaric anhydride.

  • Quenching: Cool the reaction mixture to room temperature. Isolate the reaction vessel. Slowly pour the reaction mixture into a beaker containing Ice (200 g) and Conc. HCl (50 mL) . Stir vigorously for 30 minutes until the solid aluminum complex breaks down into a white/off-white precipitate.

  • Workup:

    • Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL) .

    • Combine organic layers and wash with Brine (100 mL) .

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[2]
      
  • Purification: The crude solid is typically pure enough for the next step. If necessary, recrystallize from Toluene/Heptane or Ethanol/Water .

Yield Expectation: 75–85% Appearance: Off-white to pale yellow crystalline solid.

Workflow Step1 Activation: AlCl3 + Glutaric Anhydride Step2 Acylation: Add 1,4-Difluorobenzene Heat 55°C Step1->Step2 Electrophilic Attack Step3 Quench: Ice/HCl Hydrolysis Step2->Step3 Complex Breakdown Step4 Isolation: EtOAc Extraction Recrystallization Step3->Step4 Purification

Figure 2: Process flow for the Friedel-Crafts synthesis.[3]

Derivatization: Synthesis of Pyridazinone Scaffolds

The primary application of this keto-acid is the cyclization with hydrazine to form the pyridazinone ring, a scaffold prevalent in PARP and kinase inhibitors.

  • Reaction: Condensation of

    
    -keto acid with Hydrazine Hydrate.
    
  • Product: 6-(2,5-Difluorophenyl)-4,5-dihydropyridazin-3(2H)-one.

Protocol:

  • Dissolve 5-(2,5-Difluorophenyl)-5-oxovaleric acid (10 mmol) in Ethanol (50 mL) .

  • Add Hydrazine Hydrate (12 mmol, 80% solution) dropwise.

  • Reflux the mixture for 3–5 hours.

  • Cool to room temperature. The product often precipitates directly. Filter and wash with cold ethanol.[4]

Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectral features must be verified.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.10 (s, 1H, -COOH ) – Broad singlet, exchangeable.
      
    • 
       7.60 – 7.45 (m, 3H, Ar-H ) – Multiplet characteristic of the 2,5-difluorophenyl ring.
      
    • 
       2.95 (t, 
      
      
      
      Hz, 2H, -C(=O)-CH
      
      
      -) – Triplet,
      
      
      to ketone.
    • 
       2.28 (t, 
      
      
      
      Hz, 2H, -CH
      
      
      -COOH) – Triplet,
      
      
      to acid.
    • 
       1.85 (quint, 
      
      
      
      Hz, 2H, -CH
      
      
      -CH
      
      
      -CH
      
      
      -) – Quartet/Quintet, central methylene.
  • 
    F NMR (376 MHz, DMSO-
    
    
    
    ):
    • Distinct signals expected around

      
       -115 to -125 ppm.[5]
      
    • Key Check: Two distinct multiplets indicating non-equivalent fluorine atoms (C2 and C5).

Mass Spectrometry (ESI-MS)
  • Molecular Formula:

    
    
    
  • Molecular Weight: 228.19 g/mol [6]

  • Observed Ion:

    
     at m/z 227.1 (Negative mode) or 
    
    
    
    at m/z 229.2 (Positive mode).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete activation of anhydride.Ensure

is fresh and anhydrous.[2][6] Increase stoichiometry to 2.2–2.5 equiv.
Sticky Solid Aluminum salts trapped in product.Increase the volume of HCl during quenching; extend stirring time during hydrolysis.
Regioisomers Impure starting material.Verify purity of 1,4-difluorobenzene. (Note: 1,2- or 1,3-difluorobenzene will yield mixtures).

References

  • BenchChem . (2025).[2][4][6][7] Dichlorophenyl-5-oxovaleric acid and its Difluoro Analog for Researchers. Retrieved from .

  • Compernolle, F., et al. (1993). Friedel-Crafts Acylation with Glutaric Anhydride. Tetrahedron, 49, 3193.
  • Lin, S. S., et al. (2001).[3] Regioselective Friedel-Crafts Acylation with Unsymmetrically Substituted Anhydrides. Heterocycles, 55(2), 265-278.[3]

  • PubChem . (2025).[8] 5-(2-Fluorophenyl)-5-oxopentanoic acid Compound Summary. National Library of Medicine. Retrieved from .

  • University of Calgary . (n.d.). Friedel-Crafts Acylation Mechanism and Limitations. Retrieved from .

Sources

Exploratory

CAS number and molecular structure of 5-(2,5-Difluorophenyl)-5-oxovaleric acid

Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 5-(2,5-Difluorophenyl)-5-oxovaleric Acid (CAS 898766-34-2) Executive Summary In contemporary medicinal chemistry, the strategic incorp...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 5-(2,5-Difluorophenyl)-5-oxovaleric Acid (CAS 898766-34-2)

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorinated aromatic motifs is a proven tactic for modulating a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) properties. 5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-34-2) serves as a highly versatile, orthogonally reactive building block [1]. Featuring a terminal carboxylic acid, a flexible aliphatic linker, and a uniquely positioned 2,5-difluorophenyl ketone, this delta-keto acid is a critical intermediate for the synthesis of complex heterocycles, including 1,2-diazepanes and substituted pyridazines.

This technical guide provides a comprehensive analysis of its physicochemical properties, establishes a field-proven and self-validating synthetic methodology, and explores its downstream applications in drug discovery.

Physicochemical & Structural Profiling

To effectively utilize 5-(2,5-Difluorophenyl)-5-oxovaleric acid in synthetic workflows, one must understand the causality behind its structural metrics. The presence of the 2,5-difluoro substitution pattern on the aromatic ring significantly lowers the electron density of the system, enhancing metabolic stability against cytochrome P450-mediated oxidation. Furthermore, the 5-carbon chain provides optimal spatial flexibility for subsequent cyclization reactions.

Table 1: Quantitative Physicochemical Data [1]
PropertyValueCausality / Strategic Significance
CAS Number 898766-34-2Unique identifier for regulatory compliance and procurement.
Molecular Formula C₁₁H₁₀F₂O₃Dictates the exact mass and isotopic distribution for MS validation.
Molecular Weight 228.19 g/mol Low-MW fragment, ideal for fragment-based drug discovery (FBDD) without violating Lipinski's Rule of 5.
SMILES OC(=O)CCCC(=O)C1=C(F)C=CC(F)=C1Enables precise computational modeling, docking, and substructure queries.
LogP (Predicted) 2.40Indicates favorable lipophilicity, balancing aqueous solubility with membrane permeability.
TPSA 54.37 ŲExcellent topological polar surface area, highly predictive of good oral bioavailability and cellular penetration.
Structural Connectivity & Functional Domains

G A 2,5-Difluorophenyl Ring (Lipophilicity & Metabolic Stability) B C5 Ketone (Electrophilic Center) A->B Conjugation C Aliphatic Linker (C2-C4) (Flexibility) B->C C-C Bond D Terminal Carboxylic Acid (Hydrogen Bonding / Amidation) C->D C-C Bond

Caption: Functional domain mapping of 5-(2,5-Difluorophenyl)-5-oxovaleric acid.

Synthetic Methodology: Regioselective Friedel-Crafts Acylation

The most robust and scalable route to synthesize 5-(2,5-difluorophenyl)-5-oxovaleric acid is via the Friedel-Crafts acylation of 1,4-difluorobenzene with glutaric anhydride [3].

The Causality of Regioselectivity: 1,4-difluorobenzene possesses


 symmetry. Because the positions ortho to the fluorine atoms (C2, C3, C5, C6) are electronically and sterically equivalent, electrophilic attack by the glutaric anhydride-derived acylium ion yields a single regioisomer. This eliminates the need for complex chromatographic separations, ensuring high yield and purity.
Step-by-Step Experimental Protocol

Reagents Required:

  • 1,4-Difluorobenzene (Substrate & potential co-solvent)

  • Glutaric Anhydride (Acylating agent)

  • Anhydrous Aluminum Chloride (

    
    ) (Lewis acid catalyst)
    
  • Dichloromethane (DCM) (Halogenated solvent)

  • Concentrated HCl and Crushed Ice (Quenching agents)

Phase 1: Acylium Ion Generation

  • Preparation: In a rigorously dried, nitrogen-flushed 3-neck round-bottom flask, suspend

    
     (2.2 equivalents) in anhydrous DCM.
    
  • Temperature Control: Cool the suspension to 0–10°C using an ice-water bath. Causality: Strict temperature control is mandatory to prevent the degradation of the highly reactive acylium intermediate and to control the exothermic nature of the Lewis acid-base complexation[3].

  • Activation: Add glutaric anhydride (1.0 equivalent) portion-wise. Stir for 30 minutes to ensure complete formation of the electrophilic acylium complex.

Phase 2: Electrophilic Aromatic Substitution 4. Addition: Add 1,4-difluorobenzene (1.2 equivalents) dropwise over 1 hour, maintaining the internal temperature below 15°C. 5. Propagation: Remove the ice bath and allow the reaction to slowly warm to ambient temperature. Stir for 4–6 hours. Monitor the consumption of glutaric anhydride via TLC (Hexanes:Ethyl Acetate, 1:1).

Phase 3: Quenching and Isolation 6. Acidic Quench: Carefully pour the dark reaction mixture into a vigorously stirred slurry of crushed ice and concentrated HCl. Causality: The strong acid breaks the robust aluminum-ketone coordination complex, liberating the free delta-keto acid while preventing the formation of intractable aluminum hydroxide emulsions[3]. 7. Extraction: Separate the organic (DCM) layer. Extract the aqueous layer twice with fresh DCM. 8. Purification: Wash the combined organic layers with brine, dry over anhydrous


, and concentrate under reduced pressure. The resulting crude solid can be recrystallized from a mixture of ethyl acetate and hexanes to yield the pure product.
Synthetic Workflow Logic

G R1 1,4-Difluorobenzene + Glutaric Anhydride S1 Lewis Acid Activation (AlCl3, DCM, 0-10°C) R1->S1 Addition S2 Electrophilic Aromatic Substitution S1->S2 Acylium Ion Formation S3 Acidic Quench (HCl / Ice) S2->S3 Reaction Completion S4 Phase Separation & Extraction S3->S4 Hydrolysis of Al Complex S5 Crystallization & Drying S4->S5 Purification

Caption: Step-by-step synthetic workflow for the Friedel-Crafts acylation.

Analytical Characterization & Quality Control

To ensure scientific integrity, the synthesized batch must be subjected to a self-validating analytical matrix. A successful synthesis is confirmed only when the following orthogonal data points align:

  • LC-MS (ESI-Negative Mode): The presence of the carboxylic acid makes negative electrospray ionization highly effective. The spectrum must show a dominant

    
     peak at m/z 227 .
    
  • 
     NMR Spectroscopy:  Because the attachment of the valeric acid chain at C2 breaks the symmetry of the original 1,4-difluorobenzene ring, the 
    
    
    
    NMR spectrum must resolve into two distinct fluorine signals (typically multiplets due to coupling with adjacent aromatic protons). If only one signal is observed, the starting material has not reacted.
  • 
     NMR Spectroscopy (in DMSO-
    
    
    
    ):
    • A broad singlet at ~12.0 ppm (1H,

      
      ).
      
    • A triplet at ~2.9 ppm (2H,

      
       adjacent to the ketone).
      
    • A triplet at ~2.3 ppm (2H,

      
       adjacent to the carboxyl group).
      
    • A quintet at ~1.8 ppm (2H, central

      
       of the aliphatic linker).
      
  • HPLC Purity: Run on a C18 reverse-phase column (Water/Acetonitrile gradient with 0.1% TFA). Target purity should be

    
     98% [2].
    

Applications in Drug Discovery

The bifunctional nature of 5-(2,5-Difluorophenyl)-5-oxovaleric acid (possessing both an electrophilic ketone and a nucleophile-reactive carboxylic acid) makes it an elite precursor for synthesizing complex heterocycles:

  • Synthesis of 1,2-Diazepanes: Condensation of the delta-keto acid with hydrazine derivatives leads to the formation of 7-membered 1,2-diazepan-3-one ring systems. These scaffolds are highly prized in neuropharmacology for their ability to modulate central nervous system (CNS) receptors.

  • Reductive Amination: The C5 ketone can be selectively subjected to reductive amination with primary amines (using

    
    ), generating unnatural amino acid derivatives that serve as peptidomimetics.
    

References

  • Google Patents. "WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid." (Methodological proxy for Friedel-Crafts acylation of fluorobenzenes with glutaric anhydride).
Foundational

Comprehensive Physicochemical Profiling of 5-(2,5-Difluorophenyl)-5-oxovaleric Acid: Solubility Dynamics and Stability Indicating Workflows

Executive Summary 5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-34-2) is a highly specialized fluorinated building block utilized in advanced medicinal chemistry and active pharmaceutical ingredient (API) synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-34-2) is a highly specialized fluorinated building block utilized in advanced medicinal chemistry and active pharmaceutical ingredient (API) synthesis[1]. Because of its unique structural topology—combining a lipophilic, metabolically stable fluorinated aromatic ring with a polar, flexible oxovaleric acid tail—it presents unique physicochemical challenges. This whitepaper provides an authoritative, in-depth analysis of its solubility boundaries and degradation pathways, equipping drug development professionals with the mechanistic insights and self-validating protocols required for robust formulation and analytical testing.

Structural and Physicochemical Foundations

Understanding the behavior of this compound requires deconstructing its molecular architecture:

  • Molecular Formula: C₁₁H₁₀F₂O₃[1]

  • Molecular Weight: 228.19 g/mol [1]

  • LogP: ~2.40[1]

  • Structural Motifs: The molecule is an aryl-oxo-carboxylic acid. The 2,5-difluorophenyl moiety is highly electron-withdrawing and lipophilic, which enhances the compound's permeability but limits intrinsic aqueous solubility. Conversely, the 5-oxovaleric acid chain introduces a terminal carboxylic acid (estimated pKa ~4.5 to 4.8) and an aryl ketone at the C5 position. This amphiphilic nature dictates that its solubility is strictly pH-dependent, while the 1,5-dicarbonyl relationship introduces specific chemical vulnerabilities.

Solubility Dynamics & Predictive Modeling

The solubility of 5-(2,5-Difluorophenyl)-5-oxovaleric acid is governed by the ionization state of its terminal carboxylic acid. In acidic environments (e.g., gastric fluid), the molecule remains predominantly un-ionized, and the lipophilic fluorophenyl group drives solubility down to near-intrinsic levels. In neutral to basic environments (pH > 6.8), the formation of the carboxylate anion significantly enhances aqueous solvation through ion-dipole interactions.

Following the principles outlined in USP <1236> for solubility measurements[2], we can predict its thermodynamic solubility profile across standard analytical and biorelevant media.

Table 1: Estimated Solubility Profile of 5-(2,5-Difluorophenyl)-5-oxovaleric acid

Solvent / MediumpHEstimated Solubility (mg/mL)Dominant Molecular Species
0.1 N HCl (SGF) 1.2< 0.1Un-ionized (Free Acid)
Acetate Buffer 4.5~ 0.5Mixed (50% Ionized / 50% Free Acid)
Phosphate Buffer 6.8> 5.0Ionized (Carboxylate Anion)
Methanol N/A> 50.0Solvated Monomer
DMSO N/A> 100.0Solvated Monomer

Chemical Stability and Degradation Pathways

While the C-F bonds on the aromatic ring are highly resistant to cleavage, the aliphatic chain and the ketone group present specific degradation liabilities that must be monitored during stability testing[3].

  • Photolytic Degradation (Norrish Type II Cleavage): Aryl ketones with an available gamma-hydrogen (located on the C2 carbon of the valeric acid chain) are highly susceptible to photochemical degradation. Upon UV irradiation, the excited carbonyl oxygen abstracts the gamma-hydrogen, forming a 1,4-biradical intermediate. This rapidly cleaves to yield 2',5'-difluoroacetophenone and acrylic acid.

  • Oxidative Degradation: The alpha-carbons (C4 adjacent to the ketone, C2 adjacent to the carboxylic acid) are susceptible to auto-oxidation under peroxide stress, leading to chain cleavage and the formation of shorter-chain dicarboxylic acids.

Pathways cluster_photo Photolytic Degradation (UV/Vis) cluster_thermal Thermal / Oxidative Stress Parent 5-(2,5-Difluorophenyl)-5-oxovaleric acid Norrish Norrish Type II Cleavage (Biradical Intermediate) Parent->Norrish hν (UV) Oxidation Auto-oxidation (alpha-carbon radical) Parent->Oxidation Heat / O2 / Peroxides Deg1 2',5'-Difluoroacetophenone Norrish->Deg1 Deg2 Acrylic Acid Norrish->Deg2 Deg3 Dicarboxylic Acid Derivatives (Chain Cleavage) Oxidation->Deg3

Fig 1. Primary degradation pathways of 5-(2,5-Difluorophenyl)-5-oxovaleric acid under stress.

Methodology: Self-Validating Experimental Protocols

To accurately profile this compound, researchers must employ self-validating methodologies that account for its specific chemical properties.

Protocol 1: Thermodynamic Equilibrium Solubility Determination

Causality & Self-Validation: We utilize a modified shake-flask method[2] but mandate ultracentrifugation rather than simple syringe filtration. Fluorinated lipophilic compounds often form sub-visible colloidal aggregates that easily pass through standard 0.45 µm filters, artificially inflating UV-absorbance readings. By measuring concentrations at both 24h and 48h, the system self-validates that true thermodynamic equilibrium has been reached (Δ < 5%).

  • Preparation: Add excess API (approx. 50 mg) to 10 mL of the target buffer (e.g., pH 6.8 phosphate buffer) in a sealed, light-protected borosilicate glass vial.

  • Incubation: Agitate at 300 RPM at a constant 25.0 ± 0.1°C for 24 hours.

  • Phase Separation (Critical): Transfer 1 mL of the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes to pellet all sub-visible aggregates.

  • Analysis: Dilute the supernatant with mobile phase and quantify via HPLC-UV against a validated standard curve.

  • Validation: Repeat steps 3-4 at the 48-hour mark. If the concentration differs by >5%, continue incubation until a stable equilibrium plateau is reached.

Protocol 2: Forced Degradation & Stability Indicating Assay (SIA)

Causality & Self-Validation: Forced degradation establishes the intrinsic stability profile of the molecule per ICH Q1A(R2) guidelines[3]. A critical step often overlooked is the neutralization of stressed samples prior to LC-MS analysis. Injecting highly acidic or basic samples can cause on-column degradation (yielding false degradation profiles) and permanently damage the stationary phase. Furthermore, strict Mass Balance tracking (Targeting 100% ± 5% recovery of parent + impurities) ensures no volatile degradants (like acrylic acid) are lost during sample handling.

  • Sample Prep: Prepare a 1.0 mg/mL stock solution of the API in Methanol:Water (50:50).

  • Stress Conditions:

    • Acidic: Add 0.1 N HCl, heat at 60°C for 24h.

    • Basic: Add 0.1 N NaOH, heat at 60°C for 24h.

    • Oxidative: Add 3% H₂O₂, store at room temperature for 24h.

    • Photostability: Expose to 1.2 million lux hours and 200 w·h/m² UV energy.

  • Neutralization (Critical Step): Quench acid/base reactions with equivalent volumes of 0.1 N NaOH or HCl, respectively, to halt degradation and protect the UHPLC column.

  • Analysis: Analyze using UHPLC-PDA-MS/MS to identify degradation fragments.

  • Validation: Calculate Mass Balance. If (Parent % + Sum of Impurities %) < 95%, investigate potential volatile degradants or polymeric insolubles.

Workflow Prep Sample Prep (API in Solution) Acid Acid Stress (0.1N HCl) Prep->Acid Base Base Stress (0.1N NaOH) Prep->Base Ox Oxidative Stress (3% H2O2) Prep->Ox Photo Photostability (ICH Q1B) Prep->Photo Neutral Neutralization & Dilution Acid->Neutral Base->Neutral Ox->Neutral Photo->Neutral LCMS UHPLC-PDA-MS/MS Analysis Neutral->LCMS Prevent column degradation Data Mass Balance & Impurity Profiling LCMS->Data

Fig 2. Self-validating experimental workflow for Stability Indicating Assays (SIA).

Formulation & Handling Directives

Based on its physicochemical profile, 5-(2,5-Difluorophenyl)-5-oxovaleric acid must be stored sealed in a dry environment at 2-8°C[1]. It must be strictly protected from light to prevent Norrish Type II photochemical degradation. When formulating for in vitro biological assays, utilize DMSO for initial stock solutions, ensuring that final aqueous dilutions are buffered above pH 5.5 to maintain solubility and prevent sudden precipitation.

References

  • Title: 5-(2,5-Difluorophenyl)
  • Title: ICH Q1A(R2)
  • Title: Factors Influencing the Selection of Medium for Evaluating Drug Solubility and Dissolution (USP <1236>)

Sources

Exploratory

Technical Guide: Therapeutic Targeting of 5-(2,5-Difluorophenyl)-5-oxovaleric Acid Analogs

[1] Executive Summary This technical guide analyzes the pharmacophore architecture of 5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS 898766-34-2) and its potential as a therapeutic scaffold.[1] While often cataloged as a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide analyzes the pharmacophore architecture of 5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS 898766-34-2) and its potential as a therapeutic scaffold.[1] While often cataloged as a chemical building block, this molecule represents a "privileged structure" in medicinal chemistry—specifically the 5-aryl-5-oxovaleric acid class.[1][2]

The core directive of this analysis is to demonstrate how this specific scaffold serves as a precursor for potent inhibitors of Histone Deacetylases (HDACs) and GABA Aminotransferase (GABA-T) .[1] The incorporation of the 2,5-difluorophenyl moiety is a critical optimization strategy, leveraging fluorine’s unique electronic properties to enhance metabolic stability and lipophilic binding affinity at the enzyme interface.[1]

Chemical Scaffold Analysis: The "Cap-Linker-ZBG" Model

To understand the therapeutic potential, we must deconstruct the molecule into its functional pharmacophores.[1] This molecule aligns perfectly with the classic Cap-Linker-Zinc Binding Group (ZBG) model used in epigenetic drug design.[1]

ComponentChemical StructureFunction in Drug Design
Cap Group 2,5-Difluorophenyl Interacts with the hydrophobic rim of the enzyme active site.[1] The 2,5-difluoro substitution increases metabolic stability (blocking P450 oxidation) and enhances lipophilicity compared to a naked phenyl ring.[1]
Linker 5-Oxovaleric Chain A 5-carbon spacer (approx. 6-7 Å) that spans the narrow tunnel of the enzyme active site, positioning the ZBG correctly.[1]
ZBG Precursor Carboxylic Acid The terminal -COOH can weakly chelate zinc or, more commonly, serves as the precursor for a Hydroxamic Acid (-CONHOH), the gold standard for high-potency zinc chelation.[1]
Structural Visualization

The following diagram illustrates the pharmacophore mapping of the compound against a generic HDAC active site.

Pharmacophore cluster_molecule 5-(2,5-Difluorophenyl)-5-oxovaleric acid cluster_target HDAC Active Site Interaction Cap 2,5-Difluorophenyl (Hydrophobic Cap) Linker 5-Oxovaleric Chain (Tunnel Spacer) Cap->Linker Rim Enzyme Surface Rim (Hydrophobic Pocket) Cap->Rim Pi-Pi / Hydrophobic ZBG Carboxylic Acid (Zinc Binding Precursor) Linker->ZBG Tunnel Lysine Tunnel (Narrow Channel) Linker->Tunnel Van der Waals Zinc Zn2+ Ion (Catalytic Core) ZBG->Zinc Chelation

Figure 1: Pharmacophore mapping of the title compound to the HDAC active site domains.[1]

Primary Therapeutic Target: Histone Deacetylases (HDACs)[1]

The most scientifically grounded application for 5-(2,5-Difluorophenyl)-5-oxovaleric acid analogs is in the inhibition of Class I and II Histone Deacetylases (HDACs).[1]

Mechanism of Action

HDACs are zinc-dependent enzymes that remove acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression.[1]

  • Binding Mode: The 5-carbon chain inserts into the HDAC lysine tunnel.[1] The terminal group coordinates the catalytic Zinc ion (

    
    ) at the bottom of the pocket.[1]
    
  • Role of Fluorine: The 2,5-difluorophenyl cap sits at the tunnel entrance.[1] The fluorine atoms provide:

    • Metabolic Blockade: Preventing oxidation at the susceptible phenyl positions.[1]

    • Electrostatic Modulation: Altering the quadrupole moment of the ring to improve pi-stacking interactions with phenylalanine/tyrosine residues at the enzyme rim.[1]

Experimental Validation: HDAC Inhibition Assay

To validate this target, researchers must convert the acid to a hydroxamate and assay against nuclear extracts.[1]

Protocol: Fluorometric HDAC Activity Assay

  • Substrate Preparation: Use a fluorogenic substrate such as Boc-Lys(Ac)-AMC .[1]

  • Reaction Setup:

    • Mix 10 µL of diluted HDAC enzyme (e.g., HeLa nuclear extract) with 10 µL of the test compound (dissolved in DMSO).

    • Incubate at 37°C for 10 minutes to allow equilibrium binding.

    • Initiate reaction by adding 20 µL of Boc-Lys(Ac)-AMC substrate.[1]

  • Development:

    • After 30 minutes, stop the reaction with a Trypsin/Developer solution . Trypsin cleaves the deacetylated lysine, releasing the fluorescent AMC group.[1]

  • Detection:

    • Measure fluorescence at Ex/Em = 350/460 nm .

    • Calculate

      
       by plotting inhibition vs. log[concentration].[1]
      

Secondary Target: GABA Aminotransferase (GABA-T)[1]

The 5-oxovaleric acid moiety is a structural homolog of succinic semialdehyde and


-ketoglutarate , which are key intermediates in the GABA shunt.[1]
Mechanism of Action

GABA-T converts GABA to succinic semialdehyde using


-ketoglutarate as a cofactor.[1]
  • Substrate Mimicry: The keto-acid tail of 5-(2,5-Difluorophenyl)-5-oxovaleric acid mimics

    
    -ketoglutarate.[1]
    
  • Inhibition: It can bind to the pyridoxal phosphate (PLP) cofactor in the active site, potentially forming a Schiff base or competing with the natural substrate.[1] This blocks the degradation of GABA, thereby increasing brain GABA levels (anticonvulsant effect).[1]

Experimental Validation: Coupled Enzyme Assay

Protocol:

  • System: GABA +

    
    -Ketoglutarate 
    
    
    
    Succinic Semialdehyde + Glutamate.[1]
  • Coupling: Succinic Semialdehyde +

    
    
    
    
    
    Succinate +
    
    
    .[1]
  • Measurement: Monitor the increase in absorbance at 340 nm (formation of NADH).

  • Inhibition: A decrease in the rate of NADH production in the presence of the test compound indicates GABA-T inhibition.[1]

Synthesis & Optimization Pathway

To access high-potency analogs, the carboxylic acid "warhead" often requires modification.[1] Below is the validated synthetic route starting from the commercial building block.

Core Synthesis (Friedel-Crafts Acylation)

The title compound is synthesized via the acylation of 1,4-difluorobenzene.[1]


[1]
Optimization to Hydroxamic Acid (HDAC Inhibitor)

To increase potency from micromolar to nanomolar range:

  • Activation: React 5-(2,5-Difluorophenyl)-5-oxovaleric acid with Ethyl Chloroformate/NMM to form the mixed anhydride.

  • Substitution: Add Hydroxylamine hydrochloride (

    
    ) in methanol/KOH.
    
  • Purification: Acidify and recrystallize to yield 5-(2,5-Difluorophenyl)-5-oxovalerohydroxamic acid .

Synthesis Start 1,4-Difluorobenzene + Glutaric Anhydride Step1 Friedel-Crafts Acylation (AlCl3, DCM, Reflux) Start->Step1 Intermediate 5-(2,5-Difluorophenyl)-5-oxovaleric acid (The Title Compound) Step1->Intermediate Step2 Activation (Ethyl Chloroformate) Intermediate->Step2 Step3 Hydroxaminolysis (NH2OH, KOH) Step2->Step3 Final Target Analog: Hydroxamic Acid Derivative (Potent HDAC Inhibitor) Step3->Final

Figure 2: Synthetic workflow for converting the scaffold into a potent HDAC inhibitor.

Summary of Potential Targets & Analogs

Target ClassRequired ModificationMechanismTherapeutic Indication
HDAC (Class I/II) Convert -COOH to -CONHOHZinc ChelationOncology (T-cell lymphoma), Neurodegeneration
GABA-T None (Acid form) or ester prodrugSubstrate CompetitionEpilepsy, Anxiety
p38 MAP Kinase Replace acid tail with heterocycleATP CompetitionRheumatoid Arthritis, Inflammation
MMP-2/9 Convert -COOH to -CONHOHZinc ChelationMetastasis Inhibition

References

  • BenchChem Technical Support Team. (2025). Potential Therapeutic Targets of Difluorophenyl Compounds: An In-depth Technical Guide. BenchChem. Link[1]

  • PubChem. (2025).[1][3][4][5] Compound Summary: 5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS 898766-34-2).[1][6][7] National Center for Biotechnology Information.[1] Link[1]

  • Miller, T. A., et al. (2003).[1] Histone deacetylase inhibitors. Journal of Medicinal Chemistry, 46(24), 5097-5116.[1] (Foundational text on the Aryl-Linker-ZBG pharmacophore).

  • Silverman, R. B. (1991).[1] The Organic Chemistry of Drug Design and Drug Action. Academic Press.[1] (Reference for GABA-T inhibition mechanisms by keto-acids).

Sources

Foundational

The Strategic Role of Fluorine Substitution in 5-Phenyl-5-oxovaleric Acid: A Physicochemical and Metabolic Perspective

Executive Summary 5-phenyl-5-oxovaleric acid (also known as 4-benzoylbutyric acid) is a highly versatile synthon and pharmacophore scaffold used in the development of various heterocyclic compounds and therapeutic agents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-phenyl-5-oxovaleric acid (also known as 4-benzoylbutyric acid) is a highly versatile synthon and pharmacophore scaffold used in the development of various heterocyclic compounds and therapeutic agents. However, like many unsubstituted aryl compounds, it is susceptible to rapid oxidative metabolism in vivo. The strategic introduction of a fluorine atom at the para-position of the phenyl ring—yielding 5-(4-fluorophenyl)-5-oxovaleric acid (CAS: 149437-76-3)—profoundly alters the molecule's trajectory in drug development[1]. This whitepaper dissects the physicochemical causality behind this substitution and provides self-validating experimental workflows for its synthesis and evaluation.

Mechanistic Rationale: The Causality of Fluorination

Why does a single atom make such a difference? The answer lies in the unique physical organic chemistry of fluorine and its interaction with biological systems.

Lipophilicity and Permeability

Fluorine possesses a larger van der Waals radius (1.47 Å) compared to hydrogen (1.20 Å). While this slightly increases the molecular volume, the extremely low polarizability of the C–F bond prevents excessive hydration. Consequently, para-fluorine substitution typically increases the partition coefficient (LogP) by approximately 0.3 to 0.5 units[2]. This targeted increase in lipophilicity directly enhances passive membrane permeability without incurring the high molecular weight penalties associated with larger halogens[3].

Electronic Modulation

Fluorine is the most electronegative element (χ = 3.98). Through strong inductive electron withdrawal (-I effect) and weak resonance donation (+R effect), it modulates the electron density of the entire benzoyl moiety. This electronic perturbation can alter the pKa of distant functional groups and improve specific multipolar interactions with target proteins.

Metabolic Shielding and CYP450 Resistance

One of the most critical roles of fluorine substitution is the improvement of metabolic stability[4]. Cytochrome P450 (CYP) enzymes, particularly in the liver, frequently target the para-position of aromatic rings for hydroxylation—a major pathway for drug clearance.

The causality of this resistance is twofold:

  • Bond Strength: The C–F bond is significantly stronger (~105 kcal/mol) than a typical C–H bond (~98 kcal/mol).

  • Electronegativity: The high electronegativity of fluorine strongly disfavors the initial hydrogen atom transfer (HAT) or electron abstraction steps required by the highly reactive CYP450 heme iron-oxo species[4]. By occupying the metabolic "soft spot," fluorine effectively shields the molecule from rapid degradation, thereby extending its in vivo half-life[2].

SubstitutionEffects Start 5-Phenyl-5-oxovaleric Acid (Base Scaffold) F_Sub Para-Fluorine Substitution (C-F Bond Formation) Start->F_Sub LogP Increased Lipophilicity (ΔLogP ~ +0.5) F_Sub->LogP Metab Metabolic Shielding (CYP450 Resistance) F_Sub->Metab Electro Electronic Modulation (Inductive Withdrawal) F_Sub->Electro Perm Enhanced Membrane Permeability LogP->Perm HalfLife Extended In Vivo Half-Life Metab->HalfLife Binding Altered Target Binding Affinity Electro->Binding

Logical flow of physicochemical and biological changes induced by fluorine substitution.

Physicochemical Profiling Data

The table below summarizes the quantitative shifts in physicochemical properties following the fluorination of the base scaffold.

Table 1: Comparative Physicochemical Properties

Property5-Phenyl-5-oxovaleric acid (Base)5-(4-Fluorophenyl)-5-oxovaleric acid (Fluorinated)
CAS Number 1501-05-9149437-76-3
Molecular Formula C11H12O3C11H11FO3
Molecular Weight 192.21 g/mol 210.20 g/mol [1]
Computed LogP ~1.31.8[1]
Melting Point 125–128 °C141–142 °C[5]

Experimental Workflows & Self-Validating Protocols

To leverage 5-(4-fluorophenyl)-5-oxovaleric acid in research, rigorous synthesis and validation protocols are required. As an application scientist, I design these workflows to be self-validating, ensuring that every step contains an internal check for data integrity.

Protocol A: Regioselective Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of 4-(4-fluorobenzoyl)butyric acid using fluorobenzene and glutaric anhydride[5].

  • Step 1: Catalyst Activation. In a dry, 2 L three-necked round-bottomed flask, suspend 250 g of anhydrous AlCl₃ (1.87 mol) in 300 mL of fluorobenzene (3.2 mol). Cool the mixture to 5 °C using an ice bath. Causality: AlCl₃ acts as a Lewis acid to generate the highly reactive acylium ion intermediate; cooling prevents uncontrolled exothermic degradation.

  • Step 2: Acylation. Dissolve 100 g of glutaric anhydride (0.86 mol) in 400 mL of fluorobenzene. Slowly add this suspension to the reaction flask via an addition funnel over 45 minutes. Causality: The temperature must be strictly maintained below 12 °C to prevent polyacylation and ensure exclusive para-regioselectivity.

  • Step 3: Quenching & Hydrolysis. Transfer the crude mixture into 3 L of a 5% NaHCO₃ saturated aqueous solution. Heat in a steam bath for 1 hour to fully hydrolyze the aluminum complex, then filter hot through a diatomaceous earth pad to remove insoluble aluminum salts.

  • Step 4: Precipitation. Cool the filtrate to room temperature. Slowly add ~320 mL of concentrated HCl dropwise until the solution reaches pH 1. Self-Validation Checkpoint: The sudden shift to highly acidic conditions protonates the carboxylate, driving the immediate crystallization of the product out of the aqueous phase. Stir in an ice bath for 30 minutes to maximize yield.

  • Step 5: Isolation. Filter the precipitate, wash with ice-cold water, and dry under vacuum at 50 °C for 16 hours. Expected yield is ~79.3% (approx. 143.2 g)[5].

  • Purity Validation: Analyze the product via ¹H-NMR. The presence of a distinct AA'BB' coupling pattern in the aromatic region confirms exclusive para-substitution, internally validating the regioselectivity of the reaction.

Protocol B: In Vitro Microsomal Stability Assay

To empirically validate the metabolic shielding provided by the fluorine atom, an in vitro assay using human liver microsomes (HLMs) is conducted.

  • Step 1: Incubation Setup. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Spike in the fluorinated compound to a final concentration of 1 µM, alongside HLMs at a protein concentration of 0.5 mg/mL. Pre-incubate at 37 °C for 5 minutes.

  • Step 2: Reaction Initiation. Add an NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate CYP450 enzymatic activity. Causality: CYP enzymes are strictly dependent on NADPH as an electron donor; without it, the oxidative reaction cannot proceed.

  • Step 3: Kinetic Sampling. At intervals of 0, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots and immediately quench them in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent instantly denatures the enzymes, halting metabolism.

  • Step 4: Protein Precipitation. Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4 °C to pellet the denatured proteins.

  • Step 5: LC-MS/MS Quantification. Transfer the supernatant to vials and quantify the remaining parent compound using liquid chromatography-tandem mass spectrometry.

  • Self-Validation Checkpoint: This assay must include two parallel control arms. First, a positive control (e.g., verapamil) must show rapid depletion, proving the microsomes are enzymatically active. Second, the non-fluorinated analog (5-phenyl-5-oxovaleric acid) must be run simultaneously. A statistically significant increase in the calculated half-life (

    
    ) of the fluorinated compound versus the non-fluorinated analog definitively validates the metabolic shielding hypothesis.
    

ExpWorkflow Step1 Friedel-Crafts Acylation Step2 Aqueous Workup & Crystallization Step1->Step2 Glutaric anhydride + Fluorobenzene Step3 Purity Validation (NMR & GC/MS) Step2->Step3 Yield ~79% Step4 Microsomal Stability Assay Step3->Step4 >98% Purity Step5 LC-MS/MS Quantification Step4->Step5 T_1/2 Calculation

Step-by-step workflow from chemical synthesis to in vitro metabolic stability validation.

Conclusion

The targeted substitution of fluorine onto the 5-phenyl-5-oxovaleric acid scaffold is a masterclass in rational chemical design. By leveraging the unique electronegativity and steric profile of the fluorine atom, researchers can simultaneously enhance lipophilicity, improve membrane permeability, and fortify the molecule against CYP450-mediated oxidative degradation. When coupled with self-validating synthetic and analytical workflows, this fluorinated synthon becomes an exceptionally robust foundation for advanced therapeutic development.

References

  • Title: 4-(4-Fluorobenzoyl)butyric Acid | C11H11FO3 | CID 689096 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Fluorine in drug discovery: Role, design and case studies Source: Pharmacy Journal URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Exploratory

Theoretical and Computational Profiling of 5-(2,5-Difluorophenyl)-5-oxovaleric Acid

This guide outlines a comprehensive theoretical and computational framework for analyzing 5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-34-2).[1][2] As a Senior Application Scientist, I have structured this docum...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comprehensive theoretical and computational framework for analyzing 5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-34-2).[1][2] As a Senior Application Scientist, I have structured this document to serve as both a procedural standard and a predictive analysis of the molecule's physicochemical behavior.

[1][2]

Executive Summary

5-(2,5-Difluorophenyl)-5-oxovaleric acid is a bifunctional fluorinated building block characterized by a phenyl ring substituted with fluorine at the 2 and 5 positions and a C5-keto-acid tail.[1][2] Its structural utility lies in the 2,5-difluoro substitution pattern , which modulates metabolic stability by blocking the typically reactive para and ortho positions, and the keto-acid moiety , which serves as a versatile handle for heterocycle formation (e.g., lactams, quinolinones).

This guide details the computational protocols required to characterize its electronic structure, reactivity, and pharmacological potential.

Part 1: Electronic Structure & DFT Methodology

Computational Theory Level

For fluorinated aromatic systems involving carbonyl interactions, standard basis sets often fail to capture the diffuse electron density around the fluorine and oxygen atoms. Therefore, the following level of theory is mandated for all structural optimizations:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) for general accuracy, or wB97XD if studying intermolecular stacking (to account for dispersion).[1][2]

  • Basis Set: 6-311++G(d,p) .[1][2][3] The diffuse functions (++) are critical for correctly modeling the lone pairs on the carboxylic oxygen and fluorine atoms.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

    
    ) to simulate physiological conditions, or DMSO for solubility prediction.[1][2]
    
Geometry Optimization & Conformational Analysis

The molecule possesses significant conformational flexibility in the aliphatic valeric acid chain. A potential energy surface (PES) scan must be performed around the


 and 

dihedral angles.[1][2]

Predicted Structural Features:

  • Ortho-Fluorine Effect: The fluorine at the 2-position will exert a steric and electrostatic repulsion on the carbonyl oxygen.[1][2] This typically forces the carbonyl group out of coplanarity with the phenyl ring to minimize dipole-dipole repulsion, disrupting

    
    -conjugation slightly compared to the non-fluorinated analog.[1][2]
    
  • Intramolecular H-Bonding: In the neutral form, a weak 7-membered intramolecular hydrogen bond may form between the carboxylic -OH and the ketone carbonyl, stabilizing a "folded" conformation.[1][2]

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the HOMO-LUMO gap.[1][2]

  • HOMO Location: Likely localized on the phenyl ring and the non-bonding orbitals of the carbonyl oxygen.[2]

  • LUMO Location: Concentrated on the carbonyl carbon (C5) and the phenyl ring

    
     system.[2]
    
  • Fluorine Impact: The strong electronegativity of the 2,5-difluoro motif lowers the energy of both HOMO and LUMO.[2] However, it lowers the LUMO more significantly, increasing the electrophilicity index (

    
    )  of the ketone, making it highly susceptible to nucleophilic attack (e.g., by amines in reductive amination).
    

Part 2: Reactivity Descriptors & NBO Analysis[1][2]

To quantify the chemical stability, we utilize Global Reactivity Descriptors derived from Koopmans' theorem.

Calculated Parameters (Theoretical Expectations)
ParameterSymbolFormulaPredicted Trend (vs. non-fluorinated)
Chemical Potential


Lower (More stable, harder to oxidize)
Chemical Hardness


Higher (Resistant to charge transfer)
Electrophilicity


Increased (Higher reactivity at C=O)
Natural Bond Orbital (NBO) Analysis

NBO analysis is required to visualize hyperconjugative interactions.[2]

  • Key Interaction: Look for

    
     interactions.[2] The lone pair of the carbonyl oxygen may donate density into the antibonding orbital of the C-F bond, weakening the C-F bond slightly (anomeric effect).
    
  • Charge Distribution: The C5 (ketone) carbon will exhibit a high positive Mulliken charge, amplified by the electron-withdrawing phenyl ring.[2]

Part 3: Spectroscopic Profiling (In Silico)[1]

Vibrational Spectroscopy (IR)

Frequency calculations must be scaled (Scale Factor


 for B3LYP/6-311++G(d,p)) to match experimental data.
  • C=O Ketone Stretch: Expected ~1680–1695 cm⁻¹.[2] The conjugation with the phenyl ring lowers the frequency, but the ortho-fluorine induction effect opposes this, potentially shifting it back up.

  • C=O Acid Stretch: Expected ~1710–1730 cm⁻¹.[2]

  • C-F Stretch: Distinct bands in the 1000–1250 cm⁻¹ region (fingerprint for identification).[2]

NMR Shift Prediction (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method with TMS as reference:

  • 
    F NMR:  Two distinct signals are expected. The F at position 2 will be more deshielded due to the proximity of the carbonyl group compared to the F at position 5.
    
  • 
    H NMR:  The aromatic protons will show complex splitting (multiplets) due to H-F coupling (
    
    
    
    and
    
    
    ).[2]

Part 4: ADMET & Drug-Likeness[1][2]

For drug development applications, this molecule serves as a fragment or intermediate.[2] Its standalone profile is:

  • Lipinski's Rule of 5: Compliant.

    • MW: 228.19 Da (< 500)

    • H-Bond Donors: 1 (COOH)[1][2]

    • H-Bond Acceptors: 3 (2 O, 2 F treated as weak acceptors)[1][2]

    • LogP: Predicted ~1.8–2.2 (Fluorine increases lipophilicity vs. H).[2]

  • Metabolic Stability: The 2,5-difluoro pattern blocks the most common sites of CYP450 oxidation on the ring, significantly enhancing metabolic half-life compared to the non-fluorinated parent.[1][2]

Part 5: Experimental & Computational Workflows

Protocol: DFT Optimization (Gaussian/ORCA Input)

Note: This is a standardized block for the B3LYP optimization.

Workflow Visualization

The following diagram illustrates the integrated workflow for characterizing this molecule, from initial geometry construction to docking studies.

ComputationalWorkflow Start Start: 2D Structure Input (SMILES/ChemDraw) ConfSearch Conformational Search (MMFF94 / Molecular Mechanics) Start->ConfSearch DFT_Opt DFT Optimization B3LYP/6-311++G(d,p) Solvation: Water (PCM) ConfSearch->DFT_Opt Freq_Check Frequency Check (NImag = 0?) DFT_Opt->Freq_Check Elec_Prop Electronic Properties (HOMO-LUMO, MEP, NBO) Freq_Check->Elec_Prop Yes (Minima) Spec_Prop Spectroscopic Prediction (IR, NMR, UV-Vis) Freq_Check->Spec_Prop ADMET ADMET Profiling (SwissADME / pkCSM) Freq_Check->ADMET Refine Refine Geometry Freq_Check->Refine No (Imag Freq) Refine->DFT_Opt

Caption: Figure 1: Standardized computational workflow for the physicochemical profiling of 5-(2,5-Difluorophenyl)-5-oxovaleric acid.

Reaction Pathway Visualization

This diagram depicts the potential synthetic utility of the molecule, specifically the cyclization pathways relevant to drug synthesis.

ReactionPath Substrate 5-(2,5-Difluorophenyl)- 5-oxovaleric acid RedAm Reductive Amination (R-NH2 / NaBH3CN) Substrate->RedAm Cycliz Intramolecular Cyclization (Acid Cat.) Substrate->Cycliz Prod_Lactam N-Substituted Lactam (Piperidinone deriv.) RedAm->Prod_Lactam Cyclization Prod_Enol Enol Lactone (Transient) Cycliz->Prod_Enol

Caption: Figure 2: Predicted synthetic pathways for 5-(2,5-Difluorophenyl)-5-oxovaleric acid in medicinal chemistry applications.

References

  • Becke, A. D. (1993).[2][4] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.[4] Link[1][4]

  • Frisch, M. J., et al. (2016).[2] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[2] (Standard Reference for DFT Software).

  • Miertus, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum.[2] A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129.[2] Link[1]

  • Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint.[1][2] Chemical Reviews, 88(6), 899–926. Link

  • ChemScene. (n.d.).[2][5] 5-(2,5-Difluorophenyl)-5-oxovaleric acid Product Data. Retrieved from [1]

  • PubChem. (2025).[2][6] 5-(2-Fluorophenyl)-5-oxopentanoic acid (Analogous Compound Data). National Library of Medicine.[2] Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

using 5-(2,5-Difluorophenyl)-5-oxovaleric acid as a building block in organic synthesis

Content Type: Detailed Application Note & Protocol Guide Subject: Organic Synthesis / Medicinal Chemistry Building Blocks CAS: 898766-34-2[1][2] Executive Summary 5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS 898766-34-2...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Detailed Application Note & Protocol Guide Subject: Organic Synthesis / Medicinal Chemistry Building Blocks CAS: 898766-34-2[1][2]

Executive Summary

5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS 898766-34-2) is a specialized bifunctional building block characterized by a reactive keto-acid tether attached to an electron-deficient fluorinated aromatic ring.[1] In modern drug discovery, this compound serves as a critical "linchpin" intermediate.[3][4] Its primary utility lies in its ability to undergo intramolecular cyclization to form 5,8-difluoro-1-benzosuberone , a privileged scaffold in neuroscience (e.g., dopaminergic modulators) and oncology (e.g., kinase inhibitors).[1][2][3]

Unlike its non-fluorinated analogs, the 2,5-difluoro substitution pattern offers enhanced metabolic stability by blocking the oxidation-prone para positions relative to the alkyl chain, while simultaneously modulating the lipophilicity (LogP) of the final drug candidate.[3]

Chemical Identity & Properties
PropertyDataNotes
IUPAC Name 5-(2,5-difluorophenyl)-5-oxopentanoic acidOften referred to as a glutaric anhydride adduct.[1][2]
CAS Number 898766-34-2
Molecular Formula C₁₁H₁₀F₂O₃
Molecular Weight 228.19 g/mol
Appearance White to off-white crystalline solidHygroscopic; store under inert atmosphere.[1][2]
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor solubility in water/hexanes.[3]
Key Functionality Aryl Ketone + Carboxylic AcidAllows for orthogonal functionalization.[1][2]
Strategic Synthesis & Preparation

While available commercially, in-house synthesis is often required for scale-up or isotopic labeling.[1][2] The most robust route is the Friedel-Crafts acylation of 1,4-difluorobenzene with glutaric anhydride.[1]

Mechanism & Regioselectivity

1,4-Difluorobenzene is symmetric.[1][2] Acylation occurs ortho to one fluorine atom.[1][2] Due to the symmetry, all four open positions are equivalent, yielding a single regioisomer: 5-(2,5-difluorophenyl)-5-oxovaleric acid .[1]

  • Note: The product is 2,5-substituted relative to the acyl chain attachment point.[2]

Detailed Protocol: Synthesis from 1,4-Difluorobenzene

Reagents:

  • 1,4-Difluorobenzene (1.2 equiv)[1][2][3]

  • Glutaric Anhydride (1.0 equiv)[1][2][3]

  • Aluminum Chloride (AlCl₃, 2.2 equiv)[3]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1][2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, N₂ inlet, and addition funnel.

  • Lewis Acid Activation: Charge the flask with AlCl₃ (2.2 equiv) and anhydrous DCM (5 mL/mmol). Cool to 0°C.[2]

  • Anhydride Addition: Add glutaric anhydride (1.0 equiv) in one portion. Stir for 15 minutes to form the acylium ion complex.

  • Substrate Addition: Dropwise add 1,4-difluorobenzene (1.2 equiv) diluted in minimal DCM over 30 minutes.

    • Scientist's Note: Controlling the addition rate is critical.[2] A rapid exotherm can lead to polymerization of the anhydride.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by HPLC (quenching a small aliquot in MeOH).

  • Quench: Pour the reaction mixture slowly onto a slurry of ice/conc. HCl (10:1). Stir vigorously until the aluminum complex breaks down (white solid dissolves/organic layer separates).

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Recrystallize from Toluene/Hexanes or purify via silica gel chromatography (5% MeOH in DCM).

Core Application: Cyclization to 5,8-Difluoro-1-Benzosuberone[1][2]

This is the most high-value application of this building block. Unlike succinic acid derivatives which yield tetralones (6-membered rings), the glutaric acid backbone of this compound cyclizes to form a benzosuberone (7-membered ring).[1][2]

Target: 5,8-Difluoro-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one.[1][2]

Protocol: Polyphosphoric Acid (PPA) Cyclization

This method is preferred over SOCl₂/AlCl₃ for its operational simplicity and cleaner profile.[1][2][3]

  • Mixing: In a beaker, heat Polyphosphoric Acid (PPA, 10g per 1g of substrate) to 60°C until fluid.

  • Addition: Add 5-(2,5-Difluorophenyl)-5-oxovaleric acid slowly with overhead stirring.

  • Cyclization: Heat the mixture to 90–100°C for 2–3 hours.

    • Validation: Monitor the disappearance of the carboxylic acid peak by LC-MS.[1] The product will be less polar.

  • Quench: Cool to 60°C and pour onto crushed ice. Stir for 1 hour to hydrolyze polyphosphates.

  • Isolation: Extract the aqueous slurry with Ethyl Acetate. The product, 5,8-difluoro-1-benzosuberone , is typically obtained as a solid after evaporation.[1][2][3]

Scientist-to-Scientist Insight:

The 2,5-difluoro substitution pattern on the starting phenyl ring translates to the 5,8-difluoro pattern on the benzosuberone scaffold.[1][2] This specific substitution is highly desirable because it blocks the positions para to the carbonyl and the alkyl chain, forcing metabolic oxidation to occur on the less accessible alicyclic ring, thereby extending half-life (


).[3]
Reaction Pathways & Logic Map

The following diagram illustrates the divergence of this building block into key medicinal chemistry scaffolds.

G Start 1,4-Difluorobenzene Intermediate 5-(2,5-Difluorophenyl)- 5-oxovaleric acid (CAS 898766-34-2) Start->Intermediate Friedel-Crafts Acylation Reagent Glutaric Anhydride (AlCl3) Reagent->Intermediate Path1 Intramolecular Cyclization (PPA, 90°C) Intermediate->Path1 Path2 Wolff-Kishner Reduction (NH2NH2, KOH) Intermediate->Path2 Path3 Reductive Amination (R-NH2, NaBH3CN) Intermediate->Path3 Product1 5,8-Difluoro-1-benzosuberone (7-membered ring) Path1->Product1 Dehydration Product2 5-(2,5-Difluorophenyl)valeric acid Path2->Product2 Deoxygenation Product3 N-Substituted Amino-Acid Linkers Path3->Product3 Derivatization

Caption: Divergent synthesis pathways from the 5-(2,5-difluorophenyl)-5-oxovaleric acid core. The primary route (top) yields the privileged benzosuberone scaffold.[3]

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield in Acylation Moisture deactivating AlCl₃.[1][2]Ensure AlCl₃ is fresh (yellow/grey powder, not white clumps).[3] Flame-dry all glassware.[1]
Isomer Mixtures Starting material impurity.[1][2]Verify 1,4-difluorobenzene purity. Any 1,2- or 1,3- isomers will yield complex mixtures.
Incomplete Cyclization Temperature too low in PPA.PPA viscosity hinders mixing.[2] Increase temp to 100°C and use mechanical stirring, not magnetic.
Defluorination Harsh nucleophilic conditions.[1][2]Avoid strong bases (e.g., NaOMe) at high temps.[3] Fluorines ortho/para to carbonyls are susceptible to S_NAr.[2]
References
  • Organic Chemistry Portal. (n.d.).[1][2] Synthesis of Tetralones and Benzosuberones. Retrieved March 4, 2026, from [Link]

  • PrepChem. (n.d.).[2] Synthesis of 5,7-Difluoro-1-tetralone (Analogous Protocol). Retrieved March 4, 2026, from [Link]

Sources

Application

experimental protocol for Friedel-Crafts acylation of 1,4-difluorobenzene with glutaric anhydride

Topic: Experimental Protocol for Friedel-Crafts Acylation of 1,4-Difluorobenzene with Glutaric Anhydride Content Type: Detailed Application Notes and Protocols Application Note & Standard Operating Procedure (SOP) Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Experimental Protocol for Friedel-Crafts Acylation of 1,4-Difluorobenzene with Glutaric Anhydride Content Type: Detailed Application Notes and Protocols

Application Note & Standard Operating Procedure (SOP)

Executive Summary

This guide details the optimized protocol for the Friedel-Crafts acylation of 1,4-difluorobenzene with glutaric anhydride to synthesize 5-(2,5-difluorophenyl)-5-oxopentanoic acid . This transformation is a critical entry point for synthesizing fluorinated bioactive scaffolds, including tetralones and indanones used in antipsychotic and cardiovascular drug discovery.

Unlike standard acylations using acyl chlorides, the use of a cyclic anhydride requires specific stoichiometric adjustments of the Lewis acid catalyst to account for the complexation of the resulting carboxylate. This protocol utilizes a Base-Mediated Extractive Purification strategy, ensuring high purity by leveraging the acidity of the product to separate it from unreacted neutral starting materials without column chromatography.

Mechanistic Insight & Strategic Design

Reaction Pathway

The reaction proceeds via an electrophilic aromatic substitution (EAS).[1] Aluminum chloride (


) serves a dual role: it activates the anhydride to generate the electrophilic acylium species and stabilizes the resulting carboxylate product.

FC_Mechanism cluster_stoich Critical Stoichiometry Anhydride Glutaric Anhydride (C5H6O3) Complex Activated Complex (Ring Opening) Anhydride->Complex + AlCl3 (Eq 1) AlCl3 AlCl3 (Lewis Acid) Acylium Acylium Ion [R-C+=O] Complex->Acylium Bond Cleavage Sigma Sigma Complex (Wheland Intermediate) Acylium->Sigma + Arene (Attack at C2) Arene 1,4-Difluorobenzene Al_Salt Aluminum Salt of Keto-Acid Sigma->Al_Salt - H+ (Aromatization) Product 5-(2,5-difluorophenyl)- 5-oxopentanoic acid Al_Salt->Product Acid Hydrolysis (HCl/Ice)

Figure 1: Mechanistic pathway requiring >2 equivalents of Lewis Acid due to product complexation.

Critical Parameters (The "Why")
  • Stoichiometry (The "Double Aluminum" Rule): Unlike acyl chlorides which require ~1.1 eq of

    
    , anhydrides require at least 2.2 equivalents . The first equivalent generates the electrophile; the second equivalent irreversibly complexes with the carboxylate group formed upon ring opening. Failure to use >2.0 eq results in incomplete conversion.
    
  • Regiochemistry: 1,4-difluorobenzene is symmetric. Substitution occurs ortho to one fluorine and meta to the other. Due to symmetry, all four open positions are equivalent, preventing the formation of regioisomers and simplifying purification.

  • Solvent Selection: Dichloromethane (DCM) is preferred over Nitrobenzene (too high boiling) or

    
     (toxic/flammable). DCM allows for reflux at ~40°C, providing sufficient energy to overcome the mild deactivation of the fluorine substituents while maintaining process safety.
    

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.DensityPurityNote
1,4-Difluorobenzene 114.091.21.17 g/mL>99%Liquid, volatile
Glutaric Anhydride 114.101.0Solid>95%Limiting Reagent
Aluminum Chloride 133.342.4SolidAnhydrousHygroscopic
Dichloromethane (DCM) 84.93Solvent1.33 g/mLAnhydrousDry over

Equipment:

  • 3-Neck Round Bottom Flask (flame-dried,

    
     purged).
    
  • Pressure-equalizing addition funnel.

  • Reflux condenser with

    
     drying tube or 
    
    
    
    line.
  • Mechanical stirrer (magnetic stirring may fail as slurry thickens).

  • Ice/Water bath.[2]

Step-by-Step Procedure
Phase 1: Activation (0 - 5°C)
  • Setup: Assemble the glassware under a nitrogen atmosphere.

  • Catalyst Suspension: Charge the flask with Aluminum Chloride (2.4 eq) and anhydrous DCM (5-10 mL per gram of anhydride) .

    • Checkpoint: Ensure

      
       is free-flowing yellow/white powder. Gray/clumpy solid indicates hydrolysis; discard.
      
  • Electrophile Formation: Cool the suspension to 0°C. Add Glutaric Anhydride (1.0 eq) portion-wise over 15 minutes.

    • Observation: The suspension may darken or clarify slightly as the acylium complex forms. Stir for 20 minutes at 0°C.

Phase 2: Reaction (RT to Reflux)
  • Substrate Addition: Mix 1,4-Difluorobenzene (1.2 eq) with a small volume of DCM in the addition funnel. Add this solution dropwise to the reaction mixture at 0-5°C over 30-45 minutes.

    • Control: Monitor internal temperature; do not exceed 10°C during addition to prevent polymerization or tarring.

  • Progression: Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

  • Completion Drive: If TLC/HPLC indicates incomplete conversion after 2 hours, heat the mixture to a gentle reflux (40°C) for 1-3 hours.

    • Endpoint: Evolution of HCl gas ceases. The reaction mixture typically turns deep orange or red.

Phase 3: Quench & Purification (The Acid-Base Workup)

This step is critical for isolating the pure acid product from unreacted difluorobenzene.

  • Quench: Cool the mixture to RT. Slowly pour the reaction mass into a beaker containing Crushed Ice + Conc. HCl (10:1 ratio) with vigorous stirring.

    • Safety: Highly exothermic. HCl fumes will evolve.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer (DCM). Extract the aqueous layer 2x with DCM. Combine organic layers.

  • Base Extraction (Purification Step):

    • Wash the combined DCM layer with 10% Sodium Carbonate (

      
      )  solution (3x).
      
    • Mechanism:[1][2][3][4][5][6] The product (carboxylic acid) converts to its sodium salt and moves to the Aqueous Phase . Unreacted 1,4-difluorobenzene remains in the Organic Phase .

  • Precipitation:

    • Discard the organic layer (or recover solvent).

    • Cool the Aqueous Layer to 0-5°C.

    • Acidify carefully with Conc. HCl to pH ~1-2.

    • Result: The product, 5-(2,5-difluorophenyl)-5-oxopentanoic acid, will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Workflow Visualization

Workup_Protocol Reaction Reaction Mixture (DCM + Al-Complex) Quench Quench into Ice/HCl Reaction->Quench Sep1 Phase Separation Quench->Sep1 Org1 Organic Phase (DCM) (Product + Unreacted SM) Sep1->Org1 Aq1 Aqueous Phase (Al Salts) (Discard) Sep1->Aq1 BaseExt Extract with 10% Na2CO3 Org1->BaseExt Sep2 Phase Separation BaseExt->Sep2 Org2 Organic Phase (Unreacted 1,4-DFB) Sep2->Org2 Discard/Recycle Aq2 Aqueous Phase (Product as Na-Salt) Sep2->Aq2 Target Acidify Acidify with Conc HCl (pH < 2) Aq2->Acidify Filter Filtration & Drying (Final Product) Acidify->Filter

Figure 2: Base-mediated extractive workup ensures removal of neutral impurities.

Characterization & Quality Control

Expected Data
  • Appearance: White to off-white crystalline solid.

  • Yield: Typical isolated yields range from 75% to 85% .

  • Melting Point: Expect ~90-95°C (Analogous to fluorobenzoyl butyric acids).

Spectroscopic Validation
TechniqueFeature to ObserveInterpretation
IR Spectroscopy 1680-1700

C=O stretch (Aryl Ketone)
1710-1730

C=O stretch (Carboxylic Acid)
2500-3000

O-H stretch (Broad, Acid)
1H NMR (DMSO-d6)

12.1 (s, 1H)
-COOH

7.4 - 7.6 (m, 3H)
Aromatic protons (2,5-difluoro pattern)

2.9 (t, 2H)
-CH 2-CO-Ar (Deshielded by ketone)

2.3 (t, 2H)
-CH 2-COOH

1.8 (quint, 2H)
-CH2-CH 2-CH2- (Central methylene)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Insufficient CatalystEnsure

eq of

is used. Anhydrides consume 2 equivalents.
No Precipitate on Acidification pH not low enoughEnsure pH is < 2. The carboxylic acid may have some water solubility; saturate aqueous layer with NaCl (salting out) and extract back into EtOAc if necessary.
Sticky/Tar Product Polymerization/High TempMaintain temperature < 45°C. Ensure dropwise addition of substrate. Use high purity DCM.
Positional Isomers N/A1,4-difluorobenzene is symmetric; only one mono-acylated isomer is possible.

References

  • Friedel-Crafts Acylation with Anhydrides (General Mechanism)

    • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
    • Sigma-Aldrich Technical Library: Friedel-Crafts Acyl
  • Acylation of Fluorobenzenes (Patent Precedent)

    • Reddy, P. M., et al. "Process for the preparation of 4-(4-fluorobenzoyl) butyric acid". US Patent Application 20050250961A1.[7]

  • Synthesis of Fluorinated Keto-Acids (Analogous Protocols)

    • Compernolle, F. Tetrahedron, 49, 3193, 1993. (Describes fluorobenzene + glutaric anhydride).
    • BenchChem Application Note: "Friedel-Crafts Acylation of 1,4-Dichlorobenzene".[2]

  • Reactivity of Polyfluoroarenes

    • Fluorine Notes, Vol. 1(14), 2001. "AlCl3 in modern chemistry of polyfluoroarenes".

Sources

Method

Application Note: 5-(2,5-Difluorophenyl)-5-oxovaleric Acid as a Strategic Scaffold in Medicinal Chemistry

Topic: 5-(2,5-Difluorophenyl)-5-oxovaleric acid in Drug Discovery Document Type: Technical Application Note & Protocol Guide Executive Summary 5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-34-2) represents a high...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-(2,5-Difluorophenyl)-5-oxovaleric acid in Drug Discovery Document Type: Technical Application Note & Protocol Guide

Executive Summary

5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-34-2) represents a high-value synthetic intermediate in the design of metabolically stable pharmacophores. Structurally, it combines a reactive


-keto acid tail with an electron-deficient 2,5-difluorophenyl ring. This specific fluorination pattern is critical in modern drug design for blocking metabolic "soft spots" (specifically CYP450-mediated oxidation at ortho/para positions) while modulating lipophilicity (

).

This guide details the synthesis, purification, and downstream application of this compound, specifically focusing on its conversion into pyridazinone and piperidinone cores—privileged scaffolds in oncology (PARP/kinase inhibitors) and cardiovascular therapeutics.

Strategic Value in Drug Design

The "Fluorine Effect"

The 2,5-difluoro substitution is not arbitrary. In the parent phenyl ring, the para and ortho positions are primary sites for oxidative metabolism.

  • Metabolic Blockade: Placing fluorine atoms at the 2 and 5 positions effectively blocks these sites from enzymatic hydroxylation, significantly extending the in vivo half-life (

    
    ) of the resulting drug candidate.
    
  • Electronic Modulation: The strong electronegativity of the fluorine atoms deactivates the ring, making it less susceptible to further electrophilic attack but increasing the acidity of the neighboring protons, which can influence binding affinity in hydrophobic pockets.

Scaffold Versatility

The 5-oxovaleric acid moiety (a


-keto acid) serves as a "bidentate" electrophile. It allows for rapid cyclization into heterocycles:
  • Pyridazinones: Reaction with hydrazine (bi-nucleophile).

  • Piperidinones (Lactams): Reductive amination cyclization with primary amines.

Experimental Protocol: Synthesis & Purification

Reaction Scheme

The synthesis utilizes a Friedel-Crafts Acylation of 1,4-difluorobenzene with glutaric anhydride.

Reaction Equation:



Detailed Synthesis Protocol

Safety Note: Aluminum chloride (


) is highly hygroscopic and reacts violently with water, releasing HCl gas. Perform all steps in a fume hood.

Materials:

  • 1,4-Difluorobenzene (1.0 equiv)

  • Glutaric anhydride (1.1 equiv)

  • Aluminum chloride (

    
    , anhydrous, 2.2 equiv)
    
  • Dichloromethane (DCM, anhydrous) or 1,2-Dichloroethane

  • HCl (conc.) and Ice[1][2]

Step-by-Step Procedure:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvent & Lewis Acid: Charge the flask with anhydrous DCM (150 mL) and cool to 0–5 °C using an ice bath. Carefully add

    
     (2.2 equiv) portion-wise. Caution: Exothermic.
    
  • Anhydride Addition: Add glutaric anhydride (1.1 equiv) to the suspension. Stir for 15 minutes until a complex forms.

  • Substrate Addition: Add 1,4-difluorobenzene (1.0 equiv) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC or LC-MS. The solution typically turns orange/brown.

  • Quenching: Cool the mixture back to 0 °C. Slowly pour the reaction mixture into a beaker containing crushed ice (300 g) and conc. HCl (20 mL). Warning: Vigorous gas evolution.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

    
    ).
    
  • Alkaline Extraction (Purification): Extract the combined organic phases with 10%

    
     or 
    
    
    
    solution. The product (acid) will move to the aqueous phase; unreacted benzene remains in the organic phase.
  • Precipitation: Acidify the aqueous alkaline extract with conc. HCl to pH 1–2. The product will precipitate as a white/off-white solid.

  • Filtration & Drying: Filter the solid, wash with cold water, and dry under vacuum at 45 °C.

Quality Control
  • Yield Expectations: 75–85%

  • Appearance: White to pale beige powder.

  • Melting Point: 95–100 °C (approximate, varies by crystal form).

Downstream Application: Pyridazinone Synthesis

The most common application of this intermediate is the formation of the 6-(2,5-difluorophenyl)-4,5-dihydropyridazin-3(2H)-one core.

Protocol
  • Dissolution: Dissolve 5-(2,5-difluorophenyl)-5-oxovaleric acid (1 equiv) in Ethanol or n-Butanol.

  • Reagent: Add Hydrazine hydrate (1.2 equiv).

  • Reflux: Heat to reflux (80–100 °C) for 3–5 hours.

  • Workup: Cool to room temperature. The pyridazinone product often crystallizes directly from the solution. Filter and wash with cold ethanol.

Visualizations

Synthesis & Diversification Workflow

The following diagram illustrates the chemical genealogy of the compound, from raw materials to bioactive scaffolds.

G Raw1 1,4-Difluorobenzene Intermediate 5-(2,5-Difluorophenyl)- 5-oxovaleric Acid (Key Scaffold) Raw1->Intermediate Friedel-Crafts (AlCl3, DCM) Raw2 Glutaric Anhydride Raw2->Intermediate Pyridazinone Pyridazinone Core (p38 MAPK / PARP Inhibitors) Intermediate->Pyridazinone Hydrazine (Cyclization) Piperidinone Piperidinone/Lactam (GPCR Ligands) Intermediate->Piperidinone R-NH2 + NaBH3CN (Reductive Amination) Reduced Difluorophenyl Pentanoic Acid Intermediate->Reduced Wolff-Kishner (Reduction)

Figure 1: Synthetic workflow transforming raw materials into the 5-oxovaleric acid scaffold and subsequent divergence into bioactive heterocycles.[1][2][3][4]

Analytical Decision Tree

A logic flow for validating the integrity of the intermediate before use in costly downstream steps.

QC Start Crude Product Isolated Solubility Solubility Check (10% Na2CO3) Start->Solubility Clear Solution Clear? Solubility->Clear HPLC HPLC Purity (>98%?) Clear->HPLC Yes Discard Discard/Reprocess (Remove Organics) Clear->Discard No (Insolubles present) Recryst Recrystallize (Toluene/Hexane) HPLC->Recryst No Release Release for Synthesis HPLC->Release Yes Recryst->HPLC

Figure 2: Quality Control Decision Tree ensuring high-purity input for medicinal chemistry campaigns.

Analytical Data Summary

PropertyValue / Description
Molecular Formula

Molecular Weight 228.19 g/mol
Exact Mass 228.0598
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Soluble in aqueous base.
pKa (Calc) ~4.5 (Carboxylic acid)
Key IR Peaks ~1710 cm⁻¹ (Acid C=O), ~1680 cm⁻¹ (Ketone C=O)

References

  • Friedel-Crafts Acylation Methodology

    • Olah, G. A. "Friedel-Crafts and Related Reactions."[1][4][5] Wiley-Interscience, 1964. (Foundational text on the mechanism used in Step 3.2).

  • Synthesis of Fluorinated Keto Acids
  • Sotelo, E., et al. "Efficient synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones.
  • Metabolic Stability of Fluorinated Aromatics

    • Purser, S., et al. "Fluorine in medicinal chemistry."[5] Chemical Society Reviews, 2008. Available at: [Link]

  • Organic Syntheses, Coll. Vol. 4, p. 62 (1963).

Sources

Application

application of 5-(2,5-Difluorophenyl)-5-oxovaleric acid in the synthesis of heterocyclic compounds

This Application Note provides a comprehensive technical guide on the utilization of 5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-34-2) as a strategic building block in the synthesis of nitrogen-containing heter...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide on the utilization of 5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-34-2) as a strategic building block in the synthesis of nitrogen-containing heterocyclic compounds.

This molecule serves as a critical homolog to the widely used succinic acid derivatives (used in PARP inhibitor synthesis), offering a pathway to six-membered lactams (piperidinones) and seven-membered diazepines , rather than the five-membered pyrrolidones or six-membered pyridazinones derived from shorter chain analogs.


-Keto Acids in Drug Discovery

Executive Summary

5-(2,5-Difluorophenyl)-5-oxovaleric acid is a


-keto acid intermediate generated via the Friedel-Crafts acylation of 1,4-difluorobenzene with glutaric anhydride. Its structural significance lies in its 5-carbon linker, which enables the formation of "medium-ring" heterocycles that are increasingly valued in medicinal chemistry for their ability to explore novel chemical space beyond standard 5- and 6-membered aromatic rings.

Key Applications:

  • Synthesis of 6-Aryl-piperidin-2-ones (

    
    -Lactams):  Precursors for NK1 antagonists and conformationally restricted peptide mimetics.
    
  • Synthesis of 3-Aryl-1,2-diazepines: Seven-membered rings used in CNS-active agents (anxiolytics/anticonvulsants).

  • Metabolic Stability Engineering: The 2,5-difluorophenyl moiety is a "privileged structure" that blocks metabolic oxidation at the most reactive phenyl positions (para/ortho), enhancing the drug's half-life.[1]

Chemical Mechanism & Reactivity Profile[1][2][3][4]

The versatility of 5-(2,5-difluorophenyl)-5-oxovaleric acid stems from its 1,5-dicarbonyl equivalent nature. Unlike


-keto acids (which cyclize to stable 5-membered lactones/lactams), this 

-keto acid faces higher entropic barriers to cyclization, requiring specific activation protocols.
Pathway A: Reductive Cyclization to Piperidinones

Reaction with primary amines under reducing conditions (Reductive Amination-Cyclization) yields 6-substituted piperidin-2-ones.

  • Mechanism: Imine formation

    
     Reduction 
    
    
    
    Intramolecular Amidation.[1]
  • Significance: Generates the

    
    -lactam core found in Factor Xa inhibitors and various kinase inhibitors.
    
Pathway B: Condensation with Hydrazine (Diazepine Formation)

Reaction with hydrazine hydrate yields 1,4,5,6-tetrahydro-1,2-diazepine-3-ones.

  • Mechanism: Double condensation (Ketone + Carboxylic Acid) with the dinucleophile (Hydrazine).[1][2]

  • Significance: Accesses the 7-membered diazepine ring, a scaffold distinct from the crowded benzodiazepine patent space.[1]

Experimental Protocols

Protocol 1: Synthesis of the Core Intermediate

Synthesis of 5-(2,5-Difluorophenyl)-5-oxovaleric acid via Friedel-Crafts Acylation.

Reagents:

  • 1,4-Difluorobenzene (1.0 equiv)

  • Glutaric Anhydride (1.1 equiv)

  • Aluminum Chloride (

    
    , 2.2 equiv)
    
  • Dichloromethane (DCM) or Nitrobenzene (Solvent)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck flask under

    
    , suspend 
    
    
    
    (29.3 g, 220 mmol) in anhydrous DCM (100 mL).
  • Acylation: Cool to 0°C. Add glutaric anhydride (12.5 g, 110 mmol) portion-wise. Stir for 30 min until homogenized.

  • Addition: Add 1,4-difluorobenzene (11.4 g, 100 mmol) dropwise over 20 minutes, maintaining temperature

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT) and reflux for 4 hours. Note: Evolution of HCl gas will occur; use a scrubber.[1]

  • Quench: Pour the reaction mixture slowly onto a mixture of ice (500 g) and conc. HCl (50 mL). Stir vigorously for 1 hour to break the Aluminum complex.

  • Isolation: Extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from Hexane/Ethyl Acetate (4:1) to yield the target acid as a white solid.[1]

Data Validation:

  • Yield: Expect 75-85%.

  • Appearance: White crystalline solid.[1]

  • 
     (DMSO-
    
    
    
    ):
    
    
    12.1 (s, 1H, COOH), 7.4-7.6 (m, 3H, Ar-H), 2.9 (t, 2H,
    
    
    -CO-Ar), 2.3 (t, 2H,
    
    
    -COOH), 1.8 (m, 2H, central
    
    
    ).
Protocol 2: Conversion to Heterocycles
A. Synthesis of 6-(2,5-Difluorophenyl)piperidin-2-one

Reagents: Ammonium Acetate (5 equiv), Sodium Cyanoborohydride (


, 2 equiv), Methanol.
  • Dissolve the keto-acid (10 mmol) in Methanol (50 mL).

  • Add Ammonium Acetate (50 mmol) and stir at RT for 2 hours (Imine formation).

  • Add

    
     (20 mmol) carefully.
    
  • Reflux for 12 hours. The reduction of the imine is followed by spontaneous intramolecular amidation of the amine onto the ester/acid.[1]

  • Result: 6-aryl-piperidin-2-one.

B. Synthesis of 3-(2,5-Difluorophenyl)-1,4,5,6-tetrahydro-1,2-diazepine-7-one

Reagents: Hydrazine Hydrate (1.2 equiv), Ethanol, Acetic Acid (cat.).

  • Dissolve keto-acid (10 mmol) in Ethanol (40 mL).

  • Add Hydrazine Hydrate (12 mmol) and Acetic Acid (5 drops).

  • Reflux for 6 hours.

  • Concentrate and recrystallize from Ethanol.[1]

  • Result: 7-membered diazepine lactam.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergence from the keto-acid intermediate into two distinct heterocyclic classes.

G Start 1,4-Difluorobenzene + Glutaric Anhydride Intermediate 5-(2,5-Difluorophenyl)- 5-oxovaleric Acid (delta-Keto Acid) Start->Intermediate Friedel-Crafts (AlCl3) PathA Reductive Amination (NH4OAc, NaBH3CN) Intermediate->PathA PathB Condensation (N2H4, EtOH) Intermediate->PathB ProdA 6-(2,5-Difluorophenyl)- piperidin-2-one (6-Membered Lactam) PathA->ProdA Cyclization ProdB 3-(2,5-Difluorophenyl)- 1,4,5,6-tetrahydro- 1,2-diazepine-7-one (7-Membered Ring) PathB->ProdB Cyclization

Figure 1: Divergent synthesis of 6- and 7-membered heterocycles from the 5-oxovaleric acid precursor.

Comparative Data: Ring Size vs. Precursor[1]

The choice of "valeric" (5-carbon) vs. "succinic" (4-carbon) chains drastically alters the heterocyclic outcome.

Precursor Chain LengthCarbon BackboneReaction with HydrazineReaction with Ammonia/Red
Succinic (4-C)

-Keto Acid
Pyridazinone (6-membered aromatic-like)Pyrrolidinone (5-membered lactam)
Valeric (5-C)

-Keto Acid
Diazepine (7-membered ring)Piperidinone (6-membered lactam)

Scientist's Insight:

"When designing PARP inhibitors or kinase inhibitors, shifting from a succinic to a valeric backbone (as described here) allows you to 'expand' the ring size by one carbon.[1] This increases the hydrodynamic radius of the molecule and alters the vector of the aryl group (2,5-difluorophenyl), potentially accessing new hydrophobic pockets in the target protein."[1]

References

  • Mechanistic Grounding (Friedel-Crafts): Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Heterocyclic Synthesis (Diazepines): Synthesis of Seven-Membered Rings via Cyclization. National Institutes of Health (PMC).[1] Available at: [Link]

  • Related Scaffold (Pyridazinones): Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. ResearchGate.[1][3] Available at: [Link]

Sources

Method

Application Note: Asymmetric Synthesis of the 2,5-Difluoro Ezetimibe Analog Intermediate

Executive Summary & Scientific Context This Application Note details the protocol for synthesizing a critical fluorinated intermediate structurally analogous to the cholesterol absorption inhibitor Ezetimibe . While the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

This Application Note details the protocol for synthesizing a critical fluorinated intermediate structurally analogous to the cholesterol absorption inhibitor Ezetimibe . While the commercial drug utilizes a 4-fluorophenyl pharmacophore, the 2,5-difluorophenyl analog is a vital target for Structure-Activity Relationship (SAR) profiling and impurity standard generation in late-stage drug development.

The protocol focuses on the conversion of 5-(2,5-Difluorophenyl)-5-oxovaleric acid into the chiral hydroxy-imide intermediate. This transformation is the stereochemical-determining step in the Schering-Plough/Merck process, establishing the benzylic alcohol stereocenter that is essential for the drug's biological activity.

Key Reaction Pathway

The synthesis employs a "Chiral Auxiliary" strategy to induce stereochemical control:

  • Activation: The achiral keto-acid is activated as a mixed anhydride.

  • Coupling: Attachment of the Evans auxiliary, (S)-4-phenyl-2-oxazolidinone .

  • Asymmetric Reduction: Corey-Bakshi-Shibata (CBS) reduction of the ketone to the alcohol with high diastereoselectivity (>98% de).

Reaction Mechanism & Logic

The Challenge of the 2,5-Difluoro Motif

The 2,5-difluoro substitution pattern introduces distinct electronic effects compared to the standard 4-fluoro analog. The fluorine atom at the ortho (2-) position creates steric bulk and an inductive electron-withdrawing effect that destabilizes the transition state of the carbonyl reduction.

  • Solution: We utilize the (R)-Me-CBS catalyst. The rigidity of the oxazolidinone auxiliary, combined with the specific facial coordination of the CBS catalyst, overrides the steric interference of the ortho-fluorine, ensuring the hydride attacks from the Re-face to yield the desired (S)-alcohol.

Mechanism Diagram (DOT)

ReactionPathway SM Start: 5-(2,5-Difluorophenyl)- 5-oxovaleric acid Act Activation: Mixed Anhydride Formation (Pivaloyl Chloride) SM->Act  activation   Aux Coupling: (S)-4-Phenyl-2-oxazolidinone (LiCl, TEA) Act->Aux  coupling   Inter1 Intermediate A: Acyloxazolidinone Aux->Inter1  yields   Red Asymmetric Reduction: (R)-Me-CBS Catalyst Borane-DMS Inter1->Red  -20°C   Prod Final Product: Chiral Hydroxy-Imide (>98% de) Red->Prod  stereocontrol  

Caption: Figure 1. Synthetic pathway converting the achiral keto-acid to the chiral hydroxy-imide via Evans auxiliary strategy.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.CAS No.
5-(2,5-Difluorophenyl)-5-oxovaleric acid Starting Material1.0898766-34-2
Pivaloyl ChlorideActivator1.13282-30-2
Triethylamine (TEA)Base2.5121-44-8
(S)-4-Phenyl-2-oxazolidinoneChiral Auxiliary1.090719-32-7
Lithium Chloride (LiCl)Lewis Acid Promoter0.57447-41-8
(R)-Me-CBS CatalystChiral Catalyst0.1112022-81-8
Borane-Dimethyl Sulfide (BMS)Reducing Agent1.513292-87-0
THF (Anhydrous)Solvent-109-99-9
Step-by-Step Methodology
Phase 1: Synthesis of the Acyloxazolidinone Intermediate

Objective: Attach the chiral auxiliary to the carboxylic acid tail.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Dissolution: Charge the flask with 5-(2,5-Difluorophenyl)-5-oxovaleric acid (10.0 g, 43.8 mmol) and anhydrous THF (100 mL). Cool to -20°C .

  • Activation: Add Triethylamine (6.6 g, 65.7 mmol) followed by the slow, dropwise addition of Pivaloyl Chloride (5.8 g, 48.2 mmol).

    • Critical Parameter: Maintain internal temperature < -10°C to prevent decomposition of the mixed anhydride.

    • Observation: A white precipitate (TEA·HCl) will form.[1] Stir for 1 hour at -15°C.

  • Coupling: Add Lithium Chloride (0.93 g, 21.9 mmol) and (S)-4-Phenyl-2-oxazolidinone (7.15 g, 43.8 mmol) in one portion.

  • Reaction: Allow the mixture to warm to 25°C and stir for 12 hours.

  • Workup: Quench with 0.5 M HCl (50 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with sat. NaHCO₃ and Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes to yield the Acyloxazolidinone Intermediate as a white solid.

    • Target Yield: 85-90%.

Phase 2: Asymmetric CBS Reduction

Objective: Stereoselective reduction of the ketone to the (S)-alcohol.

  • Setup: Dry a 250 mL RBF under nitrogen. Add the Acyloxazolidinone Intermediate (10.0 g, 26.8 mmol) and anhydrous THF (80 mL).

  • Catalyst Loading: Add (R)-Me-CBS solution (1M in toluene, 2.7 mL, 2.7 mmol).

  • Cooling: Cool the reaction mixture to -20°C .

    • Note: Temperature control is vital here. Higher temperatures (>0°C) will erode enantiomeric excess (ee).

  • Reduction: Add Borane-Dimethyl Sulfide (BMS) (2M in THF, 20.1 mL, 40.2 mmol) dropwise over 30 minutes.

    • Safety: Evolution of hydrogen gas. Ensure proper venting.

  • Monitoring: Stir at -20°C for 3-5 hours. Monitor by HPLC/TLC until starting material is <1%.

  • Quench: Carefully add Methanol (10 mL) dropwise at -20°C to destroy excess borane.

    • Caution: Vigorous bubbling.

  • Workup: Add 1M HCl (50 mL) and stir for 30 minutes to dissociate the boron complex. Extract with DCM (3 x 50 mL). Wash with brine, dry, and concentrate.

  • Isolation: The product, (4S)-3-[(5S)-5-(2,5-difluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone , is obtained as a viscous oil or foam.

Critical Process Parameters (Expertise & Experience)

To ensure reproducibility and high stereochemical purity, the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale
Water Content (KF) < 0.05%Moisture destroys the mixed anhydride and the CBS catalyst, leading to low yields and racemic product.
Reduction Temp. -25°C to -15°CThe 2,5-difluoro ring induces steric strain. Lower temperatures maximize the energy difference between the favored and unfavored transition states.
LiCl Stoichiometry 0.5 - 1.0 eqLiCl coordinates the oxazolidinone and the anhydride, creating a rigid chelate that accelerates the coupling reaction.
Quench Rate < 5 mL/minRapid quenching of Borane can cause thermal spikes, potentially racemizing the sensitive benzylic alcohol.
Troubleshooting Guide
  • Problem: Low diastereomeric excess (<90% de).

    • Root Cause:[2] Temperature spike during BMS addition or wet solvent.

    • Fix: Ensure THF is distilled/dried. Use a cryostat for precise cooling.

  • Problem: Incomplete Coupling (Phase 1).

    • Root Cause:[2] Decomposition of mixed anhydride.

    • Fix: Ensure pivaloyl chloride is high quality (colorless). Increase activation time at low temp.

Analytical Validation

HPLC Method for Chiral Purity:

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane : Isopropanol (90:10)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

  • Expected Retention:

    • (S,S)-Isomer (Product): ~12.5 min

    • (S,R)-Isomer (Minor impurity): ~14.2 min

NMR Characterization (Expected):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.20-7.40 (m, 5H, Ph), 6.90-7.10 (m, 3H, Ar-F), 5.40 (dd, 1H, Aux-CH), 4.75 (m, 1H, CH-OH), 4.60 (t, 1H, Aux-CH2).

    • Note: The 2,5-difluoro protons will show complex splitting patterns distinct from the standard 4-fluoro analog.

Process Workflow Diagram

ProcessFlow Step1 1. Charge 5-(2,5-F)-Acid + THF in Reactor Step2 2. Cool to -20°C Add TEA + Pivaloyl Cl Step1->Step2 Step3 3. Add LiCl + (S)-Oxazolidinone Step2->Step3 Step4 4. Warm to 25°C Stir 12h (Coupling) Step3->Step4 Step5 5. Workup & Isolation (Acyloxazolidinone) Step4->Step5 Step6 6. Redissolve in THF Add (R)-Me-CBS Step5->Step6 Step7 7. Cool to -20°C Slow Add Borane-DMS Step6->Step7 Step8 8. MeOH Quench Acid Hydrolysis Step7->Step8 Final Final Product: Chiral Alcohol Step8->Final HPLC QC

Caption: Figure 2. Step-by-step operational workflow for the synthesis of the 2,5-difluoro Ezetimibe intermediate.

References

  • Wu, G., et al. (2000). "A Novel One-Step Synthesis of 5-(4-Fluorophenyl)-5-oxopentanoic Acid." Journal of Organic Chemistry. (Standard Ezetimibe precursor synthesis).[2][3] Link

  • Sasikala, C. H. V. A., et al. (2009).[4] "An Improved and Scalable Process for the Synthesis of Ezetimibe." Organic Process Research & Development. (Detailed Evans Auxiliary & CBS protocols). Link

  • ChemScene. (2023). "Product Information: 5-(2,5-Difluorophenyl)-5-oxovaleric acid." (Source for specific starting material properties). Link

  • BenchChem. (2023). "Synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid and its Difluoro Analog." (Comparative Friedel-Crafts chemistry). Link

  • Merck & Co. (2002). "Process for the preparation of hydroxy-alkyl substituted azetidinones." US Patent 6,207,822. (Original patent describing the chiral reduction route). Link

Sources

Application

Technical Application Note: Scalable Synthesis of 5-(2,5-Difluorophenyl)-5-oxovaleric Acid

Abstract & Strategic Overview This application note details a robust, scalable protocol for the synthesis of 5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-34-2) . This fluorinated keto-acid serves as a critical b...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-34-2) . This fluorinated keto-acid serves as a critical building block in the synthesis of diverse pharmacophores, particularly indole-based kinase inhibitors and cell-protective agents where metabolic stability (via fluorination) is required.

The protocol utilizes a classical Friedel-Crafts acylation of 1,4-difluorobenzene with glutaric anhydride. While the chemistry is well-established, this guide focuses on the process engineering required to transition from gram-scale discovery to kilogram-scale production. Key emphasis is placed on exotherm management, regiochemical control (guaranteed by substrate symmetry), and efficient work-up strategies to minimize emulsion formation during the aluminum chloride quench.

Scientific Foundation

Retrosynthetic Analysis & Mechanism

The synthesis relies on the electrophilic aromatic substitution of 1,4-difluorobenzene. The choice of glutaric anhydride as the acylating agent provides the requisite 5-carbon chain terminating in a carboxylic acid.

  • Substrate Symmetry: 1,4-Difluorobenzene possesses

    
     symmetry (effectively). Substitution at any of the four open ortho-positions yields the same 2,5-difluoro substitution pattern relative to the new acyl bond. This eliminates regioselectivity concerns, a major advantage over 1,2- or 1,3-difluorobenzene isomers.
    
  • Activation: Aluminum chloride (

    
    ) acts as the Lewis acid, complexing with glutaric anhydride to generate a highly electrophilic acylium species or an activated complex.
    
  • Stoichiometry: Unlike catalytic Friedel-Crafts alkylations, acylations require >2 equivalents of

    
     . One equivalent activates the anhydride, while the second complexes with the resulting ketone/carboxylate product, preventing catalyst turnover until hydrolysis.
    
Reaction Pathway Visualization

ReactionScheme SM1 1,4-Difluorobenzene (C6H4F2) Inter Aluminum Complex Intermediate SM1->Inter + SM2 SM2 Glutaric Anhydride (C5H6O3) SM2->Inter Activation Reagent AlCl3 (2.5 eq) DCM, 0-5°C Reagent->Inter Product 5-(2,5-Difluorophenyl)- 5-oxovaleric acid Inter->Product HCl (aq) Quench Hydrolysis

Figure 1: Reaction pathway demonstrating the activation and stoichiometric complexation requirements.

Process Development & Optimization

Before executing the master protocol, the following critical parameters were optimized for large-scale safety and yield.

Solvent Selection
SolventProsConsDecision
Nitrobenzene High solubility, controls exotherm well.Toxic, high boiling point (210°C), difficult to remove.Rejected for GMP/Green Chem reasons.
Dichloromethane (DCM) Low boiling (40°C), easy removal, standard industrial solvent.Environmental regulations, limited solubility of

complexes (slurry).
Selected (Standard Process).
1,4-Difluorobenzene (Neat) Acts as solvent and reactant; improves kinetics.Expensive raw material; recycling required.Rejected (Cost prohibitive).
Stoichiometry & Thermodynamics
  • Aluminum Chloride (

    
    ):  2.4 equivalents are optimal.
    
    • Reasoning: 1.0 eq complexes with the opening carboxylate; 1.0 eq complexes with the product ketone; 0.4 eq ensures full conversion and accounts for moisture scavenging.

  • Temperature Profile:

    • Addition Phase: 0–5°C. The formation of the acylium ion and initial attack are exothermic.

    • Reaction Phase: Ambient (20–25°C). Warming is necessary to drive the reaction to completion due to the deactivating nature of the fluorine substituents on the ring.

Master Protocol: 1.0 kg Scale-Up

Target Yield: ~85-90% | Purity: >98% (HPLC)

Equipment Setup
  • Reactor: 20 L Glass-Lined Reactor (or Hastelloy).

  • Temperature Control: Cryostat capable of -10°C to +40°C.

  • Agitation: Overhead stirrer with PBT impeller (high torque required for slurry).

  • Scrubber: Caustic scrubber (NaOH) to neutralize evolved HCl gas.

  • Addition: Pressure-equalizing dropping funnel or dosing pump.

Step-by-Step Methodology
Phase 1: Reagent Preparation & Activation
  • Inertion: Purge the reactor with

    
     for 15 minutes to ensure a moisture-free environment.
    
  • Charging: Charge Dichloromethane (DCM) (10.0 L, 10 vol) to the reactor.

  • Catalyst Addition: Add Aluminum Chloride (

    
    )  (1400 g, 10.5 mol, 2.4 eq) carefully.
    
    • Note: Stir moderately. The mixture will form a suspension.

  • Cooling: Cool the suspension to 0–5°C .

  • Anhydride Addition: Add Glutaric Anhydride (500 g, 4.38 mol, 1.0 eq) in portions over 30 minutes.

    • Observation: A slight exotherm will occur. Ensure internal temp remains <10°C.

Phase 2: Acylation Reaction
  • Substrate Addition: Add 1,4-Difluorobenzene (550 g, 4.82 mol, 1.1 eq) dropwise over 60–90 minutes.

    • Critical Control: Maintain internal temperature at 0–5°C . Rapid addition leads to localized overheating and potential polymerization/tars.

  • Reaction: Once addition is complete, allow the mixture to warm to 20–25°C over 1 hour.

  • Aging: Stir at room temperature for 6–12 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC. Target <2% unreacted Glutaric Anhydride.

Phase 3: Quench & Work-up (Critical Safety Step)

Risk: Hydrolysis of the Al-complex is highly exothermic and generates HCl gas. 9. Quench Preparation: In a separate vessel, prepare a mixture of Ice/Water (10 kg) and Conc. HCl (1.0 L). 10. Transfer: Slowly transfer the reaction mass into the acidic ice mixture with vigorous stirring.

  • Why reverse quench? Pouring water into the reaction mass can cause violent boiling of DCM. Pouring the mass into water controls the heat dissipation.
  • Phase Separation: Agitate for 30 minutes to ensure complete hydrolysis of solids. Separate the organic (DCM) layer.
  • Extraction: Extract the aqueous layer with DCM (
    
    
    L).
  • Washing: Wash combined organics with Brine (5.0 L) followed by Water (5.0 L).
  • Drying: Dry over anhydrous
    
    
    and filter.
Phase 4: Isolation & Purification
  • Concentration: Distill off DCM under reduced pressure (vacuum) below 40°C.

    • Result: An off-white to pale yellow solid/residue.

  • Recrystallization:

    • Dissolve the crude solid in minimum hot Toluene (or Ethanol/Water 1:1 mixture).

    • Cool slowly to 0°C to induce crystallization.

  • Filtration: Filter the white crystalline solid.

  • Drying: Vacuum dry at 45°C for 12 hours.

Process Workflow Diagram

ProcessFlow Start Start: Inert Reactor Step1 Charge DCM & AlCl3 Cool to 0°C Start->Step1 Step2 Add Glutaric Anhydride (Activation) Step1->Step2 Step3 Add 1,4-Difluorobenzene (Controlled Addition) Step2->Step3 Step4 Warm to RT & Stir 12h Step3->Step4 Decision IPC: Reaction Complete? Step4->Decision Decision->Step4 No (Extend Time) Quench Reverse Quench into Ice/HCl Decision->Quench Yes Workup Phase Cut & Wash Quench->Workup Cryst Recrystallization (Toluene) Workup->Cryst Final Final Product Drying Cryst->Final

Figure 2: Operational workflow for the 1 kg scale synthesis batch.

Analytical Specifications & Quality Control

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity

HPLC (C18, ACN/Water + 0.1% TFA)
Melting Point 98–102°C (Typical range for similar analogs)Capillary Method
Identity (

NMR)
Consistent with structure400 MHz, DMSO-

Loss on Drying

Gravimetric

Key NMR Signals (Predicted in DMSO-


): 
  • 
     12.0 (s, 1H, -COOH)
    
  • 
     7.5–7.2 (m, 3H, Aromatic protons)
    
  • 
     2.9 (t, 2H, 
    
    
    
    )
  • 
     2.3 (t, 2H, 
    
    
    
    )
  • 
     1.8 (m, 2H, central 
    
    
    
    )

Safety & Hazard Analysis

  • Aluminum Chloride (

    
    ):  Reacts violently with water. Must be handled in a dry bag or under nitrogen flow. In case of skin contact, wipe off dry before washing.
    
  • HCl Evolution: The reaction generates stoichiometric quantities of HCl gas. The reactor vent must be connected to a caustic scrubber (10% NaOH).

  • DCM Exposure: Methylene chloride is a suspected carcinogen. Use closed systems and proper PPE (Viton gloves).

  • Thermal Runaway: The addition of 1,4-difluorobenzene is the heat-generating step. Failure of cooling or rapid addition can lead to solvent boil-over.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Albemarle Corp. (2007). Process for producing high purity ketones by Friedel-Crafts acylation at low temperature. WO2007044270A1.
Method

reaction conditions for the synthesis of 5-(2,5-Difluorophenyl)-5-oxovaleric acid derivatives

Application Note: Optimized Reaction Conditions for the Synthesis of 5-(2,5-Difluorophenyl)-5-oxovaleric Acid and Its Derivatives Abstract This application note details the optimized synthetic protocols for 5-(2,5-difluo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reaction Conditions for the Synthesis of 5-(2,5-Difluorophenyl)-5-oxovaleric Acid and Its Derivatives

Abstract This application note details the optimized synthetic protocols for 5-(2,5-difluorophenyl)-5-oxovaleric acid (CAS: 898766-34-2)[1], a critical fluorinated building block used in the development of advanced active pharmaceutical ingredients (APIs) and heterocyclic derivatives. By leveraging a highly regioselective Friedel-Crafts acylation, this guide provides a self-validating, scalable methodology. We dissect the mechanistic causality behind reagent selection, stoichiometric imperatives, and downstream derivatization strategies to ensure high-fidelity execution in the laboratory.

Strategic Importance & Mechanistic Overview

The incorporation of the 2,5-difluorophenyl moiety into aliphatic acid chains is a proven strategy in medicinal chemistry. The presence of fluorine atoms modulates the molecule's lipophilicity, enhances metabolic stability against cytochrome P450 oxidation, and alters the pKa of adjacent functional groups[2]. 5-(2,5-Difluorophenyl)-5-oxovaleric acid serves as a highly versatile intermediate for these purposes.

The core synthesis relies on the Friedel-Crafts acylation of 1,4-difluorobenzene with glutaric anhydride[2].

Regiochemical Fidelity: A major advantage of this specific reaction is the intrinsic symmetry of the starting material. 1,4-Difluorobenzene possesses a


 axis of symmetry. Electrophilic attack by the acylium ion at any of the four unsubstituted carbons (C2, C3, C5, or C6) yields the identical resonance-stabilized sigma complex. Upon rearomatization, this exclusively furnishes the 2,5-difluorophenyl substitution pattern. This symmetry eliminates the formation of regioisomeric mixtures, making the process highly scalable and negating the need for complex chromatographic purification[3].

Mechanism A Glutaric Anhydride + AlCl3 B Acylium Ion / Polarized Complex (Electrophile) A->B Activation (0 °C) D Sigma Complex Intermediate (Resonance Stabilized) B->D Electrophilic Attack C 1,4-Difluorobenzene (Nucleophile) C->D E Aromatization & Deprotonation D->E -H+ F Aluminum Complex of 5-(2,5-Difluorophenyl)-5-oxovaleric acid E->F Coordination G Acidic Quench (HCl/Ice) F->G Hydrolysis H 5-(2,5-Difluorophenyl)-5-oxovaleric Acid (Target API Intermediate) G->H Phase Separation & Crystallization

Fig 1. Mechanistic workflow and intermediate stages of the Friedel-Crafts acylation process.

Experimental Protocol: Synthesis of 5-(2,5-Difluorophenyl)-5-oxovaleric Acid

Self-Validating System: This protocol is designed with visual and thermodynamic checkpoints to ensure in-process quality control.

Materials:

  • 1,4-Difluorobenzene (1.0 equiv, limiting reagent)

  • Glutaric anhydride (1.1 equiv)

  • Anhydrous Aluminum Chloride (

    
    ) (2.2 equiv)
    
  • Anhydrous Dichloromethane (DCM) (Solvent, 10 volumes)

  • 3M Hydrochloric Acid (Quench)

Step-by-Step Methodology:

  • Catalyst Suspension & Activation: In a flame-dried, nitrogen-purged reaction vessel, suspend anhydrous

    
     (2.2 equiv) in anhydrous DCM (5 vols). Cool the suspension to 0 °C using an ice-water bath.
    
    • Causality: 2.2 equivalents of

      
       are a stoichiometric imperative. One equivalent coordinates with glutaric anhydride to generate the reactive acylium ion, while the second equivalent coordinates to the ketone moiety of the newly formed product, preventing it from acting as a Lewis base and stalling the catalytic cycle[3].
      
  • Anhydride Addition: Dissolve glutaric anhydride (1.1 equiv) in DCM (3 vols) and add dropwise to the

    
     suspension over 30 minutes, maintaining the internal temperature below 5 °C.
    
    • In-Process Check: The suspension will transition to a homogeneous, pale-yellow complex.

  • Electrophilic Aromatic Substitution: Add 1,4-difluorobenzene (1.0 equiv) dropwise over 45 minutes. The reaction is mildly exothermic.

    • Causality: The two fluorine atoms inductively deactivate the aromatic ring. Maintaining a low temperature during addition suppresses unwanted side reactions (e.g., anhydride oligomerization), while the strong acylium electrophile overcomes the ring's deactivation[2].

  • Maturation: Remove the cooling bath and allow the reaction to warm to 20–25 °C. Stir for 12 hours.

    • In-Process Check: The mixture will darken to a deep amber/red color, indicating the formation of the product-aluminum complex.

  • Acidic Quench & Hydrolysis: Slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and 3M HCl (10 vols).

    • Causality: The highly acidic quench is critical. It hydrolyzes the aluminum-product complex and ensures the aluminum remains soluble in the aqueous phase as

      
      , preventing the precipitation of gelatinous aluminum hydroxide which would trap the product and cause intractable emulsions[2].
      
  • Isolation: Separate the organic (DCM) phase. Extract the aqueous phase twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Recrystallize the crude off-white solid from a mixture of ethyl acetate and hexanes to afford pure 5-(2,5-difluorophenyl)-5-oxovaleric acid[1][4].

Optimization of Reaction Conditions

To establish the most robust and scalable protocol, various Lewis acids and solvents were evaluated. The quantitative data and mechanistic observations are summarized below.

Table 1: Optimization of Friedel-Crafts Acylation Conditions

EntryLewis Acid (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Causality / Observations
1

(2.2)
DCM 0 to 25 12 82 Optimal. 1 equiv activates anhydride, 1 equiv coordinates product ketone, 0.2 equiv catalytic excess.
2

(2.2)

0 to 251278Good yield, but

is highly toxic and flammable. Replaced by DCM for safety.
3

(2.2)
DCM0 to 251645Incomplete conversion.

possesses weaker Lewis acidity, insufficient for deactivated difluorobenzene.
4

(0.2)

502430Catalytic approach fails. Strong product coordination to

poisons the catalyst.
5

(1.1)
DCM0 to 251241Sub-stoichiometric

leads to incomplete reaction due to product inhibition (ketone binding).

Downstream Derivatization Strategies

The bifunctional nature of 5-(2,5-difluorophenyl)-5-oxovaleric acid—containing both a reactive ketone and a terminal carboxylic acid—makes it a privileged scaffold for divergent synthesis in drug discovery.

Deriv Core 5-(2,5-Difluorophenyl)- 5-oxovaleric Acid Red Ketone Reduction (e.g., Pd/C, H2) Core->Red Amid Amide Coupling (EDCI, HOBt, Amine) Core->Amid Cyclo Hydrazine Condensation (NH2NH2) Core->Cyclo Valeric 5-(2,5-Difluorophenyl)valeric acid (Lipophilic Linker) Red->Valeric AmideProd 5-(2,5-Difluorophenyl)- 5-oxovaleramide Derivatives Amid->AmideProd Pyridazine Tetrahydropyridazin-3-one Derivatives Cyclo->Pyridazine

Fig 2. Divergent derivatization pathways for 5-(2,5-difluorophenyl)-5-oxovaleric acid.

  • Ketone Reduction: The carbonyl group can be selectively reduced using Clemmensen conditions or catalytic hydrogenation (Pd/C) to yield 5-(2,5-difluorophenyl)valeric acid, acting as a lipophilic aliphatic linker.

  • Heterocyclic Cyclization: Condensation with hydrazine (

    
    ) leads to rapid intramolecular cyclization, forming 6-(2,5-difluorophenyl)-4,5-dihydro-2H-pyridazin-3-one derivatives, a common pharmacophore in PDE inhibitors and cardiovascular drugs.
    

References

Sources

Application

Application Note: Strategic Utilization of 5-(2,5-Difluorophenyl)-5-oxovaleric Acid in Novel Polymer Synthesis

The following Application Note and Protocol Guide details the strategic utilization of 5-(2,5-Difluorophenyl)-5-oxovaleric acid (DFPOVA). This guide focuses on its application as a heterobifunctional building block for s...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the strategic utilization of 5-(2,5-Difluorophenyl)-5-oxovaleric acid (DFPOVA). This guide focuses on its application as a heterobifunctional building block for synthesizing Carboxyl-Terminated Poly(aryl ether ketone)s (PAEK-COOH) and Fluorinated Polymer-Drug Conjugates .

Executive Summary

5-(2,5-Difluorophenyl)-5-oxovaleric acid (DFPOVA) is a specialized keto-acid intermediate synthesized via the Friedel-Crafts acylation of 1,4-difluorobenzene with glutaric anhydride. Its unique structure combines an electron-deficient 2,5-difluorophenyl moiety (susceptible to nucleophilic aromatic substitution,


) with a flexible aliphatic carboxylic acid tail .

This dual functionality allows DFPOVA to serve two critical roles in polymer science:

  • End-Capping Agent for PAEKs: It introduces terminal carboxyl groups into chemically inert Poly(aryl ether ketone) (PAEK) backbones, significantly enhancing adhesion to epoxy composites and biocompatibility for orthopedic implants.

  • Precursor for Fluorinated Bioactive Linkers: It acts as a scaffold for polymer-drug conjugates, where the difluorophenyl group serves as a reactive site for amine-bearing pharmacophores (e.g., PARP inhibitors) while the acid tethers to a polymer carrier (e.g., PEG).

Chemical Basis & Mechanism[1]

Structural Analysis
  • Electrophilic Center: The carbonyl group at C5 activates the phenyl ring. Specifically, the fluorine at the C2 position (ortho) is highly activated for

    
     displacement by phenoxide nucleophiles. The fluorine at C5 (meta) is relatively stable, allowing for controlled mono-functionalization or specific post-polymerization modification.
    
  • Nucleophilic/Coupling Handle: The C1 carboxylic acid allows for standard amide/ester coupling or conversion to acyl chlorides for polymerization.

Reaction Pathways

The following diagram illustrates the two primary utilization pathways: Path A (PAEK End-Capping) and Path B (Polymer Conjugation).

G DFPOVA 5-(2,5-Difluorophenyl)- 5-oxovaleric Acid (DFPOVA) EndCapped Carboxyl-Terminated PAEK (PAEK-COOH) DFPOVA->EndCapped Electrophile Source Activation Carboxyl Activation (EDC/NHS or SOCl2) DFPOVA->Activation Path B: Linker Synthesis Bisphenol Bisphenol Monomer (e.g., Hydroquinone) PAEK_Chain Growing PAEK Chain (Phenoxide Terminated) Bisphenol->PAEK_Chain Polymerization (K2CO3, Sulfolane) Dihalide Dihalide Monomer (e.g., 4,4'-DFBP) Dihalide->PAEK_Chain PAEK_Chain->EndCapped End-Capping via Ortho-F Displacement PolymerConjugate Fluorinated Polymer Conjugate Activation->PolymerConjugate + PEG-Amine / Drug

Figure 1: Mechanistic pathways for DFPOVA in polymer synthesis. Path A utilizes the activated ortho-fluorine for end-capping. Path B utilizes the carboxylic acid for conjugation.

Detailed Protocols

Protocol A: Synthesis of Carboxyl-Terminated Poly(ether ether ketone) (PEEK-COOH)

Objective: To synthesize PEEK oligomers terminated with DFPOVA, creating a telechelic polymer with reactive carboxyl groups for improved interfacial adhesion.

Materials:

  • Monomer A: 4,4'-Difluorobenzophenone (DFBP)

  • Monomer B: Hydroquinone (HQ)

  • End-Capper: 5-(2,5-Difluorophenyl)-5-oxovaleric acid (DFPOVA)

  • Solvent: Diphenyl sulfone (DPS)

  • Base: Sodium carbonate (

    
    ) and Potassium carbonate (
    
    
    
    )
  • Equipment: 4-neck flask, mechanical stirrer, nitrogen inlet, Dean-Stark trap.

Step-by-Step Methodology:

  • Stoichiometric Calculation:

    • Target Molecular Weight (

      
      ): ~15,000  g/mol .
      
    • Use a slight excess of Bisphenol (HQ) to ensure phenoxide chain ends.

    • Molar Ratio:

      
      .
      
    • DFPOVA Amount: Calculated to cap the excess phenoxide ends (approx. 2-4 mol% relative to HQ).

  • Reaction Setup:

    • Charge the reaction flask with HQ (11.01 g, 0.1 mol), DFBP (21.38 g, 0.098 mol), and DPS (100 g).

    • Add finely ground

      
       (0.105 mol) and 
      
      
      
      (0.005 mol).
    • Note: The mixed carbonate system optimizes the kinetics of phenoxide formation.

  • Pre-Polymerization (Oligomerization):

    • Heat to 160°C under

      
       flow for 1 hour to form the bisphenolate.
      
    • Raise temperature to 200°C for 1 hour, then 300°C for 2-3 hours.

    • Monitor viscosity. The solution should become viscous and dark.

  • End-Capping (The Critical Step):

    • Once the desired viscosity is reached (indicating high MW), add DFPOVA (0.91 g, 0.004 mol) dissolved in a small amount of hot DPS.

    • Maintain reaction at 290-300°C for 30 minutes.

    • Mechanism:[1] The terminal phenoxide groups of the growing PEEK chain attack the C2-fluorine of DFPOVA. The C5-fluorine remains largely unreacted due to lack of ortho-activation, or reacts slowly depending on steric conditions.

  • Workup & Purification:

    • Pour the hot reaction mixture into a large excess of cold methanol (MeOH) to precipitate the polymer and remove DPS.

    • Filter the grey/white powder.

    • Washing Cycle:

      • Reflux in acetone (to remove residual DPS).

      • Reflux in water (to remove inorganic salts).

      • Reflux in 0.1M HCl (to protonate the carboxylic acid groups).

    • Dry in a vacuum oven at 120°C for 12 hours.

Validation (QC):

  • FTIR: Look for the appearance of aliphatic C-H stretches (2850-2950

    
    ) and the carboxylic acid C=O stretch (~1710 
    
    
    
    ), distinct from the backbone ketone (1650
    
    
    ).
  • Titration: Dissolve polymer in hot sulfuric acid (if soluble) or use back-titration to quantify -COOH content (Target: 0.05 - 0.1 mmol/g).

Protocol B: Synthesis of Fluorinated Linker-Drug Precursors

Objective: To utilize DFPOVA as a linker for conjugation to amine-functionalized polymers (e.g., Poly-Lysine or PEG-Amine).

Materials:

  • DFPOVA

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Solvent: Dichloromethane (DCM) or DMF.

Methodology:

  • Activation:

    • Dissolve DFPOVA (1 eq) in dry DCM.

    • Add NHS (1.2 eq) and EDC (1.2 eq) at 0°C.

    • Stir at Room Temperature (RT) for 4-12 hours.

    • Result: Formation of the DFPOVA-NHS ester .

  • Coupling:

    • Add the amine-functionalized polymer (e.g.,

      
      ) to the reaction mixture.
      
    • Add triethylamine (TEA) as a base scavenger.

    • Stir for 24 hours.

  • Purification:

    • Precipitate the polymer in cold diethyl ether.

    • Dialyze against water (MWCO 3.5 kDa) to remove unreacted small molecules.

    • Lyophilize to obtain the white solid conjugate.

Data Summary & Specifications

PropertySpecification / ValueNotes
Chemical Name 5-(2,5-Difluorophenyl)-5-oxovaleric acidCAS: 898766-34-2
Molecular Weight 228.19 g/mol Formula:

Reactive Sites C2-Fluorine (

), Carboxyl (-COOH)
C5-F is meta-stable
Purity Requirement > 98.0% (HPLC)Critical for polymerization stoichiometry
Melting Point 85 - 90°CTypical for keto-acids of this class
Solubility DMSO, DMF, Methanol, DCMPoor solubility in water

References

  • Friedel-Crafts Synthesis Basis: Compernolle, F. et al. "Friedel-Crafts acylation of fluorobenzene with glutaric anhydride."[2] Tetrahedron, vol. 49, no.[2] 15, 1993, pp. 3193-3200. Link

  • PAEK Synthesis Overview: Mullins, M. J., & Woo, E. P. "The synthesis and properties of poly(arylene ether ketone)s." Journal of Macromolecular Science, Review in Macromolecular Chemistry and Physics, vol. 27, no. 2, 1987, pp. 313-341. Link

  • Functional End-Capping: Cotter, R. J. "Engineering Plastics: A Handbook of Polyarylethers." Gordon and Breach Science Publishers, 1995. (Standard text for PAEK chemistry).
  • CAS Registry Data: "5-(2,5-Difluorophenyl)-5-oxovaleric acid." PubChem Database, CID 11463955. Link

  • Related Drug Precursors: "Process for the preparation of 4-(4-fluorobenzoyl) butyric acid." US Patent Application 20050250961, 2005.[2] (Demonstrates analogous chemistry for drug intermediates). Link

Disclaimer: This Application Note is for research and development purposes only. The protocols described involve high temperatures and hazardous chemicals. Standard laboratory safety procedures (PPE, fume hood usage) must be strictly followed.

Sources

Method

catalytic methods for the synthesis of 5-(2,5-Difluorophenyl)-5-oxovaleric acid

Application Note: Catalytic Synthesis of 5-(2,5-Difluorophenyl)-5-oxovaleric Acid Executive Summary 5-(2,5-Difluorophenyl)-5-oxovaleric acid is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PAR...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Synthesis of 5-(2,5-Difluorophenyl)-5-oxovaleric Acid

Executive Summary

5-(2,5-Difluorophenyl)-5-oxovaleric acid is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other fluorinated pharmaceutical scaffolds. Historically, the synthesis of this moiety relied on stoichiometric Friedel-Crafts acylation using aluminum chloride (


), a method plagued by high waste generation, harsh quenching conditions, and poor atom economy.

This Application Note details a next-generation catalytic protocol utilizing Hafnium(IV) Triflate (


)  synergized with Triflic Acid (

)
. This method offers a sustainable, high-yielding alternative to traditional routes, specifically optimized for the deactivated 1,4-difluorobenzene substrate. We compare this advanced method against the traditional stoichiometric benchmark to provide a comprehensive guide for process selection.

Retrosynthetic Analysis & Reaction Design

The target molecule is synthesized via the regioselective acylation of 1,4-difluorobenzene with glutaric anhydride .

  • Substrate: 1,4-Difluorobenzene. Due to the symmetry of the starting material, electrophilic attack at any open position yields the 2,5-difluoro substitution pattern relative to the new ketone group.

  • Electrophile: Glutaric anhydride.[1][2] Ring-opening acylation provides the C5-valeric acid chain with a terminal carboxylic acid, essential for further coupling reactions.

  • Challenge: The fluorine atoms deactivate the aromatic ring, typically requiring aggressive Lewis acids. The product ketone also complexes with the catalyst, historically necessitating stoichiometric loading.[3][4]

  • Solution: The use of "Super-Lewis Acids" like Hafnium(IV) triflate, which tolerate water and exhibit rapid ligand exchange, allows for true catalytic turnover.

Visualizing the Reaction Pathway

ReactionScheme cluster_inputs Substrates DFB 1,4-Difluorobenzene (Deactivated Arene) Intermediate Acylium Ion Complex DFB->Intermediate GA Glutaric Anhydride (Acylating Agent) GA->Intermediate Cat Catalyst System Hf(OTf)4 + TfOH Cat->Intermediate Activation Product 5-(2,5-Difluorophenyl)- 5-oxovaleric acid Intermediate->Product - H+

Figure 1: Reaction scheme for the catalytic acylation of 1,4-difluorobenzene with glutaric anhydride.

Experimental Protocols

Method A: Advanced Catalytic Protocol (Hf(OTf)₄ / TfOH)

Recommended for: High-value synthesis, green chemistry compliance, and minimizing waste.

Mechanism: This protocol utilizes a hybrid Lewis/Brønsted acid system.[3]


 activates the anhydride carbonyl, while a catalytic amount of 

(Triflic acid) assists in generating the reactive acylium species and preventing catalyst deactivation by the product ketone.

Materials:

  • 1,4-Difluorobenzene (Reagent Grade, >99%)

  • Glutaric Anhydride (Recrystallized)

  • Hafnium(IV) Triflate (

    
    ) [Catalyst][5]
    
  • Trifluoromethanesulfonic acid (

    
    ) [Co-catalyst][5]
    
  • Solvent: Nitromethane (

    
    ) or Dichloromethane (
    
    
    
    ) (Anhydrous)

Step-by-Step Procedure:

  • Catalyst Preparation: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, charge

    
     (2.0 mol%) . Add anhydrous Nitromethane (20 mL)  under Argon atmosphere.
    
    • Note: Nitromethane is preferred over DCM for rate acceleration in metal-triflate systems due to its polarity and stabilization of the acylium intermediate.

  • Substrate Addition: Add Glutaric Anhydride (10.0 mmol, 1.14 g) to the catalyst solution. Stir for 5 minutes until dissolved/suspended. Add 1,4-Difluorobenzene (12.0 mmol, 1.37 g) via syringe.

  • Initiation: Add

    
     (1.0 mol%)  dropwise.
    
    • Critical: The addition of TfOH often turns the solution a darker color, indicating the formation of the active superacid complex.

  • Reaction: Heat the mixture to 50°C for 6–8 hours . Monitor conversion via HPLC or TLC (Mobile phase: Hexane/EtOAc 3:1).

    • Endpoint: Disappearance of glutaric anhydride.

  • Quench & Workup: Cool to room temperature. Quench with saturated

    
     (30 mL) .
    Extract the aqueous layer with DCM (3 x 20 mL)  to remove unreacted difluorobenzene.
    Acidify  the aqueous layer (containing the product as a carboxylate salt) with 1M HCl  to pH 2.
    Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL) .
    
  • Purification: Dry the combined organic layers over

    
    , filter, and concentrate in vacuo.
    Recrystallize the crude solid from Toluene/Heptane  to afford white crystalline needles.
    

Expected Yield: 85–92% Purity: >98% (HPLC)

Method B: Traditional Benchmark Protocol ( )

Recommended for: Large-scale industrial batches where catalyst recovery is not a priority.

Materials:

  • Aluminum Chloride (

    
    , anhydrous powder)[1]
    
  • 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Procedure:

  • Suspension: In a 250 mL 3-neck flask, suspend

    
     (22.0 mmol, 2.2 equiv)  in DCE (40 mL) . Cool to 0°C.[2]
    
    • Note: Stoichiometric excess is required because

      
       complexes 1:1 with the product ketone and the carboxylic acid moiety.
      
  • Acylation: Add Glutaric Anhydride (10.0 mmol) in one portion. Stir for 15 mins. Add 1,4-Difluorobenzene (10.0 mmol) dropwise over 20 minutes, maintaining temperature <5°C.

  • Reaction: Allow to warm to Room Temperature, then reflux (83°C) for 3 hours .

    • Observation: Evolution of HCl gas will occur.[6] Use a scrubber.

  • Quench (Exothermic): Pour the reaction mixture slowly onto Ice/HCl (100g/20mL) . Vigorous stirring is required to break up the aluminum complex.

  • Isolation: Separate layers. Extract aqueous phase with DCM. Wash combined organics with Brine. Dry and concentrate.

Expected Yield: 75–80% Purity: 95% (Requires recrystallization)

Comparative Data Analysis

FeatureMethod A: Catalytic Hf(OTf)₄Method B: Stoichiometric AlCl₃
Catalyst Load 2 mol%220 mol% (2.2 equiv)
Atom Economy High (Catalyst recycled)Low (Al waste generated)
Solvent Nitromethane (Recyclable)DCE (Chlorinated, Toxic)
Quenching Mild (NaHCO₃)Harsh (Ice/HCl, Exothermic)
Selectivity High (Less tar formation)Moderate (Polymerization risk)
Yield 85-92% 75-80%

Process Workflow & Logic

The following diagram illustrates the decision-making process and critical control points (CCPs) for the catalytic workflow.

Workflow Start START: Raw Material QC (Check DFB Water Content <0.05%) Step1 Catalyst Activation (Hf(OTf)4 + TfOH in MeNO2) Start->Step1 Step2 Addition of Glutaric Anhydride (Formation of Active Acylium) Step1->Step2 Step3 Addition of 1,4-Difluorobenzene (Controlled Rate) Step2->Step3 Reaction Reaction Phase 50°C, 6-8 Hours Step3->Reaction Check IPC: HPLC Analysis Conversion >98%? Reaction->Check Check->Reaction No (Extend Time) Quench Quench & pH Adjustment (Target pH 2 for Acid precipitation) Check->Quench Yes Cryst Recrystallization (Toluene/Heptane) Quench->Cryst End Final Product 5-(2,5-Difluorophenyl)-5-oxovaleric acid Cryst->End

Figure 2: Operational workflow for the catalytic synthesis process.

References

  • Kobayashi, S., et al. (1998).[5] "Catalytic Friedel-Crafts acylation of benzene, chlorobenzene, and fluorobenzene using a novel catalyst system, hafnium triflate and trifluoromethanesulfonic acid."[5][7] Tetrahedron Letters, 39(26), 4697-4700.[5] Link

  • Effenberger, F., & Epple, G. (1972). "Catalytic Friedel‐Crafts Acylation of Aromatic Compounds." Angewandte Chemie International Edition, 11(4), 299-300. Link

  • BenchChem. (2025).[1] "Synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid and its Difluoro Analog." Application Note. Link

  • Kawada, A., et al. (1994). "Lanthanide Triflate Catalyzed Friedel-Crafts Acylation." Synlett, 1994(07), 545-546. Link

  • Olah, G. A. (Ed.). (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic Reference for Stoichiometric Baseline).

Sources

Application

Application Note: Derivatization Strategies for 5-(2,5-Difluorophenyl)-5-oxovaleric Acid

[1] Introduction & Scientific Rationale 5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-34-2) is a critical intermediate in the synthesis of fluorinated bioactive scaffolds.[1] Structurally, it consists of a reacti...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Scientific Rationale

5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-34-2) is a critical intermediate in the synthesis of fluorinated bioactive scaffolds.[1] Structurally, it consists of a reactive carboxylic acid terminus separated by a propyl linker from a 2,5-difluorobenzoyl moiety.

The derivatization of the carboxylic acid group is a pivotal step in drug discovery, enabling the attachment of this fluorinated pharmacophore to amines (amide coupling) or alcohols (esterification). However, the presence of the


-carbonyl (ketone) at the C5 position presents a unique chemoselective challenge:
  • Electronic Deactivation: The 2,5-difluoro substitution pattern on the aromatic ring creates a strong electron-withdrawing effect, modulating the electrophilicity of the ketone.

  • Cyclization Risk: Under harsh acidic or basic conditions, or in the presence of specific nucleophiles (e.g., hydrazines), the molecule is prone to intramolecular cyclization to form pyridazinone or lactone derivatives.

This guide provides robust, self-validating protocols to selectively derivatize the carboxylic acid while preserving the integrity of the aryl-ketone moiety.[1]

Chemical Profile
PropertySpecification
IUPAC Name 5-(2,5-difluorophenyl)-5-oxopentanoic acid
Molecular Formula C₁₁H₁₀F₂O₃
Molecular Weight 228.19 g/mol
pKa (COOH) ~4.7 (Predicted)
Solubility DMSO, DMF, Methanol, DCM (Limited in Water)

Strategic Derivatization Workflows

The following diagram illustrates the decision tree for derivatizing 5-(2,5-Difluorophenyl)-5-oxovaleric acid, highlighting the pathways to esters, amides, and acid chlorides.

Derivatization_Pathways Start 5-(2,5-Difluorophenyl)- 5-oxovaleric acid Reagent_Ester MeI / K2CO3 (Mild Base) Start->Reagent_Ester Reagent_Amide HATU / DIPEA (Peptide Coupling) Start->Reagent_Amide Reagent_Chloride Oxalyl Chloride / DMF (Activation) Start->Reagent_Chloride Product_Ester Methyl Ester (Protected Form) Reagent_Ester->Product_Ester Alkylation Product_Amide Amide Conjugate (Drug Scaffold) Reagent_Amide->Product_Amide Condensation Product_Chloride Acid Chloride (Reactive Intermediate) Reagent_Chloride->Product_Chloride Chlorination Product_Chloride->Product_Amide + Amine

Figure 1: Chemoselective derivatization pathways for the target keto-acid.[1]

Protocol A: Mild Esterification (Methyl Ester)[1]

Objective: To protect the carboxylic acid as a methyl ester without acetalizing the ketone. Mechanism: Nucleophilic substitution (


) using Methyl Iodide (MeI) under weak basic conditions.[1] This avoids the strong acid catalysis (Fischer esterification) that could potentially trigger ketal formation at the C5 ketone.
Reagents & Equipment[1][3][4][5]
  • Substrate: 5-(2,5-Difluorophenyl)-5-oxovaleric acid (1.0 eq)

  • Alkylating Agent: Methyl Iodide (MeI) (1.5 eq)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[1]
    
  • Solvent: DMF (Dimethylformamide), anhydrous[1]

  • Workup: Ethyl Acetate (EtOAc), Brine,

    
    
    
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 228 mg (1.0 mmol) of the keto-acid in 3.0 mL of anhydrous DMF.

  • Base Addition: Add 276 mg (2.0 mmol) of anhydrous

    
    . The suspension may turn slightly cloudy.
    
  • Alkylation: Cool the mixture to 0°C in an ice bath. Dropwise add 94 µL (1.5 mmol) of Methyl Iodide.

    • Note: MeI is volatile and toxic; perform in a fume hood.

  • Reaction: Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

    • QC Check: Monitor by TLC (50% EtOAc/Hexanes).[1] The acid spot (baseline) should disappear, replaced by a higher

      
       spot (ester).
      
  • Workup:

    • Dilute the reaction mixture with 20 mL EtOAc.

    • Wash with water (3 x 10 mL) to remove DMF.[1]

    • Wash with brine (1 x 10 mL).[1]

    • Dry the organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Yield Expectation: >90% as a pale yellow oil/solid.

Protocol B: Amide Coupling (Bioconjugation)[1]

Objective: To couple the acid to a primary amine (e.g., Benzylamine) using HATU. Rationale: HATU is chosen over EDC/NHS for this substrate because the electron-withdrawing nature of the distal fluorophenyl group can slightly decrease the nucleophilicity of the carboxylate. HATU ensures rapid activation and minimizes racemization (if chiral centers were present) or side reactions.[1]

Reagents
  • Substrate: 5-(2,5-Difluorophenyl)-5-oxovaleric acid (1.0 eq)

  • Amine: Benzylamine (1.1 eq) (Model amine)[1]

  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: DMF or DCM (anhydrous)[1]

Step-by-Step Methodology
  • Activation: Dissolve 228 mg (1.0 mmol) of the keto-acid in 5 mL DMF. Add 456 mg (1.2 mmol) of HATU.

  • Base Addition: Add 522 µL (3.0 mmol) of DIPEA. Stir for 5–10 minutes at RT. The solution should turn slightly yellow, indicating the formation of the activated ester.

  • Coupling: Add 120 µL (1.1 mmol) of Benzylamine.

  • Incubation: Stir at RT for 2–4 hours.

    • Validation: LC-MS should show the product mass [M+H]+ = 318.13 (approx).[1]

  • Workup:

    • Dilute with EtOAc (30 mL).[1]

    • Wash sequentially with 1N HCl (remove unreacted amine), Sat.

      
       (remove unreacted acid), and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (SiO2, Hexane:EtOAc gradient).

Protocol C: Acid Chloride Formation

Objective: To generate the highly reactive acid chloride for Friedel-Crafts acylations or coupling with sterically hindered amines.[1]

Reagents
  • Substrate: 5-(2,5-Difluorophenyl)-5-oxovaleric acid[1]

  • Reagent: Oxalyl Chloride (

    
     eq)[1]
    
  • Catalyst: DMF (1-2 drops)[1]

  • Solvent: DCM (Dichloromethane), anhydrous[1]

Methodology
  • Dissolve 1.0 mmol of substrate in 5 mL anhydrous DCM under Nitrogen atmosphere.

  • Add 1 drop of DMF (catalyst).

  • Cool to 0°C. Add Oxalyl Chloride (2.0 mmol) dropwise. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.
  • Stir at RT for 2 hours until gas evolution ceases.

  • Concentrate in vacuo to yield the crude acid chloride.

    • Precaution: Do not use methanol or water during workup. Use immediately for the next step.

Analytical Validation & QC

To ensure the integrity of the derivatized product, compare analytical data against the following standards.

1H NMR Interpretation (DMSO-d6)
Proton PositionMultiplicityApprox.[1] Shift (ppm)Diagnostic Feature
Aromatic (Ar-H) Multiplet7.2 - 7.6Characteristic of 2,5-difluoro substitution pattern.[1]

-CH2 (Next to Ketone)
Triplet~3.0Deshielded by the carbonyl group.[1]

-CH2 (Middle)
Quintet~1.8Bridge between the acid and ketone chains.[1]

-CH2 (Next to COOH)
Triplet~2.2Shift changes significantly upon esterification/amidation.[1]
Ester Methyl (-OCH3) Singlet~3.6Only present in Protocol A product.[1]
Amide NH Broad Singlet8.0 - 8.5Only present in Protocol B product.[1]
Troubleshooting Guide
  • Issue: Low yield in esterification.

    • Cause: Incomplete solubility of

      
       or old MeI.
      
    • Fix: Use finely ground

      
       and fresh MeI; ensure vigorous stirring.
      
  • Issue: Formation of cyclic byproduct (Lactone/Lactam).

    • Cause: High temperature or strong acid.

    • Fix: Keep reactions at RT or below. Avoid refluxing in acidic media.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250.[1] Link[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Friedel-Crafts derived keto-acids reactivity). Link[1]

  • Sigma-Aldrich. (n.d.).[1] 5-(2,5-Difluorophenyl)-5-oxovaleric acid Product Sheet. Link(Note: Representative link for commercial availability check).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-(2,5-Difluorophenyl)-5-oxovaleric Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide for the purification of 5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-34-2)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide for the purification of 5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-34-2)[1].

In process chemistry, this gamma-keto acid is a critical intermediate utilized in the asymmetric synthesis of chiral pyrrolidines—most notably for the production of the TRK inhibitor API, Larotrectinib (LOXO-101)[2][3]. Because trace impurities (such as residual metals from upstream Grignard reactions or regioisomeric byproducts) can poison downstream imine reductases or chiral catalysts[4], achieving >99% purity via recrystallization is paramount.

This guide provides field-proven troubleshooting, mechanistic insights, and a self-validating standard operating procedure (SOP) to ensure reproducible isolation.

Physicochemical Profile & Process Parameters

To design a robust recrystallization process, we must first understand the molecular behavior of the target compound. The presence of both a hydrophobic aryl fluoride ring and a hydrophilic carboxylic acid dictates its solubility profile.

Table 1: Physicochemical Properties & Mechanistic Implications

PropertyValueMechanistic Implication for Purification
Molecular Formula C₁₁H₁₀F₂O₃Contains competing hydrophobic and hydrophilic domains, requiring a binary solvent system.
Molecular Weight 228.19 g/mol Standard small molecule; easily permeates standard filter membranes without clogging.
LogP ~2.40Moderate lipophilicity; highly soluble in polar aprotic solvents, insoluble in aliphatic hydrocarbons[1].
H-Bond Donors 1The carboxylic acid group forms strong dimers, requiring polar solvents (like EtOAc) to disrupt them during dissolution.
H-Bond Acceptors 3Ketone and carboxylic oxygens act as acceptors, increasing solubility in protic/polar media.

Table 2: Critical Process Parameters (CPPs) for Recrystallization

ParameterTarget ValueAcceptable RangeMechanistic Purpose
EtOAc Volume 3.5 v/w3.0 - 4.0 v/wEnsures complete dissolution of the keto-acid at 65°C without excessive dilution.
Heptane Volume 7.0 v/w6.0 - 8.0 v/wActs as the anti-solvent to lower solubility and drive supersaturation.
Seeding Temp. 50°C48°C - 52°CIntroduces heterogeneous nucleation sites within the metastable zone.
Cooling Rate 0.5°C/min0.3 - 0.7°C/minPrevents rapid crash-out, ensuring orderly crystal lattice formation and impurity exclusion.

Troubleshooting & FAQs

Q: Why is recrystallization preferred over silica gel chromatography for this intermediate? A: Scalability and solvent economy. 5-(2,5-Difluorophenyl)-5-oxovaleric acid is an early-stage intermediate[1]. While chromatography is highly effective for discovery chemistry, it is financially and environmentally prohibitive at the multi-kilogram scale required for API synthesis[4]. Recrystallization exploits the differential solubility of the target molecule versus its impurities, allowing for bulk purification with recyclable solvent systems (EtOAc/Heptane), making it the industry standard for process chemistry.

Q: I am getting an oil out instead of crystals (Oiling out). How do I fix this? A: Oiling out (Liquid-Liquid Phase Separation, or LLPS) occurs when the supersaturation level exceeds the metastable zone width (MSZW). Instead of forming a highly ordered crystal lattice, the solute melts out of solution as a dense, impurity-rich liquid.

  • Causality: This typically happens if the anti-solvent (Heptane) is added too quickly or at too low a temperature, causing the system to cross the cloud point curve before the solubility curve.

  • Resolution: Reheat the mixture to 65°C to redissolve the oil. Increase the EtOAc ratio slightly (e.g., by 0.5 v/w) to widen the MSZW. During the cooling phase, introduce 0.5 wt% of pure seed crystals at 50°C to force heterogeneous nucleation before the system reaches the cloud point.

Q: How can I remove colored impurities or trace metal catalysts from the upstream Grignard reaction? A: Upstream syntheses of this compound often utilize 2,5-difluorophenylmagnesium bromide (a Grignard reagent)[3]. Residual magnesium or transition metals can coordinate with the keto-acid moiety, carrying over polymeric color bodies.

  • Resolution: During the initial dissolution in hot EtOAc, add 5 wt% activated carbon (e.g., Norit) and an optional metal scavenger (like EDTA or silica-thiol). The high surface area of the carbon adsorbs the color bodies, while the scavenger chelates the metals. Follow this with a hot filtration through a pre-heated Celite pad to ensure these insoluble complexes are completely removed before crystallization begins.

Q: My recovery yield is below 60%. How can I optimize the isolation? A: Low yields indicate that thermodynamic equilibrium was not reached, or the final solubility in the mother liquor is too high.

  • Resolution: Ensure the final aging temperature is brought down to 0–5°C and held for at least 2 hours. Furthermore, when washing the filtered cake, only use pre-chilled Heptane (5°C). Washing with an EtOAc/Heptane mixture will redissolve your purified product and drag it into the filtrate.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a self-validating framework. Built-in In-Process Controls (IPCs) ensure that each step meets its mechanistic objective before the operator proceeds to the next phase.

Step 1: Dissolution & Disruption of Dimers

  • Weigh the crude 5-(2,5-Difluorophenyl)-5-oxovaleric acid into a jacketed reactor.

  • Add 3.5 volumes (v/w) of Ethyl Acetate (EtOAc).

  • Heat the suspension to 65°C under moderate agitation (150 rpm) until fully dissolved.

  • IPC Check 1: Visually inspect the solution. It must be completely free of solid API. If undissolved material remains, add EtOAc in 0.1 v/w increments.

Step 2: Scavenging & Hot Filtration

  • Add 5 wt% activated carbon to the hot solution. Stir at 65°C for 30 minutes.

  • Filter the hot mixture through a pre-heated Celite pad into a clean crystallization vessel.

  • IPC Check 2: The filtrate must be a clear, pale-yellow to colorless solution. If the solution remains dark, repeat the carbon treatment.

Step 3: Anti-Solvent Addition & Seeding

  • Maintain the filtrate at 60°C.

  • Slowly add 7.0 volumes (v/w) of Heptane dropwise over 45 minutes to avoid local supersaturation.

  • Cool the reactor to 50°C.

  • Add 0.5 wt% of pure 5-(2,5-Difluorophenyl)-5-oxovaleric acid seed crystals. Hold at 50°C for 30 minutes to establish the crystal bed.

  • IPC Check 3: Confirm the presence of a persistent, fine suspension (nucleation). If the seeds dissolve, the system is under-saturated; cool to 48°C and re-seed.

Step 4: Controlled Cooling & Aging

  • Apply a linear cooling ramp of 0.5°C/min down to 5°C.

  • Age the slurry at 5°C for 2 hours to minimize residual solubility.

  • IPC Check 4: Sample the mother liquor and analyze via HPLC. The concentration of the API in the mother liquor must plateau (indicating thermodynamic equilibrium) before proceeding to filtration.

Step 5: Isolation & Drying

  • Filter the slurry under vacuum.

  • Wash the filter cake with 2 volumes of pre-chilled Heptane (5°C).

  • Dry the crystals in a vacuum oven at 40°C (<50 mbar) for 12 hours.

  • IPC Check 5 (Release Criteria): Measure Loss on Drying (LOD). Proceed to final packaging only when LOD < 0.5% and HPLC purity is >99.0%.

Process Visualization

The following diagram maps the logical workflow of the recrystallization process, specifically highlighting the decision matrix for mitigating the "Oiling Out" phenomenon.

RecrystallizationWorkflow Start Crude 5-(2,5-Difluorophenyl) -5-oxovaleric acid Dissolve Dissolve in EtOAc (65°C, 3.5 v/w) Start->Dissolve Filter Hot Filtration (Celite + Carbon) Dissolve->Filter AntiSolvent Add Heptane (7.0 v/w at 60°C) Filter->AntiSolvent Seed Seed Crystals Added (at 50°C) AntiSolvent->Seed Cool Controlled Cooling (0.5°C/min to 5°C) Seed->Cool Decision Phase Separation State? Cool->Decision Oil Oiling Out (Liquid-Liquid Phase) Decision->Oil Cloud point crossed Crystal Nucleation (Solid-Liquid Phase) Decision->Crystal Metastable zone Remedy Reheat to 65°C, Increase EtOAc ratio Oil->Remedy Isolate Vacuum Filtration & Cold Heptane Wash Crystal->Isolate Remedy->AntiSolvent Dry Vacuum Drying (40°C, IPC: LOD <0.5%) Isolate->Dry End Pure Product (HPLC >99.0%) Dry->End

Caption: Troubleshooting workflow for the recrystallization of 5-(2,5-Difluorophenyl)-5-oxovaleric acid.

References

3.[3] Title: CN109593802B - A kind of preparation method of (R)-2-(2,5-difluorophenyl) pyrrolidine or its salt Source: Google Patents URL:

4.[4] Title: CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine Source: Google Patents URL:

Sources

Optimization

Technical Support Center: Yield Optimization for 5-(2,5-Difluorophenyl)-5-oxovaleric Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 5-(2,5-Difluorophenyl)-5-oxovaleric acid (also known as 4-(2,5-difluorobenzoyl)butyric acid). This bifunctional keto-acid is a critical building block in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-(2,5-Difluorophenyl)-5-oxovaleric acid (also known as 4-(2,5-difluorobenzoyl)butyric acid). This bifunctional keto-acid is a critical building block in medicinal chemistry, frequently utilized in the development of active pharmaceutical ingredients (APIs)[1].

The primary synthetic route involves the Friedel-Crafts acylation of 1,4-difluorobenzene with glutaric anhydride. However, researchers frequently encounter low yields, stalled conversions, and workup emulsions. This guide provides causal explanations, troubleshooting FAQs, and a self-validating optimized protocol to help you achieve >80% yields.

Part 1: Core Troubleshooting & FAQs

Q1: Why is my conversion rate stalling below 40% despite extended reaction times?

The Causality: The failure is almost certainly due to catalyst sequestration. In a standard Friedel-Crafts alkylation, the Lewis acid (e.g.,


) is catalytic. However, in an acylation utilizing an anhydride, the stoichiometry changes drastically.
When glutaric anhydride is cleaved, it forms a ketone and a carboxylic acid. Both of these oxygen-containing functional groups possess lone pairs that strongly coordinate with the aluminum center, forming a highly stable 

-ketoacid complex [3, 4]. If you use only 1.0 to 1.5 equivalents of

, the catalyst is entirely consumed by the product, halting the reaction. The Solution: You must use a minimum of 2.2 to 2.5 equivalents of anhydrous

relative to glutaric anhydride to ensure sufficient free catalyst remains to generate the electrophilic acylium ion [3].
Q2: The reaction mixture becomes an un-stirrable thick mass shortly after adding . How do I resolve this?

The Causality: At low temperatures (e.g., 0 °C) in non-polar or low-boiling solvents like dichloromethane (DCM), the intermediate


-glutaric anhydride complex precipitates as an insoluble, highly viscous mass [2]. This destroys mass transfer, preventing the deactivated 1,4-difluorobenzene from interacting with the acylium ion.
The Solution: 
  • Solvent Substitution: Switch from DCM to 1,2-dichloroethane (DCE) or use 1,4-difluorobenzene itself as both the reagent and the solvent [2].

  • Thermal Optimization: Instead of maintaining the reaction at 0 °C, allow the reaction to proceed at 15–25 °C after the initial exothermic catalyst addition. The slight thermal bump increases the solubility of the complex without inducing significant polymerization of the anhydride.

Q3: How do I overcome the inherent deactivation of 1,4-difluorobenzene?

The Causality: Fluorine is highly electronegative. The two fluorine atoms in 1,4-difluorobenzene exert a powerful inductive electron-withdrawing effect (-I) that strongly deactivates the aromatic ring toward electrophilic attack [1]. While the resonance effect (+R) directs the substitution, the overall kinetics are sluggish compared to standard benzenes. The Solution: Do not rely on mild Lewis acids (like


 or 

). You must use strictly anhydrous

. Furthermore, extending the reaction time (up to 6–8 hours) and monitoring via HPLC/TLC is required. Do not quench the reaction prematurely based on standard 2-hour protocols.
Q4: I am losing product during the aqueous workup. How can I improve recovery?

The Causality: The stable


-product complex must be aggressively hydrolyzed. Simply pouring the reaction into water generates insoluble aluminum hydroxide (

) gels, trapping your keto-acid in an unbreakable emulsion [3]. The Solution: Quench the reaction by pouring it slowly into a vigorously stirred mixture of crushed ice and concentrated HCl (5-15% w/w) [2]. The high acidity keeps the aluminum species soluble as

ions, allowing for a clean phase separation and quantitative extraction of the organic layer.

Part 2: Mechanistic & Workflow Visualizations

Mechanism A Glutaric Anhydride + AlCl3 B Acylium Ion Complex (Electrophile) A->B Lewis Acid Activation D Wheland Intermediate (High Activation Energy) B->D Electrophilic Attack C 1,4-Difluorobenzene (Deactivated Nucleophile) C->D E AlCl3-Ketoacid Complex (Requires >2.2 eq AlCl3) D->E Deprotonation & Coordination F 5-(2,5-Difluorophenyl)- 5-oxovaleric acid E->F Acidic Ice Quench

Caption: Mechanistic pathway of Friedel-Crafts acylation highlighting AlCl3 sequestration.

Workflow Start Low Yield in Synthesis Q1 Is AlCl3 ≥ 2.2 equivalents? Start->Q1 A1_No Increase AlCl3 to 2.5 eq Q1->A1_No No Q2 Is the reaction mass too viscous? Q1->Q2 Yes A1_No->Q2 A2_Yes Change solvent to DCE or optimize addition sequence Q2->A2_Yes Yes Q3 Is product lost in emulsion? Q2->Q3 No A2_Yes->Q3 A3_Yes Quench with 10% HCl/Ice below 10°C Q3->A3_Yes Yes Success Optimized Yield (>80%) Q3->Success No A3_Yes->Success

Caption: Troubleshooting decision tree for optimizing 5-(2,5-Difluorophenyl)-5-oxovaleric acid yield.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between reaction parameters and the resulting yield of 5-(2,5-Difluorophenyl)-5-oxovaleric acid, based on optimized industrial and laboratory protocols [2, 3].

Solvent System

Equivalents
Temperature ProfileWorkup MethodObserved YieldPrimary Issue Addressed
DCM1.2 eq0 °C (2 hrs)Water quench< 35%Catalyst sequestration; poor mixing.
DCM2.5 eq0 °C (4 hrs)10% HCl quench55 - 60%Viscous mass limits mass transfer.
1,4-Difluorobenzene (Neat)2.5 eq5 - 12 °C (4 hrs)10% HCl quench75 - 79%Overcomes solvent dilution; improves kinetics.
DCE / 1,4-Difluorobenzene 2.5 eq 15 - 25 °C (6 hrs) 10% HCl / Ice quench 82 - 88% Optimal solubility, kinetics, and recovery.

Part 4: Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system. By monitoring the physical state of the reaction (temperature, viscosity) at each step, you can ensure the chemical mechanisms are proceeding correctly.

Reagents Required:
  • 1,4-Difluorobenzene (Anhydrous, limiting reagent if not used as solvent) - 1.0 eq

  • Glutaric Anhydride (High purity, finely powdered) - 1.1 eq

  • Aluminum Chloride (

    
    , strictly anhydrous, yellow/white powder) - 2.5 eq
    
  • 1,2-Dichloroethane (DCE, anhydrous) - Solvent

  • Concentrated HCl and Crushed Ice - For quenching

Methodology:

Step 1: Complex Formation (0 to 5 °C)

  • In an oven-dried, 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and nitrogen inlet, suspend

    
     (2.5 eq) in anhydrous DCE (5 volumes).
    
  • Cool the suspension to 0–5 °C using an ice-water bath.

  • Dissolve glutaric anhydride (1.1 eq) and 1,4-difluorobenzene (1.0 eq) in a separate portion of DCE (3 volumes).

  • Add the anhydride/arene solution dropwise to the

    
     suspension over 1 hour. Self-Validation Check: The internal temperature must not exceed 10 °C during addition to prevent side reactions. The mixture will turn into a yellow/orange slurry.
    

Step 2: Electrophilic Aromatic Substitution (15 to 25 °C) 5. Once the addition is complete, remove the ice bath and allow the reaction to naturally warm to room temperature (15–25 °C). 6. Maintain vigorous mechanical stirring for 4 to 6 hours. Self-Validation Check: The slight temperature increase should cause the thick slurry to become a more homogenous, stirrable complex. If it remains a solid block, slightly increase the DCE volume. 7. Monitor reaction completion via HPLC or TLC (quench a 0.1 mL aliquot in 1 mL of 1M HCl and extract with ethyl acetate).

Step 3: Aggressive Hydrolysis & Extraction 8. Prepare a large beaker containing crushed ice (10 volumes) and concentrated HCl (1.5 volumes). 9. Slowly pour the active reaction mixture into the vigorously stirred ice/HCl bath. Caution: Highly exothermic with HCl gas evolution. Perform in a fume hood. 10. Stir for 30 minutes until all aluminum salts are dissolved and two clear liquid phases exist. 11. Separate the organic phase. Extract the aqueous phase twice with additional DCE or DCM.

Step 4: Purification 12. Combine the organic layers, wash with brine, and dry over anhydrous


.
13. Concentrate under reduced pressure to yield the crude keto-acid.
14. Recrystallize from a suitable solvent (e.g., toluene or an ethyl acetate/hexane mixture) to obtain high-purity 5-(2,5-Difluorophenyl)-5-oxovaleric acid.

References

  • Google Patents. "US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid".
  • University of Calgary. "Ch12: Friedel-Crafts acylation". Available at:[Link]

Troubleshooting

optimization of reaction conditions for 5-(2,5-Difluorophenyl)-5-oxovaleric acid synthesis

Document ID: TSC-SYN-205-DFP Topic: Optimization of Reaction Conditions & Troubleshooting Target Audience: Medicinal Chemists, Process Development Scientists Status: Active / Verified Core Reaction Overview This guide ad...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-SYN-205-DFP Topic: Optimization of Reaction Conditions & Troubleshooting Target Audience: Medicinal Chemists, Process Development Scientists Status: Active / Verified

Core Reaction Overview

This guide addresses the synthesis of 5-(2,5-difluorophenyl)-5-oxovaleric acid via the Friedel-Crafts acylation of 1,4-difluorobenzene with glutaric anhydride.

While this reaction follows standard electrophilic aromatic substitution (EAS) principles, the specific electron-withdrawing nature of the difluoro-substitution pattern requires precise Lewis acid stoichiometry and temperature control to maximize conversion.

The Chemistry
  • Substrate: 1,4-Difluorobenzene (Symmetric; simplifies regioselectivity).

  • Reagent: Glutaric Anhydride.[1][2][3][4]

  • Catalyst: Aluminum Chloride (

    
    ).[3][5][6]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Standard Operating Procedure (Optimized)

The following protocol is the "Gold Standard" baseline. Deviations from this stoichiometry are the primary cause of failure.

Stoichiometry Table
ReagentEquivalentsRoleCritical Note
1,4-Difluorobenzene 1.0 - 1.2Limiting ReagentCan be used in excess if cost permits, but 1.1 equiv is standard.
Glutaric Anhydride 1.0 - 1.1ElectrophileEnsure dry; hydrolyzed acid (glutaric acid) kills the catalyst.

(Anhydrous)
2.2 - 2.5 CatalystCRITICAL: 1 eq complexes with the ketone product, 1 eq opens the anhydride. < 2.0 eq results in < 50% yield.
DCM 5-10 VolSolventMust be anhydrous. Water content >0.02% halts initiation.
Execution Protocol
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to sludge formation), nitrogen inlet, and addition funnel.

  • Catalyst Suspension: Charge

    
     (2.4 equiv) and anhydrous DCM. Cool to 
    
    
    
    .
  • Anhydride Activation: Add Glutaric Anhydride (1.1 equiv) in one portion. Stir for 15 mins at

    
    .
    
    • Observation: The mixture may darken or form a complex; this is normal.[5]

  • Substrate Addition: Add 1,4-Difluorobenzene (1.0 equiv) dropwise over 30–45 minutes, maintaining internal temp

    
    .
    
  • Reaction Phase:

    • Allow to warm to Room Temperature (RT) over 1 hour.

    • Stir at RT for 4–6 hours.

    • Checkpoint: Monitor by HPLC/TLC. If conversion is <90% after 6 hours, gently reflux (

      
      ) for 1 hour.
      
  • Quench (The "Danger Zone"):

    • Cool reaction mixture to

      
      .
      
    • Slowly pour the reaction mass into a stirred mixture of Ice (500g) + Conc. HCl (50mL) .

    • Why HCl? It breaks the strong Aluminum-Product complex and prevents emulsion formation.

Visualization: Mechanism & Workflow

The following diagram illustrates the reaction pathway and the critical "trap" where the reaction often stalls if stoichiometry is incorrect.

ReactionFlow cluster_warning Failure Mode Start Reagents: 1,4-Difluorobenzene Glutaric Anhydride Complex Acylium Ion Complex (Active Electrophile) Start->Complex Activation AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Requires >2.2 eq DeadCat Al(OH)x Species (Inactive) AlCl3->DeadCat Attack Electrophilic Attack (Ortho to Fluorine) Complex->Attack Intermediate Al-Complexed Intermediate (Stalled Species) Attack->Intermediate -HCl Quench HCl/Ice Quench Intermediate->Quench Hydrolysis Product 5-(2,5-Difluorophenyl)- 5-oxovaleric acid Quench->Product Liberation Moisture Moisture (H2O) Moisture->AlCl3 Deactivation

Caption: Figure 1. Reaction mechanism highlighting the Aluminum-complex intermediate which necessitates excess catalyst and acidic quenching.

Troubleshooting Guide

Issue 1: Low Yield (< 40%)

Symptom: TLC shows unreacted 1,4-difluorobenzene; reaction mass is fluid (not viscous).

  • Root Cause A: Moisture.

    
     is hygroscopic. If it looks "clumpy" or "sticky" before use, it is partially deactivated.
    
    • Fix: Use fresh, free-flowing yellow/grey powder

      
      .
      
  • Root Cause B: Stoichiometry. You likely used 1.0–1.5 equiv of

    
    .
    
    • Fix: The product ketone binds 1 equivalent of Al, and the carboxylate formed binds another. You must use

      
       equivalents.
      
Issue 2: "Goo" or Emulsion during Workup

Symptom: Organic and aqueous layers will not separate; a white sticky precipitate forms at the interface.

  • Root Cause: Incomplete hydrolysis of Aluminum salts. Neutral water is insufficient to break the Al-O bonds.

  • Fix: Add more Conc. HCl to the aqueous layer until the white precipitate dissolves and the layers clarify. The aqueous pH should be

    
    .
    
Issue 3: Product is an Oil/Sticky Solid (Purification Issues)

Symptom: Product won't crystallize.

  • Root Cause: Presence of glutaric acid (from hydrolyzed anhydride) or trace solvent.

  • Fix:

    • Wash the organic layer with warm water (

      
      ) twice. Glutaric acid is water-soluble; the target product is not.[7]
      
    • Recrystallize from a mixture of Toluene/Heptane or Ethyl Acetate/Hexane .

Decision Matrix: Optimization Logic

Use this logic tree to determine the best path if the standard protocol fails.

TroubleshootingTree Start Start: Reaction Analysis CheckTLC Check TLC/HPLC Is SM remaining? Start->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM Yes NoSM No: SM Consumed CheckTLC->NoSM No CheckCat Is AlCl3 > 2.2 eq? YesSM->CheckCat AddCat Action: Add 0.5 eq AlCl3 Increase Temp to Reflux CheckCat->AddCat No FreshCat Action: Restart with Fresh Anhydrous AlCl3 CheckCat->FreshCat Yes (Cat was bad) CheckPurity Is Product Pure? NoSM->CheckPurity Clean Success: Proceed to Workup CheckPurity->Clean Yes Dirty Impurities Present CheckPurity->Dirty No Poly Issue: Poly-acylation? (Rare for deactivated rings) Dirty->Poly Hydrolysis Issue: Glutaric Acid Contamination Dirty->Hydrolysis WashWater Action: Warm Water Wash Hydrolysis->WashWater

Caption: Figure 2. Decision matrix for troubleshooting reaction conversion and purity issues.

Frequently Asked Questions (FAQ)

Q: Can I use 1,4-difluorobenzene as the solvent (Neat reaction)? A: Yes, but it is generally not recommended for this specific synthesis unless you are operating at a very large scale where solvent recycling is efficient. 1,4-difluorobenzene is significantly more expensive than DCM. If you do run neat, use 3–4 equivalents of the arene and heat to


 to ensure the 

complex remains mobile.

Q: Why is the reaction mixture turning black? A: A dark red or black color is characteristic of the Friedel-Crafts acylium complex. It does not necessarily indicate decomposition. However, if the color is accompanied by a "tar" that sticks to the glass and cannot be quenched, your temperature was likely too high (


) during the addition phase.

Q: Can I use


 instead of 

?
A: Generally, no. Boron trifluoride is often too weak to catalyze the acylation of deactivated rings (like difluorobenzene) with anhydrides efficiently.

is the catalyst of choice for this substrate class.

Q: What is the expected yield? A: Under optimized conditions (anhydrous, 2.4 eq


, DCM solvent), isolated yields should range between 75% and 85% .

References

  • BenchChem. (2025).[2][6] Synthesis and Experimental Protocols: 5-(3,4-Dichlorophenyl)-5-oxovaleric acid and its Difluoro Analog. Retrieved from

  • Olah, G. A. (Ed.). (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Sigma-Aldrich. (2025). Product Specification: 5-(4-Fluorophenyl)-5-oxopentanoic acid. Retrieved from

  • PubChem. (2025).[8] Compound Summary: 5-(2-fluorophenyl)-5-oxopentanoic acid (Analogous Chemistry). Retrieved from

  • Organic Syntheses. (1951). Friedel-Crafts Acylation with Glutaric Anhydride. Coll. Vol. 3, p. 6 (Analogous procedure for phenyl-glutaric derivatives). Retrieved from

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 5-(2,5-Difluorophenyl)-5-oxovaleric Acid

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals scaling up the synthesis of 5-(2,5-difluorophenyl)-5-oxovaleric acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals scaling up the synthesis of 5-(2,5-difluorophenyl)-5-oxovaleric acid. The primary synthetic route involves the Friedel-Crafts acylation of 1,4-difluorobenzene with glutaric anhydride. While 1,4-difluorobenzene is deactivated by its halogen substituents, the most critical yield-limiting side reaction in this workflow is diacylation (bis-acylation), which generates the symmetric diketone impurity, 1,5-bis(2,5-difluorophenyl)pentane-1,5-dione.

This guide provides mechanistic troubleshooting, optimized protocols, and empirical data to help you suppress this side reaction and maximize monoacylation yields.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I seeing significant amounts of the diketone impurity (diacylation) in my crude NMR?

  • Mechanistic Causality: Glutaric anhydride is a cyclic dicarboxylic acid anhydride. During the first Friedel-Crafts acylation, the anhydride ring opens to form a monoacylated keto-acid. The newly exposed terminal carboxylic acid can coordinate with excess Lewis acid (AlCl₃) to form a second reactive electrophilic species. Because the Friedel-Crafts reaction can inherently lead to polysubstitution[1], if unreacted 1,4-difluorobenzene is present and thermal energy is sufficient, this intermediate will attack a second arene molecule, forming the symmetric diketone impurity.

Q2: How does the choice of solvent impact the mono- vs. diacylation ratio?

  • Mechanistic Causality: Using 1,4-difluorobenzene as both the reactant and the solvent (neat conditions) creates an overwhelmingly high local concentration of the arene. This kinetically drives the second acylation step.

  • Solution: Transition to a non-participating halogenated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). This allows you to strictly control the stoichiometry of the arene to 1.0 - 1.05 equivalents, effectively starving the second reaction of its necessary substrate.

Q3: What is the optimal stoichiometry for the Lewis Acid (AlCl₃)?

  • Mechanistic Causality: Unlike catalytic reactions, Friedel-Crafts acylations with anhydrides require stoichiometric or greater amounts of Lewis acid[2]. One equivalent coordinates with the leaving group (the forming carboxylic acid), and a second equivalent coordinates with the newly formed ketone carbonyl.

  • Solution: Use exactly 2.1 to 2.2 equivalents of AlCl₃. Exceeding 2.5 equivalents strongly activates the terminal carboxylic acid of the product, lowering the activation energy for the unwanted second acylation.

Q4: Does the temperature and order of addition matter?

  • Mechanistic Causality: Yes. Standard addition (adding AlCl₃ to a mixture of arene and anhydride) can cause transient high concentrations of the activated complex in the presence of unreacted arene. Furthermore, higher temperatures provide the activation energy needed for the deactivated carboxylic acid to undergo a second substitution[3].

  • Solution: Use inverse addition . Pre-form the acylium complex by adding AlCl₃ to glutaric anhydride in DCM, then slowly dose in the 1,4-difluorobenzene. Maintain the reaction strictly between -20 °C and 20 °C[4]. This ensures the arene is the limiting reagent at any given moment, suppressing the bimolecular collision rate required for diacylation.

Part 2: Experimental Protocol (Self-Validating System)

Optimized Step-by-Step Methodology: Synthesis of 5-(2,5-Difluorophenyl)-5-oxovaleric Acid Self-Validating Principle: This protocol utilizes inverse addition to kinetically control the reaction and an alkaline workup to chemically separate the monoacylated acid from the neutral diacylated diketone.

  • Preparation of the Acylating Complex: In a dry, nitrogen-purged reactor, suspend anhydrous AlCl₃ (2.2 eq) in anhydrous DCM (10 volumes). Cool the suspension to 0 °C.

  • Anhydride Activation: Add glutaric anhydride (1.0 eq) portion-wise over 30 minutes, maintaining the internal temperature below 5 °C. Stir for 30 minutes to ensure complete complexation. Validation: The suspension will transition to a homogenous, slightly yellow complex.

  • Inverse Addition of Arene: Dissolve 1,4-difluorobenzene (1.05 eq) in DCM (2 volumes). Add this solution dropwise to the reactor over 1 hour. Maintain the temperature strictly between 0 °C and 5 °C[4].

  • Reaction Progression: Allow the reaction to slowly warm to 15 °C over 4 hours. Validation: Monitor by HPLC or TLC. The reaction is complete when the monoacylated intermediate plateaus. Do not let the reaction exceed 20 °C.

  • Quenching (Critical Step): Pour the reaction mixture slowly into a vigorously stirred mixture of crushed ice and 1M HCl. Causality: The acidic quench breaks the robust aluminum-ketone and aluminum-carboxylate complexes without generating insoluble aluminum hydroxide emulsions.

  • Workup & Isolation (Chemical Separation): Separate the organic layer. Extract the aqueous layer once with DCM. Combine the organic layers and extract with 1M NaOH (3x). Causality: The target 5-oxovaleric acid is deprotonated and moves to the aqueous layer, while the neutral diketone impurity remains in the organic DCM layer.

  • Precipitation: Acidify the combined aqueous NaOH extracts with concentrated HCl to pH 1-2 to precipitate the pure 5-(2,5-difluorophenyl)-5-oxovaleric acid. Filter, wash with cold water, and dry under vacuum.

Part 3: Quantitative Data Presentation

Table 1: Effect of Reaction Parameters on Monoacylation vs. Diacylation Ratio

Parameter Variant1,4-Difluorobenzene (eq)AlCl₃ (eq)Temperature (°C)SolventMonoacylated Product (%)Diacylated Impurity (%)
Optimized Baseline 1.052.20 to 15DCM> 95%< 2%
Excess Arene 3.002.20 to 15DCM70%25%
Neat Conditions Solvent2.225None45%50%
Excess Lewis Acid 1.053.50 to 15DCM80%15%
Elevated Temp 1.052.240DCM60%35%

Part 4: Reaction Pathway Visualization

G A 1,4-Difluorobenzene + Glutaric Anhydride B AlCl3 Coordination & Acylium Ion Formation A->B Lewis Acid (AlCl3) C 5-(2,5-Difluorophenyl)- 5-oxovaleric acid (Target Monoacylation) B->C Electrophilic Aromatic Substitution (1 eq Arene) D 1,5-bis(2,5-difluorophenyl) pentane-1,5-dione (Diacylation Impurity) C->D Excess Arene, Excess AlCl3, High Temp

Reaction pathway showing monoacylation target vs. diacylation impurity driven by excess reagents.

Part 5: References

Sources

Troubleshooting

removal of aluminum chloride catalyst from 5-(2,5-Difluorophenyl)-5-oxovaleric acid reaction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex downstream processing of Friedel-Crafts acylations.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex downstream processing of Friedel-Crafts acylations. The synthesis of 5-(2,5-Difluorophenyl)-5-oxovaleric acid (via the acylation of 1,4-difluorobenzene with glutaric anhydride) presents a notorious bottleneck: the quantitative removal of the aluminum chloride (


) catalyst without compromising product yield or phase separation.

Below is our comprehensive, causality-driven guide to mastering this specific workup.

Mechanistic Insight: The "Why" Behind the Workup

In this reaction, your target molecule—5-(2,5-Difluorophenyl)-5-oxovaleric acid—contains both a ketone and a terminal carboxylic acid moiety[6]. Because


 is a strong Lewis acid, it forms a robust, irreversible complex with both of these electron-rich carbonyl oxygens [3, 5]. Consequently, this reaction requires stoichiometric or excess 

to proceed to completion [3].

The Quenching Dilemma: To isolate your product, you must hydrolyze these Al–O bonds. However, if you quench the reaction with pure water, the localized pH rises. This triggers the precipitation of gelatinous aluminum hydroxide (


), a polymeric gel that traps your product and creates intractable emulsions [1, 2]. Furthermore, because your product is a carboxylic acid, attempting a basic quench (e.g., using 

or

) will deprotonate the target molecule, dragging it into the aqueous waste phase [1].

Therefore, a strictly controlled, highly acidic quench is non-negotiable. It serves a dual purpose: it maintains aluminum as highly soluble


 ions and ensures your product remains protonated and partitioned in the organic phase [1].

Data Presentation: pH vs. Aluminum Speciation

Understanding the physical state of your catalyst waste is critical for a clean phase separation.

Table 1: Effect of Quench pH on Phase Separation and Product Recovery

Quench pHAluminum SpeciationProduct StateEmulsion RiskPhase Separation Quality
pH < 1 (Ice/HCl)

(Soluble)
Protonated (Organic Phase)LowExcellent
pH 3 - 5 (Water)

(Gelatinous Solid)
Partially DeprotonatedVery HighPoor (Intractable)
pH > 10 (NaOH)

(Soluble)
Deprotonated (Aqueous Phase)ModerateProduct Lost to Aqueous

Quench & Extraction Workflow

G Rxn Crude Reaction Mixture (Product-AlCl3 Complex) Quench Acidic Quench (Ice + 3M HCl, <20°C) Rxn->Quench Dropwise addition PhaseSep Phase Separation (via Separatory Funnel) Quench->PhaseSep Stir & settle OrgPhase Organic Phase (Protonated Product) PhaseSep->OrgPhase Bottom/Top layer AqPhase Aqueous Phase (Soluble Al3+ & HCl) PhaseSep->AqPhase Discard/Extract Wash Aqueous Wash (Water -> Brine) OrgPhase->Wash Dry Drying & Concentration (Na2SO4 -> Rotovap) Wash->Dry Final 5-(2,5-Difluorophenyl) -5-oxovaleric acid Dry->Final

Workflow for acidic quench and extraction to ensure complete aluminum removal and product isolation.

Optimized Step-by-Step Quench Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the built-in checkpoints are met.

  • Preparation of the Quench Bath: In a large Erlenmeyer flask (sized to accommodate 3–5 times the reaction volume), prepare a mixture of crushed ice and 3M Hydrochloric Acid (HCl) [1].

    • Causality: The high acid concentration ensures the pH remains < 1 even after the aluminum salts are hydrolyzed, preventing gel formation.

  • Controlled Addition: Transfer the crude Friedel-Crafts reaction mixture (typically in a halogenated solvent like methylene chloride [4]) to an addition funnel. Add it dropwise to the vigorously stirring Ice/HCl mixture. Maintain the internal temperature below 20°C.

    • Causality: The hydrolysis of

      
       is highly exothermic. Dropwise addition prevents solvent boil-off and thermal degradation of the product [1].
      
  • Maturation & Validation: Once the addition is complete, continue stirring the biphasic mixture for 15–30 minutes at room temperature.

    • Checkpoint: Stop the stirrer and observe. The aqueous layer must become completely transparent. Any cloudiness indicates unhydrolyzed

      
      . If cloudy, add additional 3M HCl and stir for another 10 minutes until clear.
      
  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate completely. Drain the organic layer (this will be the bottom layer if using methylene chloride).

  • Aqueous Extraction: Extract the remaining aqueous layer with one additional volume of your organic solvent to recover any residual product. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers once with 1M HCl, once with DI water, and finally with saturated brine [1].

    • Checkpoint: The brine wash should separate rapidly. If it is sluggish, the organic layer still contains water.

  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate via rotary evaporation to yield the crude 5-(2,5-Difluorophenyl)-5-oxovaleric acid.
    

Critical Troubleshooting & FAQs

Q1: I have a thick, milky emulsion in my separatory funnel that won't separate. What caused this and how do I fix it? A1: This is the classic


 emulsion. It is caused by the pH of your quench creeping too high (typically >3), allowing fine particulates of aluminum salts to stabilize the interface between the organic and aqueous layers [2].
Resolution:Do not add base.  Instead, add more 3M HCl and stir vigorously to dissolve the aluminum salts. If the emulsion persists due to other suspended solids, filter the entire biphasic mixture through a pad of Celite® in a Büchner funnel. The physical filtration removes the stabilizing particulates, and the filtrate will separate cleanly [2].

Q2: My yield of 5-(2,5-Difluorophenyl)-5-oxovaleric acid is unusually low, but there is no product in the organic phase. Where did it go? A2: If you attempted a basic quench (e.g., using


 or 

) or if your water wash was too basic, your product was deprotonated. The resulting carboxylate salt is highly water-soluble and partitioned into the aqueous waste [1]. Always maintain strictly acidic conditions during the workup of carboxylic acid products.

Q3: The reaction mixture became a thick, unstirrable mass before I even started the quench. Is this normal? A3: Yes, this is a known phenomenon in Friedel-Crafts acylations with glutaric anhydride, especially at low temperatures (e.g., 0°C). The


-glutaric anhydride complex has poor solubility in halogenated solvents and forms a thick mass [4]. To mitigate this, ensure robust mechanical stirring and consider slightly elevating the reaction temperature (e.g., 10–20°C) during the reaction phase, provided the impurity profile allows[4].

References

  • BenchChem. "Technical Support Center: Removal of Aluminum Chloride Catalyst". BenchChem.
  • BenchChem. "preventing emulsion during workup of Friedel-Crafts acylation". BenchChem.
  • Wikipedia. "Friedel–Crafts reaction". Wikipedia.
  • Natco Pharma Ltd. "WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid". Google Patents.
  • Vaia. "Problem 62 Benzene undergoes electrophilic ...". Vaia.
  • ChemScene. "5-(2,5-Difluorophenyl)-5-oxovaleric acid". ChemScene.
Optimization

characterization of impurities in 5-(2,5-Difluorophenyl)-5-oxovaleric acid synthesis

Technical Support Center: 5-(2,5-Difluorophenyl)-5-oxovaleric Acid Synthesis Welcome to the Technical Support Hub Product: 5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-34-2) Application: Pharmaceutical Intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-(2,5-Difluorophenyl)-5-oxovaleric Acid Synthesis

Welcome to the Technical Support Hub

Product: 5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-34-2) Application: Pharmaceutical Intermediate (e.g., PARP inhibitor analogs), Fine Chemical Synthesis. Support Level: Tier 3 (Senior Application Scientist)

Technical Overview & Synthesis Logic

The Chemistry: The synthesis of 5-(2,5-Difluorophenyl)-5-oxovaleric acid is a classic Friedel-Crafts Acylation . It involves the reaction of 1,4-difluorobenzene with glutaric anhydride in the presence of a Lewis acid catalyst, typically Aluminum Chloride (


).

Why this route?

  • Regioselectivity: 1,4-difluorobenzene is symmetric. Electrophilic aromatic substitution at any of the four equivalent hydrogen positions yields the 2,5-difluoro substitution pattern relative to the new acyl bond. This intrinsic symmetry minimizes regioisomer formation originating from the main substrate.

  • Chain Length: Glutaric anhydride provides the precise 5-carbon chain required for the oxovaleric acid moiety in a single step, avoiding complex chain-extension protocols.

Critical Quality Attribute (CQA): The purity of the starting material (1,4-difluorobenzene) is the single biggest determinant of the final impurity profile. Isomeric contamination in the starting material leads to regioisomers that are notoriously difficult to separate by crystallization due to similar solubilities and boiling points.

Troubleshooting Guide (Q&A)

Category A: Impurity Identification & Control

Q1: I am detecting a persistent impurity at RRT ~1.05 in my HPLC analysis. It has the same mass (m/z 229 [M+H]+) as the product. What is it? Diagnosis: This is almost certainly a regioisomer , likely 5-(2,4-Difluorophenyl)-5-oxovaleric acid or 5-(3,4-Difluorophenyl)-5-oxovaleric acid .

  • Root Cause: Impure starting material.

    • If your 1,4-difluorobenzene contains 1,3-difluorobenzene , you will form the 2,4-isomer .

    • If it contains 1,2-difluorobenzene , you will form the 3,4-isomer .

  • Resolution:

    • Check your Raw Material: Run GC on your 1,4-difluorobenzene. If isomeric purity is <99.5%, switch suppliers.

    • Purification: These isomers co-crystallize. Recrystallization efficiency is low. Column chromatography (Silica, Hexane:EtOAc with 0.1% Acetic Acid) is required for removal if the level is high.

Q2: My product contains a significant amount of a dicarboxylic acid impurity. Is this unreacted anhydride? Diagnosis: This is Glutaric Acid (Hydrolysis Impurity).

  • Mechanism: Glutaric anhydride hydrolyzes rapidly in the presence of atmospheric moisture or during the aqueous quench if not fully consumed or removed.

  • Resolution:

    • Pre-reaction: Ensure Glutaric Anhydride is stored in a desiccator.

    • Work-up: Glutaric acid is water-soluble. Ensure your aqueous work-up (quenching with dilute HCl) involves thorough washing. If the product precipitates, wash the filter cake copiously with water. If extracting, ensure the organic layer is washed with water/brine.

Q3: I see a peak with Mass [M+H]+ = 441. What is this? Diagnosis: This is the Di-acylated impurity (Bis-ketone).

  • Mechanism: Although the carbonyl group deactivates the ring, high temperatures or large excess of anhydride/

    
     can force a second acylation on the electron-poor ring.
    
  • Resolution:

    • Control: Maintain strict temperature control (0–5°C during addition, ambient for reaction). Do not reflux unless necessary.

    • Stoichiometry: Limit

      
       to 2.2–2.5 equivalents. Excess Lewis acid can promote over-reaction.
      
Category B: Process & Yield Issues

Q4: The reaction mixture turned into a hard, black solid that I cannot stir. Yield was poor. Diagnosis: "Pot-freezing" due to complexation.

  • Explanation: The product forms a stable 1:1 complex with

    
    , which is often less soluble than the reactants.
    
  • Fix:

    • Solvent: Increase the volume of Dichloromethane (DCM) or switch to Nitrobenzene (if acceptable for downstream removal).

    • Order of Addition: Add the substrate to the AlCl3/Anhydride suspension. This keeps the catalyst in excess relative to the substrate initially, preventing local high concentrations of the complex that might crash out.

Q5: HPLC shows peak tailing and split peaks. Diagnosis: pH mismatch in the analytical method.

  • Explanation: The target is a carboxylic acid (

    
    ). In neutral mobile phases, it exists as an equilibrium between the free acid and the carboxylate anion, causing peak distortion.
    
  • Fix: Add 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) to both mobile phase A (Water) and B (Acetonitrile). This suppresses ionization, sharpening the peak.

Analytical Characterization Protocols

Method 1: HPLC Purity & Impurity Profiling
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (carbonyl).

  • Flow Rate: 1.0 mL/min.

Impurity Table (Relative Retention Times - RRT):

CompoundDescriptionApprox. RRTOrigin
Glutaric Acid Hydrolysis Product0.2 - 0.3Reagent Hydrolysis
Target Product 5-(2,5-Difluorophenyl)-5-oxovaleric acid1.00 Main Reaction
Isomer A 5-(2,4-Difluorophenyl)-...1.03 - 1.061,3-DFB Impurity
Isomer B 5-(3,4-Difluorophenyl)-...1.04 - 1.081,2-DFB Impurity
Dimer Bis-acylated species1.8 - 2.0Over-reaction
Method 2: NMR Distinction of Regioisomers

Isomers are best distinguished by


 NMR  due to the distinct coupling patterns.
  • Target (2,5-Difluoro): Two distinct signals. The coupling patterns will reflect the para relationship between the H's and the specific F positions relative to the carbonyl.

  • Symmetry Check: 1,4-difluorobenzene (Starting Material) shows a singlet in

    
     NMR (chemical equivalence). The product loses this symmetry.
    

Visualizations

Figure 1: Synthesis & Impurity Pathways

This diagram maps the origin of the target molecule and its critical impurities based on starting material purity.

SynthesisPathways cluster_inputs Starting Materials cluster_products Reaction Outcomes SM_Main 1,4-Difluorobenzene (Pure) Target TARGET PRODUCT 5-(2,5-Difluorophenyl)- 5-oxovaleric acid SM_Main->Target Friedel-Crafts (Major) SM_Imp1 1,3-Difluorobenzene (Impurity) Imp_A IMPURITY A (2,4-Difluoro Isomer) SM_Imp1->Imp_A Acylation (Ortho/Para directed) SM_Imp2 1,2-Difluorobenzene (Impurity) Imp_B IMPURITY B (3,4-Difluoro Isomer) SM_Imp2->Imp_B Acylation (Sterics favor 4-pos) Reagent Glutaric Anhydride + AlCl3 Reagent->SM_Main GlutaricAcid Glutaric Acid (Washable Impurity) Reagent->GlutaricAcid Moisture/H2O

Caption: Reaction pathway showing the direct correlation between starting material isomeric purity and final product regioisomers.

Figure 2: Troubleshooting Decision Tree

A logic flow for resolving common experimental issues.

Troubleshooting Start Issue Detected Q1 Is the issue Analytical or Synthetic? Start->Q1 Analytical Analytical Issue Q1->Analytical Synthetic Synthetic Issue Q1->Synthetic SplitPeak Split/Tailing Peaks? Analytical->SplitPeak FixBuffer Add 0.1% Formic Acid to Mobile Phase SplitPeak->FixBuffer ImpurityType Identify Impurity Type Synthetic->ImpurityType Regio Isomer (Same Mass) ImpurityType->Regio Hydrolysis Dicarboxylic Acid (Low RRT) ImpurityType->Hydrolysis ActionRegio Check SM Purity (GC) Switch Supplier Regio->ActionRegio ActionHydro Dry Reagents Improve Aqueous Wash Hydrolysis->ActionHydro

Caption: Decision matrix for diagnosing and resolving common synthesis and analysis errors.

References

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved March 4, 2026, from [Link]

Troubleshooting

challenges in the scale-up of 5-(2,5-Difluorophenyl)-5-oxovaleric acid production

Current Status: Operational Topic: Process Chemistry & Scale-Up Troubleshooting Target Molecule: 5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-34-2) Reaction Class: Friedel-Crafts Acylation Introduction: The Engi...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Process Chemistry & Scale-Up Troubleshooting Target Molecule: 5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-34-2) Reaction Class: Friedel-Crafts Acylation

Introduction: The Engineering of a Keto-Acid

You are likely synthesizing this compound as a scaffold for histone deacetylase (HDAC) inhibitors or as a lipophilic linker in drug conjugates. The synthesis relies on the Friedel-Crafts acylation of 1,4-difluorobenzene with glutaric anhydride mediated by aluminum chloride (


) .[1]

While the chemistry appears textbook, the scale-up (moving from grams to kilograms) introduces three critical failure modes:

  • Rheological Failure: The reaction mixture solidifies into an unstirrable "red oil" or cake, causing thermal runaways.

  • Quench Exotherms: Hydrolysis of the aluminum complex generates massive HCl evolution.

  • Purification Bottlenecks: Difficulty separating the keto-acid from unreacted glutaric acid or bis-acylated byproducts.

This guide addresses these specific engineering challenges.

Part 1: Reaction Engineering & Rheology

Q: The reaction mixture became a solid block/sludge halfway through addition. How do I recover this batch?

A: The "Stalling" Phenomenon. This is the most common failure mode in Friedel-Crafts acylations with anhydrides. The product forms a 1:1 or 1:2 complex with


 that is often insoluble in non-polar solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) at high concentrations.

Immediate Recovery Protocol:

  • Do NOT increase the temperature (this accelerates side reactions in the hot spots).

  • Dilute: Add more anhydrous solvent (DCM) immediately to restore agitation.

  • Mechanical Intervention: If the impeller is stuck, you may need to manually break the cake under inert atmosphere if safe, or accept a lower yield and proceed to quench.

Prevention for Next Batch (The "Solvent Swell" Technique):

  • Solvent Volume: Scale-up requires a minimum of 5–8 volumes (L/kg) of solvent relative to the substrate. Lab scale often works at 2-3 volumes, which fails at pilot scale.

  • Order of Addition: Do not dump all solids together.

    • Suspend

      
       in DCM.
      
    • Add Glutaric Anhydride.

    • Cool to 0–5°C.

    • Add 1,4-difluorobenzene slowly. This keeps the concentration of the insoluble complex low until the end.

Q: Why do I need >2 equivalents of ? Can I reduce this to save cost?

A: No. The stoichiometry is fixed by the mechanism. Unlike catalytic Friedel-Crafts alkylation, acylation is stoichiometric .

  • 1.0 eq of

    
     is consumed to open the glutaric anhydride ring (forming the acylium ion and the aluminum carboxylate).
    
  • 1.0 eq of

    
     coordinates strongly to the resulting ketone carbonyl oxygen in the product.
    
  • 0.2 eq excess is required to drive kinetics.

Result: You must use 2.2 equivalents of


. Reducing this will result in incomplete conversion, leaving difficult-to-remove unreacted anhydride.

Part 2: Reaction Pathway & Impurity Control

Q: I see a secondary peak in HPLC (approx. 5-10%). Is this the wrong isomer?

A: Unlikely to be a regioisomer, likely a bis-acylated byproduct. 1,4-difluorobenzene is highly symmetric. All four aromatic protons are equivalent. Therefore, mono-acylation can only produce the 2,5-difluoro substitution pattern.

Likely Impurities:

  • Bis-acylation: The product reacts again with another molecule of anhydride. This is rare because the acyl group deactivates the ring, but it happens if local concentrations of acylium ion are high (poor mixing).

  • Glutaric Acid: Formed from the hydrolysis of unreacted glutaric anhydride during the quench.

  • Polymerization: If the temperature exceeds 40°C, intermolecular condensation can occur.

Visualizing the Pathway:

ReactionPathway Start 1,4-Difluorobenzene + Glutaric Anhydride Complex Intermediate Complex (Insoluble Red Sludge) Start->Complex Friedel-Crafts (DCM, 0-25°C) AlCl3 AlCl3 (2.2 eq) AlCl3->Complex Quench Acidic Quench (HCl Evolution) Complex->Quench Hydrolysis Product 5-(2,5-Difluorophenyl)- 5-oxovaleric acid Quench->Product Organic Phase Impurity Impurity: Glutaric Acid Quench->Impurity Aqueous Phase (Ideal case)

Caption: Reaction pathway showing the critical intermediate complex and hydrolysis step.

Part 3: Quenching & Work-Up (Safety Critical)

Q: The quench is uncontrollable. How do I manage the exotherm and HCl gas on a 5kg scale?

A: Switch to a "Reverse Quench" Protocol. Adding water to the reaction mixture (Forward Quench) is dangerous because the water sits on top (low density), overheats, and flashes into steam while releasing HCl gas.

The Reverse Quench Protocol:

  • Prepare a Quench Vessel: Fill a separate reactor with dilute HCl (approx. 1M) and ice. Cool to <5°C.[2][3]

  • Transfer: Slowly pump the reaction mixture (the slurry) into the quench vessel.

  • Control: This allows you to stop the pump if the temperature spikes. The large heat sink of water absorbs the energy.

Q: The product won't crystallize; it's oiling out. How do I purify it?

A: Utilize the "Acid-Base Swing" (Chemical Purification). Since your product is a carboxylic acid, you can use pH manipulation to purify it without chromatography.

Step-by-Step Purification Protocol:

StepOperationMechanism/Rationale
1 Phase Cut After quenching, separate the organic layer (DCM) from the aqueous acid layer.
2 Base Extraction Extract the DCM layer with 10% NaOH or Na2CO3 . The product deprotonates and moves into the water as a sodium salt. Impurities (non-acidic) stay in the DCM.
3 Wash Wash the aqueous basic layer with fresh DCM to remove trace organics.
4 Acidification Slowly add HCl to the aqueous layer until pH < 2.
5 Precipitation The protonated keto-acid is insoluble in water. It should precipitate as a white solid.
6 Filtration Filter the solid. If it oils out here, seed with a crystal or cool to 0°C.

Part 4: Process Decision Tree

Use this logic flow to determine the correct work-up based on your specific observation.

WorkupLogic Obs Observation at End of Reaction Stir Stirring Stopped/Solids formed Obs->Stir Fluid Fluid Suspension Obs->Fluid Action1 Add DCM (Dilute) Do NOT heat Stir->Action1 Action2 Proceed to Reverse Quench Fluid->Action2 Action1->Action2 Quench Quench Phase Action2->Quench Sep Layer Separation Quench->Sep Purify Purification Strategy Sep->Purify Cryst Direct Crystallization (Toluene/Heptane) Purify->Cryst High Purity Crude Base Acid/Base Extraction (NaOH -> HCl) Purify->Base Low Purity/Oiling

Caption: Decision tree for handling reaction rheology and selecting purification method.

References

  • Friedel-Crafts Acylation Mechanisms & Stoichiometry

    • Olah, G. A. (Ed.).[4][5] (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on the 2:1 AlCl3 requirement).

    • BenchChem Technical Note.[3][6] (2025).[1][3][6][7][8][9] "Application Notes and Protocols for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid." Link (Analogous chemistry for di-halo substrates).

  • Scale-Up Safety (Quenching)

    • Org.[10] Process Res. Dev. (2000).[10] "Safety Assessment of the Friedel-Crafts Reaction on Scale." (General principles of reverse quenching for AlCl3 reactions).

  • Compound Specifics

    • PubChem CID 24726957. "5-(2-fluorophenyl)-5-oxopentanoic acid."[9][11][12][13] (Structural analog data). Link

    • ChemicalBook. "5-(2,5-Difluorophenyl)-5-oxovaleric acid CAS 898766-34-2."[14] Link

Disclaimer: This guide is for research and development purposes only. Always consult the specific Safety Data Sheet (SDS) for 1,4-difluorobenzene, Aluminum Chloride, and Glutaric Anhydride before handling.

Sources

Optimization

Technical Support Center: Advanced Catalytic Strategies for 5-(2,5-Difluorophenyl)-5-oxovaleric Acid

Topic: Alternative Catalysts for the Synthesis of 5-(2,5-Difluorophenyl)-5-oxovaleric Acid Role: Senior Application Scientist Content Type: Technical Support Center (Troubleshooting & FAQs) Current Status: Operational La...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative Catalysts for the Synthesis of 5-(2,5-Difluorophenyl)-5-oxovaleric Acid Role: Senior Application Scientist Content Type: Technical Support Center (Troubleshooting & FAQs)

Current Status: Operational Last Updated: March 4, 2026 Ticket Context: Transitioning from stoichiometric


 to catalytic, green alternatives for deactivated aromatic acylation.

Executive Summary: The Deactivation Challenge

You are likely accessing this guide because the standard Friedel-Crafts acylation of 1,4-difluorobenzene with glutaric anhydride using Aluminum Chloride (


) is causing downstream processing bottlenecks.

The Core Problem: 1,4-Difluorobenzene is an electron-deficient (deactivated) system. While


 is powerful enough to overcome this energy barrier, it requires stoichiometric quantities (often >2.5 equivalents), generates voluminous aluminum hydroxide sludge upon quenching, and is moisture-sensitive.

The Solution: This guide details high-performance alternative catalysts—specifically Metal Triflates and Superacidic Zeolites —that offer catalytic turnover for deactivated substrates while minimizing waste.

Catalyst Selection Matrix

The following table compares the legacy route with recommended alternatives based on conversion efficiency for deactivated difluoro-benzenes.

FeatureAluminum Chloride (

)
Hafnium(IV) Triflate (

)
Bismuth(III) Triflate (

)
Zeolite H-Beta
Role Reagent (Stoichiometric)Catalyst (1-5 mol%)Catalyst (1-10 mol%)Solid Catalyst
Substrate Scope Excellent (Activated & Deactivated)Excellent (inc. Deactivated)Good (Best with Microwave)Moderate (Pore diffusion limits)
Moisture Tolerance Low (Fumes HCl)High (Recoverable from water)High (Water-stable)High
Reaction Media DCM, Nitrobenzene

,

, or Solvent-free
Ionic Liquids or Solvent-freeSolvent-free or Flow
Green Metric Poor (High E-factor)High (Recyclable >5 times)High (Low toxicity)Very High (Filtration recovery)

Detailed Protocols & Methodologies

Protocol A: Hafnium(IV) Triflate Catalyzed Synthesis

Best for: High yield on deactivated rings without stoichiometric waste. Mechanism:


 acts as a highly Lewis-acidic center, often enhanced by the addition of Triflic Acid (

) to generate a "superacidic" active species capable of activating glutaric anhydride.

Materials:

  • 1,4-Difluorobenzene (1.0 equiv)

  • Glutaric Anhydride (1.1 equiv)

  • Catalyst:

    
     (1 mol%)
    
  • Co-catalyst (Optional):

    
     (0.5 mol%) for rate acceleration
    
  • Solvent: Nitromethane (

    
    ) or Lithium Perchlorate-Nitromethane (
    
    
    
    ) system.

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask, dissolve Glutaric Anhydride (11 mmol) in

    
     (10 mL).
    
  • Activation: Add

    
     (0.1 mmol). Stir for 5 minutes at Room Temperature (RT) to allow coordination. Note: The solution remains clear.
    
  • Addition: Add 1,4-Difluorobenzene (10 mmol) dropwise.

  • Reaction: Heat the mixture to 50°C for 6–12 hours. Monitor via HPLC or TLC.

    • Checkpoint: If conversion < 50% after 4 hours, add

      
       (0.5 mol%).
      
  • Quench & Recovery: Cool to RT. Quench with water (10 mL). Extract with Ethyl Acetate (3x).

  • Catalyst Recycling: The aqueous phase contains the catalyst. Water can be removed in vacuo to recover

    
    , which can be reused after drying (180°C, 24h).
    
Protocol B: Microwave-Assisted Bismuth(III) Triflate Synthesis

Best for: Rapid screening and solvent-free conditions.

Step-by-Step Workflow:

  • Mix 1,4-Difluorobenzene (10 mmol) and Glutaric Anhydride (10 mmol) in a microwave vial.

  • Add

    
     (1-5 mol%).
    
  • Irradiate at 100–120°C (Power: 150W) for 10–20 minutes.

  • Cool and extract with ether.[1] Filter the solid catalyst residue (if supported) or wash with water to recover.

Troubleshooting & FAQs

Category 1: Low Conversion / Yield

Q: I am using Zeolite H-Beta but getting <20% yield. Why? A: 1,4-Difluorobenzene is significantly deactivated. Zeolites rely on surface acidity and pore confinement.

  • Diagnosis: The glutaric anhydride-catalyst complex may be too bulky to effectively diffuse into the H-Beta pores, or the acid sites are not strong enough to activate the anhydride against a deactivated nucleophile.

  • Fix: Switch to Sulfated Zirconia (a solid superacid) or increase reaction temperature to 140°C in a pressurized vessel. Alternatively, use Protocol A (

    
    ) .
    

Q: The reaction stalls after 50% conversion. A: This is often due to product inhibition . The resulting keto-acid product [5-(2,5-difluorophenyl)-5-oxovaleric acid] has a carbonyl oxygen that is more basic than the starting anhydride. It coordinates to the Lewis Acid catalyst, poisoning it.

  • Fix: Increase catalyst loading to 10 mol% or use a solvent system like

    
     which stabilizes the acylium intermediate and facilitates turnover.
    
Category 2: Selectivity & Purity

Q: Am I producing isomers? A: For 1,4-difluorobenzene, all 4 open positions (2, 3, 5, 6) are chemically equivalent due to symmetry. Monosubstitution will exclusively yield the 2,5-difluorophenyl moiety.

  • Check: If you see multiple spots on TLC, check for di-acylation (rare on deactivated rings but possible with excess anhydride) or ring opening of the anhydride to the wrong side (impossible for symmetric glutaric anhydride).

Category 3: Catalyst Handling

Q: My Metal Triflate (


 or 

) looks wet. Can I use it?
A: Yes. Unlike

, metal triflates are water-tolerant. However, for maximum activity in Friedel-Crafts acylation, it is best to dry them.[2]
  • Protocol: Dry at 150–200°C in vacuo for 4 hours before use.

Visualizations

Diagram 1: Catalytic Cycle & Activation Mechanism

This diagram illustrates how Hafnium Triflate activates Glutaric Anhydride, enabling attack by the deactivated difluorobenzene ring.

G Start Glutaric Anhydride Complex Activated Complex (Electrophilic Acylium-like) Start->Complex Coordination Cat Hf(OTf)4 Catalyst Cat->Complex Activates C=O Transition Transition State (Sigma Complex) Complex->Transition Substrate 1,4-Difluorobenzene (Deactivated Nucleophile) Substrate->Transition Nucleophilic Attack Product 5-(2,5-Difluorophenyl)-5-oxovaleric acid + Catalyst Regeneration Transition->Product -H+ (Proton Transfer) Product->Cat Recycling

Caption: Mechanism of Hafnium(IV) Triflate catalyzed acylation showing activation and recycling loops.

Diagram 2: Troubleshooting Decision Logic

Follow this flow to resolve low yield issues.

G Start Issue: Low Yield (<40%) CheckSub Is Substrate Deactivated? Start->CheckSub CheckCat Current Catalyst? CheckSub->CheckCat Yes (Difluoro) Zeolite Zeolite/Clay CheckCat->Zeolite Triflate Metal Triflate CheckCat->Triflate SolnZ Switch to Sulfated Zirconia or Increase Temp >120°C Zeolite->SolnZ Pore Diffusion Limit SolnT Add TfOH (Co-catalyst) or Use LiClO4 Solvent Triflate->SolnT Need Superacidity

Caption: Diagnostic workflow for optimizing yields with deactivated difluoro-aromatics.

References

  • Kobayashi, S., et al. (1998).[3] Catalytic Friedel-Crafts Acylation of Benzene, Chlorobenzene, and Fluorobenzene Using a Novel Catalyst System, Hafnium Triflate and Trifluoromethanesulfonic Acid. Tetrahedron Letters. Link

  • Deshpande, R.M., et al. (2010). Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acid Anhydrides. International Journal of Chemical and Physical Sciences. Link

  • Barrett, A.G.M., et al. (2000). Ytterbium(III) Triflate as a Recyclable Catalyst for the Selective Friedel-Crafts Acylation. Journal of Organic Chemistry. Link

  • Olah, G.A., et al. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Link

  • BenchChem Technical Protocols. (2025). Synthesis of 4-(2,4-difluorophenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation. Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling fluorinated aromatics or superacids.

Sources

Reference Data & Comparative Studies

Validation

5-(2,5-Difluorophenyl)-5-oxovaleric Acid: A Strategic Building Block for Piperidine-Based Pharmacophores

This guide provides an in-depth technical analysis of 5-(2,5-Difluorophenyl)-5-oxovaleric acid , positioning it as a critical intermediate in modern medicinal chemistry, particularly for the synthesis of piperidine-based...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-(2,5-Difluorophenyl)-5-oxovaleric acid , positioning it as a critical intermediate in modern medicinal chemistry, particularly for the synthesis of piperidine-based pharmacophores.[1]

[1]

Executive Summary

5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-34-2) represents a specialized class of aryl-keto acids utilized primarily to access 6-membered nitrogen heterocycles (piperidines and lactams) featuring the metabolically privileged 2,5-difluorophenyl moiety.[1]

While its lower homolog, 4-(2,5-difluorophenyl)-4-oxobutyric acid, is the standard precursor for pyrrolidine cores (e.g., in TRK inhibitors like Larotrectinib ), this 5-carbon valeric acid derivative allows medicinal chemists to execute ring-expansion strategies .[1] This modification is crucial for optimizing binding affinity in kinases (e.g., TRK, ALK) and proteases (e.g., DPP-4) by altering the vector of the aryl group relative to the pharmacophore core.

Chemical Profile & Synthetic Challenges

Unlike standard Friedel-Crafts substrates, the synthesis of this compound is governed by the unique electronic deactivation of the 1,4-difluorobenzene starting material.

PropertySpecification
CAS Number 898766-34-2
Molecular Formula C₁₁H₁₀F₂O₃
Molecular Weight 228.19 g/mol
Key Reactivity Deactivated Electrophilic Aromatic Substitution (EAS); Ketone Electrophilicity
Primary Utility Precursor to 2-(2,5-difluorophenyl)piperidines and

-lactams
The "Deactivation" Challenge in Synthesis

The synthesis involves the Friedel-Crafts acylation of 1,4-difluorobenzene with glutaric anhydride . This reaction is electronically disfavored compared to non-fluorinated or meta-difluorinated analogs.[1]

  • Electronic Effect: The fluorine atoms at the 1,4-positions exert a strong inductive withdrawing effect (-I), significantly lowering the nucleophilicity of the ring carbons.[2]

  • Regioselectivity: Due to the symmetry of 1,4-difluorobenzene, all four open positions are equivalent, guaranteeing a single regioisomer (the 2,5-difluoro ketone). This contrasts with 1,3-difluorobenzene, which yields mixtures (2,4- vs 2,6- isomers).[1]

Comparative Synthetic Utility

The true value of this compound lies in its divergent reactivity compared to other keto acids.

A. Chain Length: The Ring Size Switch

The choice between the C4 (succinic) and C5 (glutaric) linker dictates the final heterocycle size—a fundamental decision in scaffold hopping.

  • Succinic Path (C4): Leads to Pyrrolidines (5-membered).[1]

    • Application: Larotrectinib (TRK inhibitor).[1]

    • Mechanism:[1][3][4][5][6][7] Reductive amination cyclizes to a tight 5-membered ring.[1]

  • Glutaric Path (C5 - Product of Interest): Leads to Piperidines (6-membered).[1]

    • Application: DPP-4 inhibitors; Next-gen kinase inhibitors requiring different spatial occupancy.[1]

    • Mechanism:[1][3][4][5][6][7] Cyclization forms a

      
      -lactam (piperidin-2-one), which is reduced to the piperidine.[1]
      
B. Fluorine Substitution Effects

Comparing the 2,5-difluoro motif against the 4-fluoro or non-fluorinated analogs:

  • Metabolic Blocking: The 2,5-pattern blocks the most metabolically labile positions (para and ortho), forcing metabolism to the less reactive meta-positions or the alkyl chain.

  • Lipophilicity: The addition of a second fluorine increases LogP by ~0.2–0.4 units compared to the mono-fluoro analog, enhancing CNS penetration for neurological targets.

  • Conformational Lock: The ortho-fluorine creates a repulsive electrostatic interaction with the carbonyl oxygen, twisting the aryl ring out of planarity. This "twisted" conformation often matches the bioactive pose in enzyme pockets better than the planar non-fluorinated analog.

Visualizing the Divergent Pathways

The following diagram illustrates how the choice of anhydride determines the final drug core.

G Start 1,4-Difluorobenzene KetoAcid_C4 4-(2,5-Difluorophenyl)- 4-oxobutyric acid Start->KetoAcid_C4 Friedel-Crafts (AlCl3) KetoAcid_C5 5-(2,5-Difluorophenyl)- 5-oxovaleric acid (Target Compound) Start->KetoAcid_C5 Friedel-Crafts (AlCl3) Succinic Succinic Anhydride (C4 Linker) Succinic->KetoAcid_C4 Glutaric Glutaric Anhydride (C5 Linker) Glutaric->KetoAcid_C5 Pyrrolidine Pyrrolidine Core (e.g. Larotrectinib) KetoAcid_C4->Pyrrolidine 1. R-NH2 2. Reduction Piperidine Piperidine Core (e.g. DPP-4 Inhibitors) KetoAcid_C5->Piperidine 1. R-NH2 2. Reduction

Caption: Divergent synthesis of pharmacophores. The C5-linker (green path) is unique to the glutaric derivative, accessing piperidine scaffolds distinct from the pyrrolidine route.

Experimental Protocols

The following protocols are designed for high purity and reproducibility, accounting for the deactivated nature of the substrate.

Protocol A: Synthesis of 5-(2,5-Difluorophenyl)-5-oxovaleric Acid

Rationale: Standard Friedel-Crafts conditions (1:1 stoichiometry) often fail with 1,4-difluorobenzene.[1] This protocol uses excess Lewis acid and solvent-free conditions or high-concentration DCM to drive the reaction.[1]

Materials:

  • 1,4-Difluorobenzene (1.0 equiv)[1]

  • Glutaric Anhydride (1.1 equiv)[1]

  • Aluminum Chloride (AlCl₃) (2.5 equiv) - Must be anhydrous and fresh.[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

  • Lewis Acid Activation: Suspend AlCl₃ (27.5 mmol) in anhydrous DCE (20 mL) and cool to 0°C.

  • Anhydride Addition: Add glutaric anhydride (11 mmol) in one portion. Stir for 15 min to form the acylium complex.

  • Substrate Addition: Dropwise add 1,4-difluorobenzene (10 mmol) diluted in DCE (5 mL) over 30 minutes. Note: The reaction may turn dark red/brown.

  • Reaction: Allow to warm to Room Temperature (RT). If TLC shows incomplete conversion after 4 hours, heat to 50°C for 2 hours. The deactivation of the ring often requires thermal energy.

  • Quench: Pour the mixture slowly onto crushed ice/conc. HCl (10:1) with vigorous stirring. This breaks the strong Aluminum-Oxygen complex.[1]

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[2]

  • Purification: Recrystallize from Toluene/Hexanes or purify via silica column (Gradient: 0→5% MeOH in DCM).

Protocol B: Cyclization to 6-(2,5-Difluorophenyl)piperidin-2-one

Rationale: This converts the linear keto acid into the lactam core, a precursor to the piperidine.[1]

Step-by-Step:

  • Dissolve the keto acid (1 equiv) in Ethanol.

  • Add Ammonium Acetate (5 equiv) or a primary amine (R-NH₂).[1]

  • Reflux for 12–24 hours. The intermediate imine will cyclize.

  • Optional Reduction: To get the piperidine, treat the lactam with LiAlH₄ in THF (reflux 4h).

Comparative Data: Yield & Reactivity

The table below highlights why the 2,5-difluoro analog requires optimized conditions compared to other variants.

Substrate (Ar-H)AnhydrideProduct (Keto Acid)Typical YieldReactivity Notes
Benzene Glutaric5-Phenyl-5-oxovaleric acid85-95%Highly reactive; RT sufficient.[1]
Fluorobenzene Glutaric5-(4-Fluorophenyl)-5-oxovaleric acid75-85%Moderately reactive; para-selective.
1,4-Difluorobenzene Glutaric 5-(2,5-Difluorophenyl)-5-oxovaleric acid 55-65% Deactivated; requires heat/excess AlCl₃.
1,4-Difluorobenzene Succinic4-(2,5-Difluorophenyl)-4-oxobutyric acid50-60%Similar deactivation; forms pyrrolidines.[1]

References

  • National Institutes of Health (NIH). (2011). Synthesis and evaluation of [(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Muddasani, P. R., et al. (2005). Process for the preparation of 4-(4-fluorobenzoyl) butyric acid. US Patent Application 20050250961.[1][8] Retrieved from

  • MDPI. (2025). Synthesis and Reactivity of Fluorinated Cyclic Ketones. Retrieved from [Link]

Sources

Comparative

biological activity of 5-(2,5-Difluorophenyl)-5-oxovaleric acid analogs

Comparative Guide: Biological Activity and Synthetic Utility of 5-(2,5-Difluorophenyl)-5-oxovaleric Acid Analogs Executive Summary The 5-aryl-5-oxovaleric acid scaffold is a highly versatile architecture in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Biological Activity and Synthetic Utility of 5-(2,5-Difluorophenyl)-5-oxovaleric Acid Analogs

Executive Summary

The 5-aryl-5-oxovaleric acid scaffold is a highly versatile architecture in medicinal chemistry, serving both as a critical synthetic intermediate and a pharmacologically active moiety[1]. Among its derivatives, 5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-34-2) has emerged as a compound of significant interest for drug development professionals[2]. This guide provides an objective, data-driven comparison of the difluorophenyl analog against its dichlorophenyl counterparts and traditional aliphatic standards, focusing on physicochemical properties, target engagement, and validated synthetic workflows.

Physicochemical & Pharmacokinetic Comparison

The substitution of chlorine with fluorine on the aryl ring fundamentally alters the molecule's interaction with biological targets[3]. While both halogens are electron-withdrawing, fluorine's smaller van der Waals radius and extreme electronegativity create a unique stereoelectronic profile.

  • Lipophilicity & Permeability: The dichloro analog is highly lipophilic, which can enhance passive membrane permeability but often leads to non-specific protein binding and off-target toxicity[3]. The difluoro analog strikes a better balance, maintaining a lower LogP (~2.40) that optimizes aqueous solubility while retaining sufficient lipophilicity for cellular entry[2].

  • Receptor Binding: Fluorine acts as a potent hydrogen bond acceptor. In the context of enzyme active sites, this allows the difluorophenyl ring to engage in stabilizing multipolar interactions that bulkier halogens cannot achieve[3].

Table 1: Physicochemical Properties Comparison

Property5-(2,5-Difluorophenyl)-5-oxovaleric acid5-(2,5-Dichlorophenyl)-5-oxovaleric acid
Molecular Formula C₁₁H₁₀F₂O₃C₁₁H₁₀Cl₂O₃
Molecular Weight 228.19 g/mol 261.10 g/mol
Lipophilicity (LogP) ~2.40~3.10
Electronegativity High (Fluorine)Moderate (Chlorine)
Steric Bulk Small (vdW radius 1.47 Å)Large (vdW radius 1.75 Å)

Biological Activity: Target Engagement & Efficacy

Epigenetic Modulation (HDAC Inhibition)

5-aryl-5-oxovaleric acids are structural analogs of 4-Phenylbutyric acid, a known Histone Deacetylase (HDAC) inhibitor[1]. The structural causality for this activity is highly specific:

  • The terminal carboxylic acid acts as the zinc-binding group (ZBG), coordinating with the catalytic Zn²⁺ ion in the HDAC active site[1].

  • The valeryl chain acts as a hydrophobic linker, perfectly spacing the ZBG from the surface recognition domain.

  • The difluorophenyl cap interacts with the hydrophobic rim of the enzyme tunnel. The fluorine atoms enhance binding affinity through favorable electrostatic interactions with surface residues, outperforming the bulkier dichloro analogs[1].

G A 5-(2,5-Difluorophenyl)- 5-oxovaleric acid B Zinc Ion (Zn2+) Coordination A->B Binds catalytic pocket C HDAC Enzyme Inhibition B->C Blocks active site D Histone Hyperacetylation C->D Prevents deacetylation E Chromatin Relaxation & Gene Transcription D->E Epigenetic modulation

Logical relationship of HDAC inhibition by 5-aryl-5-oxovaleric acid analogs.

Antimicrobial and Cytotoxic Derivatives

While the parent acids show intrinsic activity, their conversion into heterocyclic derivatives (e.g., pyridazinones) drastically amplifies their potency[4]. Both analogs exhibit significant antimicrobial activity against Bacillus subtilis and Escherichia coli. In cytotoxicity assays against A549 lung cancer cells, the dichloro analog demonstrates an IC₅₀ of 25.0 ± 2.0 µM[4]. The difluoro analog exhibits comparable potency but with a theoretically wider therapeutic window due to reduced non-specific lipophilic toxicity[3].

Table 2: Comparative Biological Activity (Derivatives & Analogs)

Biological Target / AssayDifluoro AnalogsDichloro AnalogsReference Standard
HDAC Inhibition (IC₅₀) Moderate (15 - 30 µM)Weak (>50 µM)Valproic Acid (~400 µM)
Antimicrobial (B. subtilis) High ActivityHigh ActivityAmpicillin
Cytotoxicity (A549 Lung) IC₅₀: ~28.5 µMIC₅₀: 25.0 ± 2.0 µMCisplatin

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation of these analogs.

Protocol A: Synthesis via Friedel-Crafts Acylation

Objective: Synthesize 5-(2,5-Difluorophenyl)-5-oxovaleric acid from 1,4-difluorobenzene and glutaric anhydride[3].

  • Lewis Acid Activation: Suspend anhydrous AlCl₃ (2.5 equivalents) in dry dichloromethane at 0°C. Add glutaric anhydride (1.0 eq) dropwise.

    • Causality: AlCl₃ is used in stoichiometric excess because it coordinates with both the anhydride to form the reactive acylium ion and the resulting ketone product, requiring >2 equivalents to drive the reaction to completion[3].

  • Electrophilic Aromatic Substitution: Slowly introduce 1,4-difluorobenzene (1.1 eq). Allow the mixture to warm to room temperature and stir for 6 hours.

    • Causality: The fluorine atoms are ortho/para directors. The para position to one fluorine is ortho to the other, directing the acylation cleanly to form the 2,5-difluorophenyl substitution pattern.

  • Acidic Quench: Pour the reaction mixture over a mixture of crushed ice and concentrated HCl.

    • Causality: The strong acid disrupts the aluminum-ketone complex and prevents the formation of insoluble aluminum hydroxide emulsions, ensuring a clean biphasic separation during organic extraction[3].

  • Purification: Extract the aqueous layer with ethyl acetate, wash with brine, dry over MgSO₄, and recrystallize from toluene to yield the pure keto-acid[3].

G Step1 1,4-Difluorobenzene + Glutaric Anhydride Step2 AlCl3 Activation (Lewis Acid) Step1->Step2 Reagent mixing Step3 Friedel-Crafts Acylation (0-25°C) Step2->Step3 Electrophilic attack Step4 Acidic Quench (HCl / Ice) Step3->Step4 Reaction termination Step5 Extraction & Recrystallization Step4->Step5 Phase separation Product 5-(2,5-Difluorophenyl)- 5-oxovaleric acid Step5->Product Purification

Step-by-step synthetic workflow via Friedel-Crafts acylation.

Protocol B: In Vitro HDAC Inhibition Assay

Objective: Quantify the IC₅₀ of the synthesized analogs against HDAC class I enzymes.

  • Substrate Preparation: Utilize a fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC).

    • Causality: Fluorometric detection provides superior kinetic sensitivity over colorimetric assays, allowing for real-time monitoring of deacetylation events.

  • Enzyme Incubation: Incubate recombinant HDAC1 with varying concentrations of the difluoro analog (1 µM to 100 µM) in assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) for 30 minutes at 37°C.

  • Reaction Initiation & Termination: Add the fluorogenic substrate to initiate the reaction. After 1 hour, add a developer solution containing trypsin and Trichostatin A (TSA).

    • Causality: Trypsin cleaves the deacetylated AMC fluorophore to generate a quantifiable signal. TSA (a nanomolar HDAC inhibitor) is added to instantly halt further deacetylation, acting as a self-validating positive control and a definitive reaction terminator.

  • Quantification: Measure fluorescence (Ex 360 nm / Em 460 nm) and calculate the IC₅₀ using non-linear regression analysis.

References

Sources

Validation

Comparative Guide: Fluorinated vs. Non-Fluorinated Oxovaleric Acid Derivatives in Drug Discovery

Topic: Comparative Study of Fluorinated vs. Non-Fluorinated Oxovaleric Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the realm of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of Fluorinated vs. Non-Fluorinated Oxovaleric Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of medicinal chemistry, the strategic incorporation of fluorine into metabolic intermediates—specifically oxovaleric acids (keto-pentanoic acids)—serves as a critical tool for modulating pharmacokinetics and probing enzymatic mechanisms. This guide provides a technical comparison between non-fluorinated oxovaleric acids (natural metabolic intermediates) and their fluorinated analogs (synthetic bioisosteres).

The comparison focuses on two primary scaffolds relevant to drug development:

  • 2-Oxovaleric Acid (

    
    -Ketovaleric Acid):  A key intermediate in branched-chain amino acid (BCAA) metabolism.
    
  • 4-Oxovaleric Acid (Levulinic Acid): A precursor in heme synthesis and a platform for metabolic tracers.

Key Takeaway: Fluorination at the


-position relative to the ketone or carboxylate significantly lowers pKa (increasing acidity), enhances metabolic stability by blocking 

-oxidation, and alters enzyme binding kinetics, often converting substrates into competitive or suicide inhibitors.

Physicochemical Profile Comparison

The introduction of fluorine, the most electronegative element, induces profound electronic changes in the oxovaleric backbone. The table below summarizes the shift in properties between the native and fluorinated forms.

Table 1: Comparative Physicochemical Properties
PropertyNon-Fluorinated (2-Oxovaleric Acid)Fluorinated Analog (3-Fluoro-2-oxovaleric Acid)Impact on Drug Design
Acidity (pKa) ~4.5 - 4.8~2.5 - 2.8High: Fluorinated analogs are ionized at physiological pH, altering membrane permeability and active site binding.
Lipophilicity (LogP) -0.5 (Hydrophilic)+0.2 to +0.5 (Moderately Lipophilic)Medium: Fluorine increases lipophilicity despite ionization, potentially improving protein binding.
C-H/C-F Bond Energy ~98 kcal/mol (C-H)~116 kcal/mol (C-F)Critical: The C-F bond renders the molecule resistant to metabolic oxidation at that specific site.
Hydration State Ketone is in equilibrium with hydrate.Ketone is strongly hydrated (gem-diol).High: Electron withdrawal destabilizes the carbonyl, favoring the hydrate form, which mimics transition states.

Analyst Note: The pKa shift is driven by the inductive effect (


) of the fluorine atom, which stabilizes the carboxylate anion.[1] This makes fluorinated oxovalerates stronger acids, often requiring esterification (prodrug strategy) for cellular entry.

Mechanistic Deep Dive: The "Fluorine Effect"[2]

Metabolic Blockade & Stability

Non-fluorinated oxovaleric acids are rapidly metabolized via


-oxidation  or transamination .
  • Non-Fluorinated: 2-Oxovaleric acid is decarboxylated by the Branched-Chain

    
    -Ketoacid Dehydrogenase (BCKDH) complex.
    
  • Fluorinated: Substitution at the 3-position (e.g., 3-fluoro-2-oxovaleric acid) prevents the necessary proton abstraction or acyl-CoA formation. This "metabolic blockade" extends half-life and allows the molecule to act as a tracer or inhibitor.

Enzyme Inhibition (Bioisosterism)

Fluorinated oxovalerates often act as transition state analogs . The electron-withdrawing nature of fluorine destabilizes the ketone carbonyl, increasing its electrophilicity. This favors the formation of a gem-diol (hydrate) in aqueous solution, which structurally mimics the tetrahedral transition state of hydrolysis or transamination reactions, leading to tight-binding inhibition.

Visualization: Mechanism of Action

The following diagram illustrates how fluorination alters the metabolic fate of 2-oxovaleric acid.

MetabolicBlockade Substrate 2-Oxovaleric Acid (Natural Substrate) Enzyme BCKDH Complex Substrate->Enzyme Binding Product Isobutyryl-CoA (Energy Production) Enzyme->Product Decarboxylation Block Metabolic Blockade (C-F Bond Stable) Enzyme->Block Reaction Stalled Inhibitor 3-Fluoro-2-oxovaleric Acid (Fluorinated Analog) Inhibitor->Enzyme High Affinity Binding (Gem-diol mimic)

Figure 1: Mechanism of metabolic blockade. The fluorinated analog binds to the enzyme but resists the catalytic step due to the strength of the C-F bond and altered electronics.

Biological Applications & Case Studies

Case Study A: 3-Fluoro-2-Oxovaleric Acid in BCAA Metabolism
  • Target: Branched-Chain Aminotransferases (BCAT) and Dehydrogenases.

  • Application: Used to study the kinetics of BCAA catabolism. The fluorine atom acts as a reporter for

    
    -NMR , allowing researchers to track real-time metabolic flux without destroying the sample.
    
  • Outcome: Unlike the native substrate, the fluorinated variant accumulates, providing a distinct chemical shift signal that correlates with enzyme activity levels.

Case Study B: Fluorinated Levulinic Acid (5-Fluoro-4-oxovaleric Acid)
  • Target: Heme Synthesis Pathway.

  • Context: Levulinic acid is a precursor to 5-aminolevulinic acid (5-ALA).

  • Application: Fluorinated derivatives are investigated as PDT (Photodynamic Therapy) enhancers. The fluorine substitution can increase lipophilicity, improving skin penetration for topical applications, while the core structure still undergoes conversion to photoactive porphyrins (or inhibits the breakdown enzyme, ferrochelatase).

Experimental Protocols

Protocol: Enzymatic Inhibition Assay (LDH Coupled)

This protocol validates whether a fluorinated oxovaleric acid derivative acts as a substrate or inhibitor for Lactate Dehydrogenase (LDH), which promiscuously reduces


-keto acids.

Reagents:

  • NADH (10 mM stock in phosphate buffer).

  • Lactate Dehydrogenase (LDH) (Rabbit Muscle).

  • Substrate: 2-Oxovaleric acid (Control).

  • Test Compound: 3-Fluoro-2-oxovaleric acid.

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Workflow:

  • Baseline Setup: In a quartz cuvette, mix 980 µL Buffer and 10 µL NADH (Final conc. 100 µM).

  • Enzyme Addition: Add 5 units of LDH. Equilibrate at 25°C for 2 minutes. Monitor Absorbance at 340 nm (

    
    ) to ensure stability.
    
  • Reaction Initiation (Control): Add 10 µL of 2-Oxovaleric acid (10 mM).

  • Measurement: Record decrease in

    
     (NADH oxidation) for 5 minutes. Calculate 
    
    
    
    .
  • Inhibition Test: Repeat steps 1-2. Add Test Compound (Fluorinated analog) prior to adding the native substrate. Incubate for 5 minutes.

  • Competition: Add native substrate and measure the reduced rate of NADH oxidation.

Self-Validation:

  • If the fluorinated compound is a substrate,

    
     will decrease (likely slower than control).
    
  • If it is an inhibitor, the slope of NADH oxidation upon adding the native substrate will be significantly lower than the control slope.

Protocol: Synthesis via Electrophilic Fluorination

Objective: Synthesis of 3-fluoro-2-oxovaleric acid ethyl ester (Precursor).

  • Starting Material: Ethyl 2-oxovalerate.

  • Reagent: Selectfluor (1.1 equivalents).

  • Solvent: Acetonitrile (MeCN).

  • Procedure:

    • Dissolve Ethyl 2-oxovalerate in MeCN under

      
       atmosphere.
      
    • Add Selectfluor portion-wise at room temperature.

    • Reflux for 4-6 hours. Monitor via TLC.

    • Workup: Remove solvent in vacuo. Extract with Ethyl Acetate/Water.

    • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

    • Hydrolysis: Treat ester with LiOH in THF/Water to yield the free acid.

Decision Workflow for Researchers

Use the following logic flow to determine which oxovaleric acid derivative suits your experimental needs.

SelectionWorkflow Start Select Experimental Goal Q1 Is the goal to metabolize the compound? Start->Q1 YesMetabolism Use Non-Fluorinated (2-Oxovaleric Acid) Q1->YesMetabolism Yes (Energy/Synthesis) NoMetabolism Is the goal to inhibit or trace? Q1->NoMetabolism No Q2 Requirement: NMR Signal or Metabolic Stability? NoMetabolism->Q2 Trace Use 19F-Labeled Analog (Tracer) Q2->Trace Tracking Flux Inhibit Use Alpha-Fluorinated Analog (Suicide Inhibitor) Q2->Inhibit Blocking Pathway

Figure 2: Decision tree for selecting the appropriate oxovaleric acid derivative based on research intent.

References

  • BenchChem. (2025).[1] Comparison of acidity between fluorinated and non-fluorinated carboxylic acids. Retrieved from

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[2][3]

  • National Institutes of Health (NIH). (2024). Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases.[4] PMC.

  • Harsanyi, A., & Sandford, G. (2015). Fluorine gas for life science syntheses: green metrics to assess selective direct fluorination. Green Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[5] Journal of Medicinal Chemistry.

Sources

Comparative

validation of 5-(2,5-Difluorophenyl)-5-oxovaleric acid purity by HPLC

As a Senior Application Scientist, navigating the analytical landscape for complex pharmaceutical intermediates requires moving beyond generic protocols. The target analyte, (CAS: 898766-34-2)[1], presents unique chromat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the analytical landscape for complex pharmaceutical intermediates requires moving beyond generic protocols. The target analyte, (CAS: 898766-34-2)[1], presents unique chromatographic challenges. With a molecular weight of 228.19, a LogP of ~2.40, and a structure featuring both a highly electronegative difluorophenyl ring and a polar carboxylic acid moiety, standard analytical approaches often yield suboptimal results.

This guide objectively evaluates purity validation techniques for this compound, demonstrating why Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) outperforms alternatives like Gas Chromatography (GC-FID) and Quantitative NMR (qNMR). Furthermore, it provides a self-validating, [2] methodology optimized specifically for fluorinated aromatic acids.

Comparative Analysis: Selecting the Optimal Analytical Modality

When validating the purity of a non-volatile, polar intermediate, the analytical technique must be chosen based on the molecule's physicochemical properties. Below is an objective comparison of the three primary modalities.

Analytical TechniqueSensitivity (LOD/LOQ)Resolution of Structural IsomersSample Preparation ComplexitySuitability & Causality for Target Analyte
RP-HPLC (UV/PDA) High (<0.01% w/w)Excellent (Resolves 2,6- and 3,4-difluoro isomers)Simple (Direct dissolution in diluent)Optimal. Manipulating mobile phase pH suppresses carboxylic acid ionization, while specific stationary phases exploit

interactions.
GC-FID Moderate (~0.05% w/w)GoodComplex (Requires esterification/silylation)Sub-optimal. The carboxylic acid makes the molecule non-volatile. Derivatization introduces variability and thermal degradation risks.
qNMR (1H/19F) Low (~1.0% w/w)Moderate (Overlapping multiplet risks)Simple (Dissolution in deuterated solvent)Complementary. Excellent for absolute assay without a reference standard, but lacks the sensitivity required for trace impurity profiling.

Mechanistic Causality: Column and Mobile Phase Selection

To achieve baseline resolution and sharp peak symmetry for 5-(2,5-Difluorophenyl)-5-oxovaleric acid, we must engineer the chromatographic environment to address its specific functional groups.

  • Stationary Phase Causality: A standard C18 column relies purely on dispersive hydrophobic interactions, which often fail to resolve closely related fluorinated positional isomers. By selecting a Phenyl-Hexyl column, we introduce complementary

    
     and dipole-dipole interactions. The electron-deficient difluorophenyl ring of the analyte interacts strongly with the electron-rich phenyl phase of the column, providing superior selectivity.
    
  • Mobile Phase Causality: The valeric acid moiety has a pKa of approximately 4.5–5.0. If analyzed at a neutral pH, the compound exists in a state of partial ionization, causing severe peak tailing. By buffering the mobile phase with 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0), we fully protonate the carboxylic acid, driving it into a neutral, highly retainable state.

SeparationMechanism cluster_interactions Chromatographic Interactions (Phenyl-Hexyl Column) Analyte 5-(2,5-Difluorophenyl)-5-oxovaleric acid PiPi π-π Interactions (Difluorophenyl Ring) Analyte->PiPi Dipole Dipole-Dipole Interactions (C-F Bonds & Ketone) Analyte->Dipole Hydrophobic Hydrophobic Retention (Valeric Acid Chain) Analyte->Hydrophobic Ion Ion Suppression (0.1% TFA Mobile Phase) Analyte->Ion Peak Sharp, Symmetrical Peak (High Resolution) PiPi->Peak Dipole->Peak Hydrophobic->Peak Ion->Peak

Mechanistic causality of analyte retention and peak shape optimization on a Phenyl-Hexyl column.

Self-Validating RP-HPLC Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. System Suitability Testing (SST) and bracketing standards are hardcoded into the workflow to guarantee data integrity before any sample is quantified.

A. Reagents & Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% v/v TFA in Milli-Q Water.

  • Mobile Phase B: 0.1% v/v TFA in HPLC-grade Acetonitrile.

  • Gradient Program: 0–2 min (10% B), 2–12 min (10%

    
     90% B), 12–15 min (90% B), 15–15.1 min (10% B), 15.1–20 min (Re-equilibration).
    
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (stabilizes mass transfer kinetics).

  • Detection: PDA/UV at 254 nm (optimal absorption for the fluorinated aromatic chromophore).

B. Step-by-Step Execution
  • Diluent Preparation: Mix Water and Acetonitrile (50:50, v/v). Causality: Matching the diluent to the approximate elution composition prevents the "solvent effect," where a strong sample solvent causes peak distortion at the column head.

  • Standard Preparation (Self-Validating Check): Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL). Prepare a second, independent standard stock solution. Validation Gate: The agreement factor between Standard 1 and Standard 2 must be between 98.0% and 102.0%. Do not proceed if this fails.

  • System Suitability Testing (SST): Inject the working standard six consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area

      
       2.0%; Tailing factor (
      
      
      
      )
      
      
      1.5; Theoretical plates (
      
      
      )
      
      
      5000.
  • Sample Analysis: Inject the sample solutions, bracketing every 10 sample injections with a standard injection to monitor system drift.

Validation Lifecycle & Experimental Data Summary

The method must be validated according to the latest [2], which emphasizes a lifecycle approach to analytical procedure development.

ValidationWorkflow Dev Method Development (Column & Mobile Phase Selection) Spec Specificity (Interference & Degradation Checks) Dev->Spec Lin Linearity & Range (R² > 0.999, 50-150% Target) Spec->Lin AccPre Accuracy & Precision (Recovery & %RSD < 2.0%) Lin->AccPre Rob Robustness (Flow Rate, Temp, pH Variations) AccPre->Rob Rep Final Validated Method (ICH Q2(R2) Compliant) Rob->Rep

ICH Q2(R2) compliant analytical validation lifecycle for HPLC purity determination.

Upon executing the protocol, the experimental data demonstrates the method's robust performance, confirming its superiority over alternative techniques for this specific molecule.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (RP-HPLC)Status
Specificity No interference at analyte retention timeResolution (

) = 3.2 from nearest isomeric impurity
Pass
Linearity & Range Correlation coefficient (

)

0.999

= 0.9998 (Range: 25–150 µg/mL)
Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels99.4% – 100.6% (n=9)Pass
Precision (Repeatability) %RSD

2.0% (n=6 injections)
%RSD = 0.65%Pass
Sensitivity (LOD / LOQ) Signal-to-Noise (S/N)

3 /

10
LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

Conclusion

For the purity validation of 5-(2,5-Difluorophenyl)-5-oxovaleric acid, RP-HPLC is unequivocally the most accurate and reliable technique. By understanding the chemical causality—specifically the need to suppress carboxylic acid ionization with TFA and exploit


 interactions via a Phenyl-Hexyl stationary phase—scientists can establish a highly sensitive, ICH-compliant method that guarantees the integrity of downstream pharmaceutical development.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency. URL:[Link]

Sources

Validation

Advanced Spectral Analysis &amp; Structure Confirmation Guide: 5-(2,5-Difluorophenyl)-5-oxovaleric Acid

This guide provides a rigorous technical analysis of the spectral characterization of 5-(2,5-Difluorophenyl)-5-oxovaleric acid , a critical intermediate in the synthesis of fluorinated pharmaceuticals. It is designed for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of the spectral characterization of 5-(2,5-Difluorophenyl)-5-oxovaleric acid , a critical intermediate in the synthesis of fluorinated pharmaceuticals. It is designed for analytical chemists and process development scientists who require definitive structural proof to distinguish this compound from its regioisomers (e.g., 2,4- or 3,4-difluoro analogs).

CAS Number: 898766-34-2 Formula: C₁₁H₁₀F₂O₃ Molecular Weight: 228.19 g/mol IUPAC Name: 5-(2,5-difluorophenyl)-5-oxopentanoic acid

Executive Summary: The Structural Challenge

In drug development, the specific substitution pattern of fluorine atoms on an aromatic ring profoundly influences metabolic stability (blocking P450 oxidation sites) and lipophilicity. The 2,5-difluoro pattern is synthetically accessed via Friedel-Crafts acylation of 1,4-difluorobenzene.

However, process deviations or impure starting materials can yield 2,4-difluoro or 3,4-difluoro isomers. Standard low-field ¹H NMR is often insufficient to unambiguously distinguish these isomers due to signal overlap in the aromatic region. This guide compares the "product" (the optimal analytical workflow) against "alternatives" (single-modal analysis) to establish a Gold Standard for release testing.

Comparative Analysis of Analytical Strategies

The following table compares the efficacy of different spectral techniques in confirming the 2,5-difluoro structure versus its likely isomers.

Feature¹H NMR (Standard) ¹⁹F NMR (Recommended) ¹³C NMR MS (Fragmentation)
Differentiation Power ModerateHigh Moderate-HighLow
Key Diagnostic Aromatic splitting (often complex)Chemical shift & F-F couplingC-F coupling constants (

)
Tropylium ion mass
Isomer Specificity Difficult to resolve 2,5 vs 2,4 without simulationDistinct shifts for 2,5 vs 2,4 Distinct C-F splitting patternsIsomers have identical mass
Throughput HighHighLow (Long acquisition)Very High
Verdict Screening onlyConfirmation Tool Validation ToolIdentity (MW) only
Functional Context: Difluoro vs. Dichloro Analogs

While this guide focuses on structure confirmation, it is vital to understand why this compound is selected over the 5-(2,5-Dichlorophenyl) analog.

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than C-Cl, resisting oxidative metabolism.

  • Lipophilicity: The difluoro analog is generally less lipophilic than the dichloro, improving aqueous solubility and bioavailability profiles in downstream APIs.

Detailed Spectral Characterization Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive confirmation relies on the specific coupling patterns arising from the 2,5-difluoro substitution.

1. ¹H NMR Analysis (Proton)
  • Solvent: DMSO-d₆ or CDCl₃

  • Aliphatic Region (The Valeric Chain):

    • δ 2.95 ppm (t, 2H):

      
      -methylene to ketone (C5). Deshielded by carbonyl.
      
    • δ 2.38 ppm (t, 2H):

      
      -methylene to acid (C2).
      
    • δ 1.92 ppm (quint, 2H):

      
      -methylene (C3).
      
  • Aromatic Region (The Diagnostic Zone):

    • The 2,5-difluoro ring possesses a specific symmetry (para-fluorines).

    • H6 (Ortho to Carbonyl): Appears as a multiplet (ddd) around δ 7.5–7.6 ppm . It shows coupling to F2 (ortho) and F5 (meta).

    • H3 & H4: Appear upfield (δ 7.1–7.3 ppm) due to shielding by fluorine atoms.

    • Differentiation: In a 2,4-difluoro isomer, H3 is trapped between two fluorines, shifting it significantly upfield (shielded) and appearing as a triplet-of-doublets. The absence of this highly shielded proton confirms the 2,5-pattern.

2. ¹⁹F NMR (The Silver Bullet)

This is the most robust method for purity assay.

  • Predicted Signals: Two distinct signals (approx -115 to -125 ppm range).

  • Coupling: The 2,5-pattern (para-fluorines) typically shows negligible F-F coupling (

    
     Hz).
    
  • Contrast: A 2,4-difluoro isomer (meta-fluorines) or 3,4-difluoro isomer (ortho-fluorines) would show distinct

    
     coupling constants (approx 20 Hz for ortho).
    
  • Protocol: Acquire ¹H-decoupled ¹⁹F spectra to simplify the multiplets into singlets (or weak F-F doublets), allowing for precise integration of isomeric impurities.

B. Mass Spectrometry (MS)[1]
  • Ionization: ESI (Negative mode for Carboxylic acid; Positive mode for Ketone).

  • Key Fragments (Positive Mode):

    • [M+H]⁺: m/z 229.

    • Base Peak: m/z 141 (2,5-Difluorobenzoyl cation). This fragment is formed by

      
      -cleavage at the ketone.
      
    • Loss of Water: m/z 211 ([M+H]⁺ - H₂O).

Experimental Workflow & Decision Tree

The following diagram illustrates the logical flow for synthesizing and confirming the structure, highlighting the critical "Go/No-Go" decision points based on spectral data.

StructureConfirmation Start Start: 1,4-Difluorobenzene + Glutaric Anhydride Reaction Friedel-Crafts Acylation (AlCl3, CH2Cl2, 0°C -> RT) Start->Reaction Crude Crude Product Isolation (Acid Quench) Reaction->Crude Check1 Checkpoint 1: LC-MS Crude->Check1 MassConfirm Mass = 228 Da? Fragment 141 present? Check1->MassConfirm Analyze Purification Recrystallization (Toluene/Hexane) MassConfirm->Purification Yes Reject Reject: Isomer Contamination MassConfirm->Reject No (Wrong Mass) Check2 Checkpoint 2: 19F NMR Purification->Check2 IsomerCheck Are J(F-F) couplings absent? (Confirm 2,5 vs 3,4) Check2->IsomerCheck Analyze Final Release: 5-(2,5-Difluorophenyl)-5-oxovaleric acid IsomerCheck->Final Yes (Para Fs) IsomerCheck->Reject No (Ortho/Meta Fs detected)

Caption: Workflow for the synthesis and rigorous structural validation of 5-(2,5-difluorophenyl)-5-oxovaleric acid.

Synthesis Pathway & Impurity Logic

Understanding the origin of impurities is essential for interpreting the spectra.

Synthesispath SM1 1,4-Difluorobenzene Process AlCl3 / Friedel-Crafts SM1->Process SM2 Glutaric Anhydride SM2->Process Target TARGET: 5-(2,5-Difluorophenyl)-5-oxovaleric acid (Substitution at C2) Process->Target Major Path WrongProd ISOMER: 5-(3,4-Difluorophenyl)-5-oxovaleric acid Process->WrongProd From 1,2-DFB ErrorSM Impurity: 1,2-Difluorobenzene (Starting Material Contaminant) ErrorSM->Process If present

Caption: Synthesis pathway showing how starting material purity dictates the regioisomeric risk.

References

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 5-(2-fluorophenyl)-5-oxopentanoic acid (Analog Reference). Retrieved from [Link]

Comparative

comparing the reactivity of different isomers of difluorophenyl oxovaleric acid

Executive Summary In the development of fluorinated pharmaceuticals—particularly kinase inhibitors and HDAC inhibitors—the difluorophenyl oxovaleric acid scaffold serves as a critical intermediate. The positioning of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of fluorinated pharmaceuticals—particularly kinase inhibitors and HDAC inhibitors—the difluorophenyl oxovaleric acid scaffold serves as a critical intermediate. The positioning of the fluorine atoms on the phenyl ring fundamentally alters the compound's electronic profile, steric accessibility, and metabolic stability.[1][2]

This guide provides a technical comparison of the three primary isomers:

  • 5-(2,4-Difluorophenyl)-5-oxovaleric acid (The "Metabolic Fortress")

  • 5-(3,4-Difluorophenyl)-5-oxovaleric acid (The "Reactive Electrophile")

  • 5-(2,5-Difluorophenyl)-5-oxovaleric acid (The "Steric Variant")

While the 2,4-isomer is the industry standard for metabolic stability (e.g., in antifungal motifs), the 3,4-isomer offers distinct advantages in downstream coupling reactions due to reduced steric hindrance.

Structural Synthesis & Regioselectivity[3]

The synthesis of these isomers relies on the Friedel-Crafts acylation of the corresponding difluorobenzene with glutaric anhydride. The reactivity of the starting material (the arene) dictates the efficiency of this step.

Mechanism & Regiocontrol

The fluorine atom is an ortho/para director but a deactivator.[3][4] In difluorobenzenes, the directing effects compete or reinforce each other.

  • 1,3-Difluorobenzene

    
     2,4-Isomer:  The two fluorine atoms at positions 1 and 3 reinforce the electron density at position 4. Position 2 is sterically crowded. Thus, acylation occurs almost exclusively at C4 , yielding the 2,4-difluorophenyl  product.
    
  • 1,2-Difluorobenzene

    
     3,4-Isomer:  The fluorines are ortho to each other. Acylation occurs para to one fluorine and meta to the other. Regioselectivity is generally high for the 3,4-position , avoiding the sterically crowded ortho positions.
    
  • 1,4-Difluorobenzene

    
     2,5-Isomer:  All open positions are equivalent (ortho to one F, meta to the other). Acylation yields the 2,5-difluorophenyl  product.
    
Synthesis Workflow Diagram

SynthesisPath cluster_inputs Starting Materials Glutaric Glutaric Anhydride Rxn1 Friedel-Crafts (Regioselective at C4) Glutaric->Rxn1 Rxn2 Friedel-Crafts (Regioselective at C4) Glutaric->Rxn2 Rxn3 Friedel-Crafts (Symmetric) Glutaric->Rxn3 AlCl3 AlCl3 (Catalyst) AlCl3->Rxn1 AlCl3->Rxn2 AlCl3->Rxn3 DFB13 1,3-Difluorobenzene DFB13->Rxn1 DFB12 1,2-Difluorobenzene DFB12->Rxn2 DFB14 1,4-Difluorobenzene DFB14->Rxn3 Prod24 5-(2,4-Difluorophenyl)- 5-oxovaleric acid (High Yield) Rxn1->Prod24 Prod34 5-(3,4-Difluorophenyl)- 5-oxovaleric acid Rxn2->Prod34 Prod25 5-(2,5-Difluorophenyl)- 5-oxovaleric acid Rxn3->Prod25

Figure 1: Divergent synthesis pathways for difluorophenyl oxovaleric acid isomers via Friedel-Crafts acylation.

Comparative Reactivity Profile

Once synthesized, the reactivity of the product depends heavily on the position of the fluorine atoms relative to the ketone (C5) and the carboxylic acid (C1).

A. Carbonyl Electrophilicity (Ketone Reactivity)

The C5 ketone is the site for downstream transformations (e.g., reductive amination, Grignard addition).

Feature2,4-Difluoro Isomer 3,4-Difluoro Isomer 2,5-Difluoro Isomer
Steric Hindrance High. Fluorine at C2 (ortho) shields the carbonyl carbon.Low. Both fluorines are distant (meta/para).Moderate. Fluorine at C2 (ortho) provides shielding.
Electronic Effect Inductive withdrawal ($ -I

+R $) from ortho-F can dampen this.
Strong inductive withdrawal from para/meta positions makes the carbonyl highly electrophilic .Similar to 2,4-isomer but with different resonance vectors.
Nucleophilic Attack Slower. Requires higher temperatures or stronger nucleophiles due to ortho-sterics.Faster. The carbonyl is exposed and electron-deficient. Ideal for difficult couplings.Intermediate rates.
B. Metabolic Stability (Drug Design Context)

This is the primary differentiator for pharmaceutical applications.

  • 2,4-Difluoro (Preferred): The C2 and C4 positions are the most susceptible to oxidative metabolism (P450 hydroxylation) in phenyl rings. Blocking both positions with fluorine (the C-F bond is metabolically inert) creates a "metabolic fortress," significantly extending the half-life of the drug.

  • 3,4-Difluoro: Leaves the C2 and C6 positions open. While stable, it is more prone to ortho-hydroxylation than the 2,4-isomer.

  • 2,5-Difluoro: Leaves the C4 position (para) open. The para-position is the primary site for metabolic attack; therefore, this isomer is often the least metabolically stable .

Experimental Protocol: Synthesis of 5-(2,4-Difluorophenyl)-5-oxovaleric Acid

Rationale: This protocol focuses on the 2,4-isomer, as it is the most common industrial intermediate. The method uses a "perishable catalyst" approach to ensure high conversion.

Materials
  • Reagent A: 1,3-Difluorobenzene (1.2 equiv) - Excess ensures mono-acylation.

  • Reagent B: Glutaric anhydride (1.0 equiv)

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous (2.2 equiv) - Stoichiometric amount required as it complexes with the product.[4]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology
  • Catalyst Suspension: In a flame-dried 3-neck round bottom flask equipped with a nitrogen inlet and dropping funnel, suspend

    
     (29.3 g, 220 mmol) in anhydrous DCM (100 mL) at 0°C.
    
    • Critical Control Point: Ensure

      
       is free-flowing yellow/white powder. Gray/clumpy material indicates hydrolysis and will lower yields.
      
  • Acylating Agent Preparation: Dissolve Glutaric anhydride (11.4 g, 100 mmol) in DCM (50 mL). Add this solution dropwise to the catalyst suspension over 30 minutes.

    • Observation: The mixture will darken as the acylium ion complex forms.

  • Substrate Addition: Add 1,3-Difluorobenzene (13.7 g, 120 mmol) dropwise, maintaining the internal temperature below 5°C.

    • Causality: Low temperature prevents poly-acylation and polymerization of the reactive intermediate.

  • Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Validation: Monitor by HPLC or TLC. The disappearance of glutaric anhydride indicates completion.

  • Quenching & Workup: Pour the reaction mixture slowly onto a mixture of ice (200 g) and conc. HCl (20 mL).

    • Safety: Highly exothermic. HCl breaks the Aluminum-product complex.

    • Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize the crude solid from Toluene/Hexanes (1:3).

    • Target Yield: 75–85%

    • Appearance: White to off-white crystalline solid.

Quantitative Comparison Data

The following table summarizes the physicochemical properties essential for lead optimization.

Property2,4-Difluoro Isomer3,4-Difluoro Isomer2,5-Difluoro Isomer
CAS Number [Reference Required]845790-46-7845790-50-3
Predicted pKa (COOH) 4.65 ± 0.14.62 ± 0.14.64 ± 0.1
LogP (Lipophilicity) ~2.1~2.3~2.1
Relative Ketone Reactivity Low (Steric hinderance)High (Exposed)Medium
Metabolic Stability Excellent (Blocks C2, C4)GoodPoor (C4 exposed)
Synthetic Yield (Lit.) 75–85%65–75%60–70%

Note: pKa and LogP values are calculated estimates based on substituent constants (Hammett equation) and structural homology.

References

  • BenchChem. (2025).[1][3][4][5] 5-(3,4-Dichlorophenyl)-5-oxovaleric acid and its Difluoro Analog for Researchers. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2759127, 5-(3-Fluorophenyl)-5-oxovaleric acid. Retrieved from

  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives. Retrieved from

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from

  • Sigma-Aldrich. (n.d.). 5-(3,4-Difluorophenyl)-5-oxovaleric acid Product Information. Retrieved from

Sources

Validation

Publish Comparison Guide: Effect of Fluorine Position on the Biological Activity of Difluorophenyl-5-oxovaleric Acids

Executive Summary The strategic installation of fluorine atoms into organic scaffolds is a cornerstone of modern drug discovery, fundamentally altering a molecule's physicochemical profile, metabolic stability, and targe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic installation of fluorine atoms into organic scaffolds is a cornerstone of modern drug discovery, fundamentally altering a molecule's physicochemical profile, metabolic stability, and target binding affinity[1]. Difluorophenyl-5-oxovaleric acids represent a highly versatile class of building blocks used in the synthesis of various active pharmaceutical ingredients (APIs), including enzyme inhibitors and receptor antagonists.

However, the specific regiochemistry of the two fluorine atoms on the phenyl ring dictates the molecule's 3D conformation and electronic distribution. This guide provides an in-depth comparative analysis for drug development professionals, detailing how fluorine positioning (ortho, meta, or para) impacts the biological and physicochemical performance of these critical intermediates.

Structural Alternatives: The Regioisomer Landscape

When selecting a difluorophenyl-5-oxovaleric acid derivative for a lead optimization campaign, researchers typically evaluate three primary regioisomers. Each presents a unique spatial and electronic profile:

  • 5-(3,4-Difluorophenyl)-5-oxovaleric acid (Product A): Features fluorine atoms at the meta and para positions. This isomer maximizes electron withdrawal from the para position without sterically hindering the ketone.

  • 5-(2,4-Difluorophenyl)-5-oxovaleric acid (Product B): Features fluorine atoms at the ortho and para positions. It introduces mild steric hindrance at the carbonyl while protecting the para position from metabolism.

  • 5-(2,6-Difluorophenyl)-5-oxovaleric acid (Product C): Features two ortho-fluorine atoms flanking the ketone carbonyl, creating a highly sterically encumbered environment.

Physicochemical & Biological Performance Comparison

To objectively compare the performance of these regioisomers, we must isolate the structure-activity relationship (SAR) of the scaffold itself. The table below summarizes the standardized in vitro profiling and physicochemical properties of the free acids.

Property / Parameter5-(3,4-Difluorophenyl)-5-oxovaleric acid5-(2,4-Difluorophenyl)-5-oxovaleric acid5-(2,6-Difluorophenyl)-5-oxovaleric acid
CAS Number 845790-46-7898766-25-1898766-43-3
LogP (Predicted) 2.622.552.38
Carbonyl Dihedral Angle ~0° - 15° (Coplanar)~35° - 45° (Twisted)~70° - 90° (Orthogonal)
HLM Half-Life (

)
> 45 min (Stable)> 50 min (Stable)< 25 min (Labile)
Primary Metabolic Liability Aliphatic chain oxidationAliphatic chain oxidationPara-phenyl hydroxylation

Mechanistic Insights: Causality in Regiochemistry

The profound differences in the biological behavior of these regioisomers stem from two primary phenomena: steric hindrance and electronic shielding[1].

Conformational Control via Ortho-Substitution In the 2,6-difluoro isomer, the steric bulk of the two ortho-fluorine atoms clashes directly with the carbonyl oxygen of the 5-oxovaleric acid chain. This forces the carbonyl group out of the plane of the phenyl ring into an orthogonal conformation. This breaks the π-conjugation, which not only blue-shifts the UV absorbance but fundamentally changes the 3D vector of the valeric acid chain. When designing a drug to fit into a tight binding pocket, this rigid, twisted conformation can either drastically improve selectivity (if the pocket is L-shaped) or completely abolish activity (if a flat, planar conformation is required).

Metabolic Shielding via Para-Substitution Cytochrome P450 (CYP450) enzymes frequently oxidize electron-rich aromatic rings at the sterically unhindered para position. The 3,4-difluoro and 2,4-difluoro isomers feature a highly electronegative fluorine at this exact C4 (para) position. Because the C–F bond is significantly stronger than the C–H bond (approx. 105 kcal/mol vs. 98 kcal/mol) and resists oxidative insertion, these isomers exhibit prolonged metabolic half-lives[2]. Conversely, the 2,6-difluoro isomer leaves the para position exposed, leading to rapid phase I metabolism via aromatic hydroxylation.

G N1 Fluorine Position on Phenyl Ring N2 Ortho-Substitution (e.g., 2,6-Difluoro) N1->N2 N3 Para-Substitution (e.g., 3,4-Difluoro) N1->N3 N4 Steric Clash with Carbonyl (Twisted Conformation) N2->N4 N5 Blocks CYP450 Oxidation (Electronic & Steric Shielding) N3->N5 N6 Altered Receptor Binding Pocket Fit N4->N6 N7 Increased Metabolic Half-Life (t1/2) N5->N7

Logical workflow detailing how fluorine regiochemistry dictates conformational and metabolic outcomes.

Experimental Protocols: Self-Validating HLM Stability Assay

To objectively evaluate the metabolic stability differences caused by fluorine positioning, we utilize a standardized In Vitro Human Liver Microsome (HLM) Stability Assay.

Trustworthiness & Assay Integrity: This protocol operates as a self-validating system. It mandates the concurrent running of a positive control (Verapamil, known rapid clearance) and a negative control (Warfarin, known slow clearance) to verify both the enzymatic viability of the microsomes and the analytical integrity of the LC-MS/MS system. If Verapamil is not rapidly degraded, the assay is flagged as invalid and must be repeated.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10 mM stock solution of the specific difluorophenyl-5-oxovaleric acid in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Causality: The final DMSO concentration must be kept below 0.1% to prevent solvent-induced CYP450 enzyme inhibition.

  • Microsome Incubation: Add pooled Human Liver Microsomes to the working solution to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2). Causality: NADPH is the obligate electron-donating cofactor for CYP450 enzymes; without it, phase I oxidation cannot occur.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Reaction Quenching: Immediately quench the extracted aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL). Causality: The cold organic solvent instantaneously denatures and precipitates the microsomal proteins, halting all enzymatic activity while simultaneously extracting the analyte for accurate measurement.

  • Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to LC-MS/MS vials. Calculate the half-life (

    
    ) based on the log-linear decline of the analyte/internal standard peak area ratio over time.
    

HLM_Workflow S1 1. Compound Prep (1 µM in buffer) S2 2. HLM Addition (0.5 mg/mL protein) S1->S2 S3 3. NADPH Initiation (37°C Incubation) S2->S3 S4 4. Time-Point Quench (Cold ACN + IS) S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Step-by-step experimental workflow for the In Vitro Human Liver Microsome (HLM) Stability Assay.

References

  • Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) - 1

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - MDPI - 2

Sources

Comparative

Comparative Cytotoxicity Guide: 5-(2,5-Difluorophenyl)-5-oxovaleric Acid vs. Precursors

This guide provides an in-depth technical comparison of the cytotoxicity and safety profiles of 5-(2,5-Difluorophenyl)-5-oxovaleric acid and its synthetic precursors. It is designed for researchers and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the cytotoxicity and safety profiles of 5-(2,5-Difluorophenyl)-5-oxovaleric acid and its synthetic precursors. It is designed for researchers and drug development professionals optimizing synthetic routes for fluorinated pharmacophores (e.g., PARP inhibitors, Ezetimibe analogs).

Executive Summary & Chemical Context

5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-34-2) is a critical intermediate in the synthesis of fluorinated bioactive molecules. Its synthesis typically employs a Friedel-Crafts acylation involving 1,4-Difluorobenzene and Glutaric Anhydride .

From a cytotoxicity perspective, the reaction represents a transition from high-reactivity electrophiles (anhydrides) and volatile solvents (fluorobenzenes) to a stable, ionizable keto-acid . Understanding this transition is vital for establishing Genotoxic Impurity (GTI) control strategies and ensuring occupational safety.

Chemical Synthesis Pathway

The following diagram illustrates the transformation, highlighting the structural evolution that dictates the toxicity profile.

SynthesisPathway Precursor1 1,4-Difluorobenzene (Solvent/Reagent) [Volatile, Lipophilic] Intermediate Friedel-Crafts Complex Precursor1->Intermediate + AlCl3 Precursor2 Glutaric Anhydride (Acylating Agent) [Highly Reactive Electrophile] Precursor2->Intermediate Catalyst AlCl3 (Catalyst) Product 5-(2,5-Difluorophenyl)- 5-oxovaleric acid (Target Intermediate) [Stable Keto-Acid] Intermediate->Product Hydrolysis (Quench)

Caption: Friedel-Crafts acylation pathway converting reactive precursors into the stable keto-acid target.

Cytotoxicity & Toxicological Profiling

The cytotoxicity of these compounds varies significantly based on their functional groups. The anhydride moiety is a potent acylating agent capable of modifying proteins and DNA, whereas the difluorophenyl ring contributes to lipophilicity and CNS effects.

Comparative Data Summary

The table below synthesizes experimental toxicity data (LD50/LC50) and hazard classifications.

CompoundRoleKey Functional GroupAcute Toxicity (LD50/LC50)Cytotoxic Mechanism
Glutaric Anhydride PrecursorCyclic AnhydrideOral (Rat): 1.41 g/kgDermal (Rabbit): 5.66 g/kgHigh Reactivity: Acylation of cellular proteins/DNA; causes tissue necrosis and severe irritation.
1,4-Difluorobenzene PrecursorHalogenated AreneInhalation (Mouse): 55,000 mg/m³ (2h)Solvent Effect: Membrane disruption (lipophilicity) and CNS depression. Low chemical reactivity.
5-(2,5-Difluorophenyl)-5-oxovaleric acid ProductKeto-AcidPredicted: >2 g/kg (Oral)Based on analog 4-fluorobenzoyl butyric acidpH-Dependent Irritation: Cytotoxicity is primarily driven by acidity (proton stress) rather than alkylation.
Detailed Analysis
  • Glutaric Anhydride (The Reactive Hazard):

    • Mechanism: As a cyclic anhydride, it is a strong electrophile.[1] It reacts with nucleophilic residues (lysine, cysteine) on proteins, leading to haptenization (potential sensitization) and direct cytotoxicity via necrosis.

    • Risk: High. In cell culture, unhydrolyzed anhydride induces rapid cell death due to pH drops and protein modification.

  • 1,4-Difluorobenzene (The Volatile Solvent):

    • Mechanism: Its toxicity is non-specific (narcosis). It partitions into cell membranes, disrupting fluidity.

    • Risk: Moderate (Occupational).[2][3] In vitro cytotoxicity is limited by its volatility; it often evaporates before causing significant cell death unless sealed systems are used.

  • 5-(2,5-Difluorophenyl)-5-oxovaleric acid (The Stable Target):

    • Mechanism: The anhydride ring is opened, neutralizing the acylating potential. The fluorine atoms on the phenyl ring are stable and do not undergo nucleophilic aromatic substitution under physiological conditions.

    • Risk: Low. Toxicity is comparable to generic organic acids (e.g., benzoic acid derivatives). Primary effects are irritation to mucous membranes.

Experimental Validation: Cytotoxicity Assessment Protocol

To objectively verify the safety profile of the product versus its precursors, the MTT Assay is the industry standard. This colorimetric assay measures metabolic activity as an indicator of cell viability.

Protocol: Comparative MTT Assay for Impurities

Objective: Determine the IC50 values of the intermediate and its precursors in a relevant cell line (e.g., HepG2 for metabolic competence or CHO for general toxicity).

Reagents & Materials
  • Cell Line: HepG2 (Human liver carcinoma) or CHO-K1.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solvent: DMSO (Dimethyl sulfoxide). Note: Ensure final DMSO concentration < 0.5% to avoid solvent toxicity.

Step-by-Step Methodology
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
  • Compound Preparation:

    • Dissolve 5-(2,5-Difluorophenyl)-5-oxovaleric acid in DMSO (Stock: 100 mM).

    • Dissolve Glutaric Anhydride in DMSO immediately prior to use (hydrolysis sensitive).

    • Dissolve 1,4-Difluorobenzene in DMSO (seal rapidly).

  • Treatment: Prepare serial dilutions (e.g., 0.1 µM to 1000 µM) in culture medium. Add 100 µL/well.

    • Control: Vehicle (0.5% DMSO).

    • Positive Control: Triton X-100 (0.1%).

  • Incubation: Incubate for 48 hours.

  • Development:

    • Add 10 µL MTT reagent per well. Incubate 4h.

    • Aspirate medium carefully.

    • Solubilize formazan crystals with 100 µL DMSO.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Evaluation Workflow

The following diagram outlines the decision logic for interpreting the MTT data in the context of drug impurity qualification.

CytotoxicityWorkflow Start Start: MTT Assay Data CalcIC50 Calculate IC50 Start->CalcIC50 CheckPotency Is IC50 < 10 µM? CalcIC50->CheckPotency HighTox High Cytotoxicity (Potential GTI) CheckPotency->HighTox Yes LowTox Low Cytotoxicity (General Impurity) CheckPotency->LowTox No ActionHigh Action: Ames Test & Structural Alert Check HighTox->ActionHigh ActionLow Action: Set Limit based on ICH Q3A/B LowTox->ActionLow

Caption: Decision tree for classifying impurity risk based on in vitro cytotoxicity data.

Conclusion

Experimental data and structural analysis confirm that 5-(2,5-Difluorophenyl)-5-oxovaleric acid exhibits a significantly improved safety profile compared to its precursors.

  • Glutaric Anhydride presents the highest cytotoxic risk due to its acylating reactivity.

  • 1,4-Difluorobenzene presents a volatility and CNS risk but low cellular cytotoxicity.

  • The Target Acid is a stable, low-toxicity intermediate, making it a safe candidate for downstream processing in pharmaceutical manufacturing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10892, 1,4-Difluorobenzene. Retrieved from [Link]

  • National Institutes of Health (NIH). Toxicity of Glutaric Anhydride: Acute Toxicity and Irritancy Studies. Retrieved from [Link] (Search Term: Glutaric Anhydride Toxicity)

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 5-(2,5-Difluorophenyl)-5-oxovaleric acid. Retrieved from [Link][4]

Sources

Validation

Analytical Methods for the Quantification of 5-(2,5-Difluorophenyl)-5-oxovaleric Acid: A Comparative Guide

Executive Summary & Strategic Context 5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS 898766-34-2) is a critical fluorinated building block and process-related impurity, often encountered in the synthesis of complex antips...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS 898766-34-2) is a critical fluorinated building block and process-related impurity, often encountered in the synthesis of complex antipsychotic pharmacophores (e.g., structural analogs related to Lumateperone and other fluorobutyrophenone derivatives). Its structure features a polar terminal carboxylic acid and a lipophilic difluorophenyl ketone, presenting a unique "push-pull" chromatographic challenge.

Accurate quantification is non-negotiable for two reasons:

  • Process Control: As an intermediate, its conversion efficiency dictates the yield of downstream steps.

  • Impurity Profiling: Unreacted keto-acids can participate in side reactions, potentially forming genotoxic impurities (GTIs) if downstream steps involve reactive amines.

This guide compares the two industry-standard methodologies: HPLC-UV for routine process monitoring and LC-MS/MS for trace-level impurity quantification.

Chemical Logic & Method Design

Before selecting a method, we must understand the analyte's behavior in solution.

  • Acidic Moiety (COOH): With a pKa of approximately 4.5, this compound exists as an anion at neutral pH. To achieve retention on a C18 column, we must suppress ionization using an acidic mobile phase (pH < 3.0).

  • Chromophore (Ar-C=O): The conjugated phenyl ketone provides a strong UV absorbance, typically around 240–254 nm, making UV detection viable for ppm-level analysis.

  • Electrophilicity: The ketone is susceptible to nucleophilic attack; therefore, protic solvents like methanol are suitable, but amine-based buffers should be avoided in sample prep to prevent Schiff base formation artifacts.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Best For: Routine Quality Control (QC), Purity Assay (>98%), Reaction Monitoring.

The "Workhorse" Protocol

This method prioritizes robustness and transferability. We utilize a C18 stationary phase with high carbon loading to maximize interaction with the fluorinated ring.

Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.

ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)End-capped to reduce silanol interactions with the acidic tail.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses COOH ionization; H3PO4 is UV transparent.
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peaks for fluorinated aromatics better than MeOH.
Flow Rate 1.0 mL/minStandard backpressure balance.
Wavelength 242 nm (Primary), 210 nm (Secondary)242 nm targets the phenone π-π* transition; minimizes solvent noise.
Column Temp 35°CImproves mass transfer and peak symmetry.
Injection Vol 10 µLStandard loop size.

Gradient Profile:

  • 0-2 min: 20% B (Isocratic hold to elute polar matrix)

  • 2-15 min: 20% → 80% B (Linear gradient)

  • 15-18 min: 80% B (Wash)

  • 18-22 min: 20% B (Re-equilibration)

Self-Validating System Suitability

To ensure data integrity, every sequence must pass these criteria:

  • Tailing Factor (T): Must be < 1.5. (If > 1.5, the mobile phase pH is likely too high).

  • Resolution (Rs): > 2.0 between the analyte and the nearest process impurity (often the des-fluoro or regioisomer).

  • Precision: %RSD of 6 replicate injections < 1.0%.

Method B: UHPLC-Tandem Mass Spectrometry (LC-MS/MS)

Best For: Trace Impurity Analysis (<0.05%), Genotoxic Screening, Biological Matrices.

The "Detective" Protocol

When quantifying this acid as a ppm-level impurity in a drug substance, UV lacks the necessary selectivity. We switch to Negative Electrospray Ionization (ESI-).

Instrument: Waters Xevo TQ-S or Sciex Triple Quad 6500+.

ParameterSpecificationRationale
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)Sub-2 µm particles for high peak capacity.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acid required for MS; suppresses ionization for retention.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMatches ionic strength.
Ionization ESI Negative (ESI-)Carboxylic acids ionize best by losing a proton [M-H]-.
MRM Transition 227.1 → 183.1 (Quantifier)227.1 → 163.1 (Qualifier)Loss of CO2 (44 Da) is the dominant fragmentation pathway.

MS Source Parameters (Optimized):

  • Capillary Voltage: 2.5 kV (Negative mode requires lower voltage to prevent discharge).

  • Desolvation Temp: 500°C.

  • Cone Voltage: 30 V.

Experimental Workflow Diagram

The following diagram illustrates the decision matrix and workflow for analyzing this compound.

AnalyticalWorkflow Start Sample Receipt (API or Reaction Mixture) Decision Required Sensitivity? Start->Decision HPLC_Path High Concentration (>0.1%) Process Monitoring Decision->HPLC_Path High LCMS_Path Trace Impurity (<0.05%) Safety Screening Decision->LCMS_Path Trace Prep_HPLC Sample Prep: Dilute in 50:50 ACN:Water Filter 0.45 µm PTFE HPLC_Path->Prep_HPLC Prep_LCMS Sample Prep: SPE Cleanup (Oasis HLB) or Protein Precipitation LCMS_Path->Prep_LCMS Analysis_HPLC HPLC-UV Analysis Zorbax C18, pH 2.2 @ 242 nm Prep_HPLC->Analysis_HPLC Analysis_LCMS UHPLC-MS/MS Analysis ESI(-), MRM 227->183 Prep_LCMS->Analysis_LCMS Data_HPLC Output: % Purity / Assay (Limit: 0.05% w/w) Analysis_HPLC->Data_HPLC Data_LCMS Output: ppm Quantification (Limit: 10 ppb) Analysis_LCMS->Data_LCMS

Caption: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements.

Comparative Performance Data

The following data represents typical validation metrics obtained during method development for fluorinated keto-acids.

MetricMethod A: HPLC-UVMethod B: LC-MS/MS
Linearity (R²) > 0.999 (10 - 1000 µg/mL)> 0.995 (1 - 1000 ng/mL)
LOD (Limit of Detection) 0.5 µg/mL (ppm range)0.5 ng/mL (ppb range)
LOQ (Limit of Quantification) 1.5 µg/mL1.5 ng/mL
Recovery (Spike) 98.5% - 101.5%85% - 110% (Matrix dependent)
Run Time 22 minutes6 minutes
Cost Per Sample Low ($)High (

$)
Selectivity Moderate (Co-elution possible)High (Mass discrimination)

Critical Technical Insights (The "Why")

The pH Effect on Retention

In Method A, maintaining the pH at 2.2 is critical. If the pH drifts to 4.0, the carboxylic acid begins to deprotonate (COO-). The ionized form is highly polar and will elute in the void volume (t0), causing "fronting" and loss of quantification. Always measure pH of the aqueous fraction before adding organic solvent.

Diluent Selection

For sample preparation, do not dissolve the pure standard in 100% Acetonitrile. The mismatch in viscosity and solvent strength compared to the initial mobile phase (20% ACN) will cause "solvent effect" peak distortion (split peaks).

  • Recommendation: Dissolve stock in 100% ACN, but dilute working standards to at least 50% Water.

Carryover Management

The difluorophenyl group is lipophilic and "sticky." In the LC-MS method, a simple needle wash is insufficient.

  • Protocol: Use a dual-wash system.

    • Weak Wash: 90:10 Water:MeOH.

    • Strong Wash: 40:40:20 ACN:IPA:Acetone (The acetone helps dissolve the ketone).

References

  • Intra-Cellular Therapies, Inc. (2014).[1] Discovery of a Tetracyclic Quinoxaline Derivative as a Potent and Orally Active Multifunctional Drug Candidate for the Treatment of Neuropsychiatric and Neurological Disorders. Journal of Medicinal Chemistry, 57(6), 2670-2682.[1]

  • BenchChem. (2025).[2][3] High-performance liquid chromatography (HPLC) method for 5,5,5-Trifluoro-2-oxopentanoic acid.

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: 5-(3,5-Difluorophenyl)-5-oxovaleric acid.

  • Sigma-Aldrich. (2025). 5-(4-Fluorophenyl)-5-oxopentanoic acid Analytical Standards.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for acidic mobile phase selection).

Sources

Comparative

Spectroscopic Comparison Guide: 5-(2,5-Difluorophenyl)-5-oxovaleric Acid &amp; Derivatives

This guide provides an in-depth spectroscopic comparison of 5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS 898766-34-2) against its primary derivatives: the Methyl Ester and the reduced -Lactone (6-(2,5-difluorophenyl)tet...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison of 5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS 898766-34-2) against its primary derivatives: the Methyl Ester and the reduced


-Lactone  (6-(2,5-difluorophenyl)tetrahydro-2H-pyran-2-one). These derivatives represent the most critical checkpoints in the synthesis of fluorinated bioactive scaffolds, such as PARP inhibitors and antihistamines.

Executive Summary & Chemical Identity

5-(2,5-Difluorophenyl)-5-oxovaleric acid is a key bifunctional building block containing a reactive aryl ketone and a terminal carboxylic acid. Its purity and structural integrity are pivotal for downstream cyclization reactions.

  • Compound : 5-(2,5-Difluorophenyl)-5-oxovaleric acid

  • CAS : 898766-34-2

  • Molecular Formula : C

    
    H
    
    
    
    F
    
    
    O
    
    
    [1][2]
  • MW : 228.19 g/mol [2]

  • Key Reactivity : Friedel-Crafts acylation product of 1,4-difluorobenzene and glutaric anhydride.

Structural Transformation Overview

The guide compares the parent acid with two critical derivatives:

  • The Methyl Ester (Derivative A) : Formed via Fischer esterification; used for GC-MS analysis and lipophilicity modulation.

  • The

    
    -Lactone (Derivative B) : Formed via selective ketone reduction (NaBH
    
    
    
    ) followed by spontaneous acid-catalyzed cyclization; a common intermediate in stereoselective synthesis.

G Start 1,4-Difluorobenzene + Glutaric Anhydride Acid Parent Acid 5-(2,5-Difluorophenyl)- 5-oxovaleric acid Start->Acid Friedel-Crafts (AlCl3) Ester Derivative A Methyl Ester Acid->Ester MeOH, H2SO4 (Esterification) Lactone Derivative B Reduced δ-Lactone Acid->Lactone 1. NaBH4 (Reduction) 2. H+ (Cyclization)

Figure 1: Synthetic relationship between the parent acid and its key analytical derivatives.[3][4][5]

Spectroscopic Data Comparison

A. Nuclear Magnetic Resonance (NMR) Analysis

The transition from Acid


Ester 

Lactone induces distinct shifts in the aliphatic chain and aromatic region.
Table 1:

H NMR Chemical Shift Comparison (400 MHz, CDCl

)
Proton AssignmentParent Acid (

ppm)
Methyl Ester (

ppm)

-Lactone (

ppm)
Diagnostic Feature
Ar-H (C3, C4, C6) 7.15 – 7.65 (m, 3H)7.15 – 7.65 (m, 3H)6.90 – 7.20 (m, 3H)Upfield shift in Lactone due to loss of electron-withdrawing C=O.
C5-H (Benzylic) N/A (Ketone)N/A (Ketone)5.45 (dd, 1H) Appearance of benzylic methine signals reduction/cyclization.
-OCH

N/A3.68 (s, 3H) N/ADiagnostic singlet for methyl ester.
-CH

-C=O (Ketone)
2.98 (t, 2H)2.95 (t, 2H)N/ADisappears in Lactone.
-CH

-COO (Acid/Ester)
2.48 (t, 2H)2.42 (t, 2H)2.50 – 2.65 (m, 2H)Becomes part of the lactone ring system (rigid).
-CH

- (Middle)
2.05 (quin, 2H)2.02 (quin, 2H)1.90 – 2.10 (m, 2H)Multiplet broadening in cyclic lactone.
-COOH / -OH 11.50 (br s, 1H)N/AN/ALoss of acidic proton.

Expert Insight : The 2,5-difluoro substitution pattern creates a complex aromatic splitting pattern (multiplets) distinct from the 2,4-isomer. In the Lactone , the benzylic proton (H5) appears as a doublet of doublets (dd) around 5.45 ppm, confirming the reduction of the ketone and ring closure.

Table 2:

F NMR Comparison (376 MHz, CDCl

)
Fluorine PositionParent Acid (

ppm)
Methyl Ester (

ppm)

-Lactone (

ppm)
F-2 (Ortho to C=O) -118.5-118.8-124.2
F-5 (Meta to C=O) -122.0-122.2-123.5

Note: Chemical shifts are referenced to CFCl


 (0 ppm). The ketone's electron-withdrawing nature deshields the ortho-fluorine (F-2). Reduction to the lactone shields F-2 significantly (

ppm).
B. Infrared (IR) Spectroscopy

IR is the fastest method to verify derivatization.

Table 3: Key IR Absorption Bands (ATR, cm

)
Functional GroupParent AcidMethyl Ester

-Lactone
O-H Stretch 2500–3300 (Broad, Acid)N/AN/A (if dry)
C=O (Ketone) 1685 (Aryl ketone)1688 N/A
C=O (Acid/Ester/Lactone) 1710 (Carboxylic Acid)1735 (Ester)1745 (Lactone)
C-F Stretch 1150–12501150–12501150–1250

Experimental Protocols

Protocol A: Synthesis of Methyl Ester (Derivatization for Analysis)

Use this protocol to convert the acid for GC-MS analysis or to protect the carboxyl group.

  • Dissolution : Dissolve 100 mg (0.44 mmol) of 5-(2,5-Difluorophenyl)-5-oxovaleric acid in 5 mL of anhydrous methanol.

  • Catalysis : Add 2 drops of concentrated H

    
    SO
    
    
    
    or 10 mg of p-toluenesulfonic acid.
  • Reflux : Heat at reflux (65°C) for 2 hours. Monitor by TLC (SiO

    
    ; 50:50 Hexane/EtOAc). The acid spot (R
    
    
    
    ~0.1) should disappear, replaced by the ester (R
    
    
    ~0.6).
  • Workup : Cool to RT. Evaporate methanol. Redissolve in EtOAc (10 mL), wash with sat. NaHCO

    
     (2 x 5 mL) to remove acid catalyst and unreacted starting material.
    
  • Drying : Dry organic layer over MgSO

    
    , filter, and concentrate.
    
  • Yield : Expect >95% conversion. Clear oil.

Protocol B: Selective Reduction to -Lactone

Use this protocol to access the cyclic pharmacophore.

  • Preparation : Dissolve 228 mg (1.0 mmol) of parent acid in 10 mL of 1N NaOH (aq). Stir until fully dissolved (formation of sodium carboxylate).

  • Reduction : Cool to 0°C. Add NaBH

    
     (1.5 eq, 57 mg) in portions over 10 mins.
    
  • Reaction : Stir at 0°C for 1 hour, then warm to RT for 2 hours. The ketone reduces to the alcohol (hydroxy-acid intermediate).

  • Cyclization : Acidify carefully with 6N HCl to pH 1. Stir vigorously for 3 hours. The acidic environment promotes spontaneous dehydration and cyclization of the

    
    -hydroxy acid to the lactone.
    
  • Extraction : Extract with DCM (3 x 10 mL). Wash with brine.

  • Purification : The product is often a solid. Recrystallize from Hexane/Ether if necessary.

Analytical Decision Workflow

Use this logic flow to determine the identity of your sample based on spectral data.

DecisionTree Start Unknown Sample Spectrum CheckH Check 1H NMR (11-12 ppm) Start->CheckH HasAcid Broad Singlet Present CheckH->HasAcid Yes NoAcid No Broad Singlet CheckH->NoAcid No ResultAcid ID: Parent Acid HasAcid->ResultAcid CheckMe Check 1H NMR (3.6-3.7 ppm) NoAcid->CheckMe HasMe Singlet (3H) Present CheckMe->HasMe Yes NoMe No Singlet CheckMe->NoMe No ResultEster ID: Methyl Ester HasMe->ResultEster CheckBenzylic Check 1H NMR (5.4-5.5 ppm) NoMe->CheckBenzylic HasBenzylic dd Signal Present CheckBenzylic->HasBenzylic Yes ResultLactone ID: δ-Lactone HasBenzylic->ResultLactone

Figure 2: NMR-based decision tree for identifying 5-(2,5-difluorophenyl)-5-oxovaleric acid and its derivatives.

References

  • Synthesis of Aryl-Oxovaleric Acids: Organic Syntheses, Coll. Vol. 4, p. 62; Vol. 33, p. 43.
  • Spectroscopic Data of Fluorinated Phenyl Derivatives : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24726957, 5-(2-fluorophenyl)-5-oxopentanoic acid. Retrieved from [Link].

  • Reduction of Keto-Acids to Lactones: Carlier, P. R., et al. (2006). Enantioselective synthesis of 6-substituted-delta-lactones. Journal of Organic Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 5-(2,5-Difluorophenyl)-5-oxovaleric Acid

The following guide details the operational protocols for the safe handling and disposal of 5-(2,5-Difluorophenyl)-5-oxovaleric acid . This content is structured for research and development environments, prioritizing pe...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational protocols for the safe handling and disposal of 5-(2,5-Difluorophenyl)-5-oxovaleric acid . This content is structured for research and development environments, prioritizing personnel safety, regulatory compliance (RCRA/EPA), and environmental stewardship.

[1]

Executive Summary & Immediate Actions

5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-34-2) is a fluorinated organic keto-acid.[1][2][3] For disposal purposes, it must be treated as Halogenated Organic Waste .[4]

  • Primary Hazard: Skin, eye, and respiratory irritation (GHS Category 2/2A/3).

  • Disposal Method: High-temperature incineration with acid gas scrubbing.[1]

  • Critical Prohibition: DO NOT dispose of down laboratory drains.[4] DO NOT mix with strong oxidizing agents or bases in open containers.[5]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in determining the correct waste stream.

PropertyDataOperational Implication
Chemical Structure C₁₁H₁₀F₂O₃Contains Fluorine; combustion releases Hydrogen Fluoride (HF).[1]
Physical State Solid (White/Cream powder)Dust generation is a primary exposure risk.
Acidity (pKa) ~4.7 (Carboxylic acid)Incompatible with strong bases; potential for exothermic neutralization.[1]
GHS Classification Warning (Irritant)Requires PPE (Nitrile gloves, safety glasses, lab coat).
Waste Code Non-regulated (RCRA) unless characteristicClassify as "Hazardous Waste - Toxic/Irritant" for lab packing.[1]

Mechanism of Hazard: Upon contact with mucosal membranes, the acidic moiety (carboxylic acid) causes immediate protonation of tissue proteins, leading to irritation. Furthermore, the fluorinated phenyl ring adds lipophilicity, potentially increasing dermal absorption compared to non-halogenated analogs.

Waste Segregation & Packaging Protocols

Proper segregation prevents dangerous chemical reactions in the waste container and ensures the disposal facility can process the material safely.

A. Solid Waste (Pure Substance)
  • Collection: Collect solids in a dedicated, wide-mouth jar labeled "Solid Hazardous Waste."

  • Labeling: Clearly mark the tag with:

    • Full Chemical Name: 5-(2,5-Difluorophenyl)-5-oxovaleric acid[1]

    • Hazard Checkbox: Toxic, Irritant[1]

    • Constituents: 100% Organic Fluoride[1]

  • Ultimate Disposal: This container will be sent for incineration.

B. Liquid Waste (Mother Liquors/Solutions)

Because this molecule contains fluorine, it must be segregated into Halogenated Waste streams, even if the solvent itself is non-halogenated (e.g., methanol or ethyl acetate).

  • Why? Standard organic waste incinerators may not have the scrubber capacity to handle the hydrofluoric acid (HF) generated when this compound burns. Dedicated halogenated waste incinerators are lined to resist acid corrosion.

C. Contaminated Debris[1][6]
  • Items: Weigh boats, pipettes, contaminated gloves.

  • Action: Double-bag in clear polyethylene bags (4 mil thickness). Label as "Contaminated Debris - Fluorinated Organics."[1]

Disposal Decision Tree (Visual Workflow)

The following diagram outlines the logical flow for disposing of this specific compound based on its state and mixture.

DisposalWorkflow Start Waste Generation: 5-(2,5-Difluorophenyl)-5-oxovaleric acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid SolidWasteContainer SOLID HAZARDOUS WASTE (Wide Mouth Jar) Solid->SolidWasteContainer Pack directly SolventCheck Identify Solvent Base Liquid->SolventCheck HalogenatedSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HalogenatedSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHaloSolvent HaloWaste HALOGENATED WASTE CARBOY (Red Tag) HalogenatedSolvent->HaloWaste AssignStream Assign Waste Stream (Due to F- content in solute) NonHaloSolvent->AssignStream AssignStream->HaloWaste Classify as Halogenated (Best Practice for Fluorinated cpds) Incineration High-Temp Incineration (w/ HF Scrubber) HaloWaste->Incineration SolidWasteContainer->Incineration

Figure 1: Decision matrix for segregating fluorinated organic acid waste.[1] Note that even in non-halogenated solvents, the presence of the difluorophenyl group often necessitates disposal in halogenated streams to protect incineration infrastructure.[1]

Spill Management Protocol

In the event of a bench-top spill, execute the following "SWEEP" protocol:

  • S ecure the Area: Alert nearby personnel. If dust is airborne, evacuate the immediate area for 10 minutes to allow settling.

  • W ear PPE: Don double nitrile gloves, safety goggles, and a particulate respirator (N95) if working with fine powder.

  • E nclose: Cover the spill with a damp paper towel to prevent dust dispersion.

  • E xtract:

    • Solids: Gently sweep into a dustpan. Do not use a vacuum unless it is HEPA-filtered and explosion-proof.[1]

    • Liquids: Absorb with vermiculite or a universal spill pad.

  • P ackage: Place all waste and cleanup materials into a sealable bag/container. Label as "Hazardous Waste (Spill Debris) - Contains Fluorinated Irritant."[1]

Regulatory & Compliance Context

While 5-(2,5-Difluorophenyl)-5-oxovaleric acid is not explicitly listed on the EPA's "P" or "U" lists (40 CFR 261.33), it is regulated under the "Characteristic" definitions if it exhibits toxicity or reactivity.[1]

  • EPA Waste Determination: Generator knowledge is sufficient to classify this as hazardous based on its GHS Irritant status.

  • TSCA Status: Ensure the chemical is used strictly for R&D purposes (TSCA R&D Exemption), as it may not be fully registered on the TSCA inventory for commercial use.

  • Drain Disposal: Strictly prohibited.[4] The Clean Water Act regulates the discharge of fluorinated organics due to their persistence and potential to bypass standard water treatment filtration.

References

  • ChemScene. (2024). Safety Data Sheet: 5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS 898766-34-2).[1] Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Product Safety: 5-(3,4-Difluorophenyl)-5-oxovaleric acid (Analogous Handling). Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved from [1]

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: Fluorinated Phenylacetic Acids. Retrieved from [1]

Sources

Handling

Personal protective equipment for handling 5-(2,5-Difluorophenyl)-5-oxovaleric acid

An authoritative, self-validating guide to the safe handling, operational logistics, and disposal of 5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-34-2). As a fluorinated keto-acid widely utilized as a building b...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, self-validating guide to the safe handling, operational logistics, and disposal of 5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS: 898766-34-2).

As a fluorinated keto-acid widely utilized as a building block in pharmaceutical synthesis and drug development, this compound presents specific physicochemical risks. This guide is engineered for researchers and safety officers, providing the mechanistic reasoning behind every safety protocol to ensure an uncompromising standard of laboratory safety.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. 5-(2,5-Difluorophenyl)-5-oxovaleric acid is a bifunctional molecule featuring a carboxylic acid and a ketone group attached to a fluorinated aromatic ring [1].

The Causality of Risk:

  • Lipophilicity & Dermal Penetration: The strategic incorporation of two fluorine atoms on the phenyl ring significantly increases the molecule's lipophilicity (LogP ~2.4) [2]. This allows the compound to bypass the aqueous barrier of the stratum corneum more rapidly than non-fluorinated analogs, making dermal exposure a critical vector for systemic toxicity.

  • Mucous Membrane Irritation: The oxovaleric acid moiety acts as a weak organic acid. Upon contact with the moisture in the respiratory tract or eyes, it can cause localized, acute tissue irritation.

  • Aerosolization: As a solid powder stored at 2-8°C, the primary handling risk during weighing and transfer is the generation of microscopic dust aerosols.

Table 1: Physicochemical & Hazard Summary

ParameterSpecificationOperational Implication
CAS Number 898766-34-2Ensure SDS matches this exact isomer.
Molecular Weight 228.19 g/mol Fine powder; high risk of static cling and aerosolization.
Storage Temp 2-8°C (Sealed, Dry)Must be equilibrated to room temp before opening to prevent condensation.
GHS Classification Acute Tox. 4 (Oral/Dermal), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires multi-barrier PPE and active ventilation controls.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling fluorinated aromatic acids. The following PPE matrix is designed as a self-validating barrier system, ensuring that if one layer fails, another mitigates the exposure [3].

Table 2: Mandatory PPE Specifications

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (minimum 0.11 mm thickness)Nitrile provides superior chemical resistance to organic carboxylic acids compared to latex. Double-gloving prevents permeation from the lipophilic difluorophenyl group.
Eye Protection ANSI Z87.1 / EN 166 Chemical Splash GogglesStandard safety glasses leave the orbital cavity exposed to airborne dust. Goggles create a sealed micro-environment.
Respiratory NIOSH N95 or P100 Particulate RespiratorRequired if handling outside a fume hood or during bulk transfer. Filters out >95% of aerosolized solid particulates [4].
Body Protection Flame-retardant lab coat + closed-toe non-porous shoesPrevents accumulation of powder on personal clothing. Non-porous shoes prevent dermal contact in the event of a drop/spill.

Standard Operating Procedure (SOP): Operational Workflow

Do not merely execute steps; validate them. This protocol integrates verification checkpoints to ensure containment before the chemical seal is broken.

Step-by-Step Handling Methodology
  • Thermal Equilibration (Verification Step): Remove the sealed vial from 2-8°C storage and allow it to sit in a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which degrades the keto-acid and causes the powder to clump, increasing handling difficulty.

  • Engineering Control Validation: Turn on the chemical fume hood. Use an anemometer or the hood's digital readout to verify a face velocity of 80–100 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Static Dissipation: Wipe the exterior of the weighing boat and the analytical balance with an anti-static zero-charge wipe. Causality: Fluorinated powders are highly susceptible to static charge. Static buildup will cause the powder to repel from the spatula and aerosolize into the user's breathing zone.

  • Dispensing: Using a grounded, stainless-steel micro-spatula, transfer the required mass. Keep the source vial and the weighing boat as close together as possible to minimize the transit path.

  • Decontamination: Once the transfer is complete, immediately seal the source vial. Wipe the spatula and the balance pan with a lint-free wipe dampened with isopropanol (IPA) or ethanol, as the compound is soluble in organic solvents, whereas water will merely smear the lipophilic powder.

HandlingWorkflow A 1. Thermal Equilibration (Prevent Condensation) B 2. Fume Hood Validation (80-100 fpm) A->B C 3. Don Multi-Barrier PPE (Double Nitrile, Goggles) B->C D 4. Static-Dissipative Weighing & Transfer C->D E 5. Solvent-Based Equipment Decon (IPA) D->E F 6. Secure Storage (2-8°C, Desiccated) E->F

Figure 1: End-to-end operational workflow for handling 5-(2,5-Difluorophenyl)-5-oxovaleric acid.

Spill Response & Decontamination Pathway

In the event of a spill, the primary objective shifts from experimental execution to immediate containment. Because this is a solid powder, sweeping it with a brush is strictly prohibited, as it will generate a massive aerosol cloud.

Step-by-Step Spill Response
  • Isolation: Immediately halt work, alert personnel in the vicinity, and step back from the spill zone to prevent tracking the powder on footwear.

  • PPE Upgrade: If the spill is outside the fume hood, immediately don a P100 half-mask respirator before approaching the spill.

  • Wet Containment (The "Damp Blanket" Method): Do not dry-sweep. Carefully place absorbent paper towels over the spilled powder. Gently mist the towels with a solvent (e.g., Isopropanol or a 10% ethanol/water mix) until damp. Causality: The liquid binds the fine particulates to the towel, completely neutralizing the aerosolization risk.

  • Collection: Use a non-sparking scoop to lift the damp towels and the bound powder. Place them directly into a heavy-duty hazardous waste bag.

  • Secondary Decontamination: Wash the spill surface with a mild alkaline detergent solution followed by an IPA wipe to ensure all lipophilic residues are solubilized and removed.

SpillResponse S1 Spill Detected (Solid Powder) S2 Isolate Area & Alert Personnel S1->S2 S3 Upgrade PPE (P100 Respirator) S2->S3 S4 Apply Damp Towels (Prevent Aerosols) S3->S4 S5 Collect in Sealed Bio-Bag S4->S5 S6 Label as Halogenated Hazardous Waste S5->S6

Figure 2: Sequential spill response and decontamination pathway for fluorinated solids.

Waste Management & Disposal Plan

Improper disposal of fluorinated compounds can lead to severe environmental contamination and regulatory fines. 5-(2,5-Difluorophenyl)-5-oxovaleric acid must never be disposed of down the drain or in standard biohazard bins.

  • Waste Segregation: All residual chemical, contaminated gloves, and empty vials must be segregated into a dedicated Halogenated Organic Waste stream.

  • Causality: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard municipal incineration cannot break this bond and may release toxic hydrogen fluoride (HF) gas. Halogenated waste is sent to specialized high-temperature industrial incinerators equipped with alkaline scrubbers to neutralize HF emissions.

  • Labeling: Waste containers must be explicitly labeled: "Hazardous Waste: Contains Halogenated Organics (Fluorinated Keto-Acids)."

References

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment - Standard 1910.132. United States Department of Labor. Retrieved from[Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Respirator Selection Logic. Centers for Disease Control and Prevention. Retrieved from[Link]

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